6-Bromo-4H-imidazo[4,5-b]pyridine
Description
Properties
IUPAC Name |
6-bromo-1H-imidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-4-1-5-6(8-2-4)10-3-9-5/h1-3H,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHWCAKVRKUXLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70358722 | |
| Record name | 6-Bromo-4H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666562 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
28279-49-4 | |
| Record name | 6-Bromo-3H-imidazo[4,5-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28279-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4H-imidazo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70358722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-BROMO-4-AZABENZIMIDAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-4H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
6-Bromo-4H-imidazo[4,5-b]pyridine is a brominated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structural similarity to endogenous purine bases allows it to function as a versatile scaffold for interacting with various biomolecules.[1] The presence of a bromine atom at the 6-position provides a reactive handle for further chemical modifications, enabling extensive exploration of structure-activity relationships.[1] Derivatives of this core structure have shown potential as kinase inhibitors, antiproliferative agents against cancer cell lines, and antimicrobial agents.[1][2] A thorough understanding of its physicochemical properties is therefore critical for its application in drug design and development. This guide provides a comprehensive overview of these properties, detailed experimental protocols for their characterization, and logical workflows relevant to its synthesis and analysis.
Core Physicochemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These parameters are essential for predicting its behavior in biological systems and for designing synthetic and formulation strategies.
| Property | Value | Source |
| Molecular Formula | C₆H₄BrN₃ | [3] |
| Molecular Weight | 198.02 g/mol | [1][3] |
| Appearance | Light brown solid | [4] |
| Melting Point | 227-228 °C | [1] |
| Boiling Point (Predicted) | 218.4 ± 50.0 °C | [4] |
| Density (Predicted) | 2.00 ± 0.1 g/cm³ | [4] |
| pKa (Predicted) | 7.02 ± 0.20 | [4] |
| Solubility | Data not readily available. Generally soluble in organic solvents like DMSO. | |
| LogP | Data not readily available. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of this compound.
Synthesis of this compound
This protocol describes a common method for synthesizing the imidazo[4,5-b]pyridine core via condensation.[5][6]
Materials:
-
5-Bromo-2,3-diaminopyridine
-
Formic Acid (98-100%)
-
Sodium Hydroxide (NaOH) solution (10% w/v)
-
Ethanol
-
Activated Charcoal
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2,3-diaminopyridine.
-
Acid Addition: Carefully add an excess of 98-100% formic acid to the flask.[6]
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain for approximately 6 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).[6]
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess formic acid under reduced pressure using a rotary evaporator.[6]
-
Neutralization: Carefully neutralize the acidic residue with a 10% NaOH solution until the pH is approximately 7. This will cause the product to precipitate.[6]
-
Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the collected solid with cold deionized water to remove residual salts.[6]
-
Purification (Recrystallization): Dissolve the crude product in a minimum amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added. Filter the hot solution to remove impurities and allow it to cool slowly to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.[6]
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter for predicting the ionization state of a molecule at a given pH.[7]
Materials:
-
This compound sample
-
High-purity water (or a water/co-solvent mixture if solubility is low)
-
Standardized strong acid (e.g., 0.1 M HCl) as the titrant
-
Calibrated pH meter and electrode
-
Automatic titrator or manual burette
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 0.01 M) in high-purity water.[7]
-
Instrumentation Setup: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00, 7.00, 10.00).[7]
-
Titration: Place a known volume of the sample solution in a beaker and immerse the pH electrode. Add the standardized acid titrant in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant. Continue the titration well past the equivalence point.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve, typically from the pH at the half-equivalence point or by analyzing the first derivative of the curve.
Visualized Workflows and Pathways
Visual diagrams are provided to clarify key processes and relationships involving this compound.
Biological Context and Applications
The this compound scaffold is a key precursor in the development of novel kinase inhibitors.[1] Kinases are crucial enzymes in cell signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. Derivatives of this compound have been synthesized and shown to be potent inhibitors of kinases such as Aurora kinases and FMS-like tyrosine kinase 3 (FLT3), which are important targets in oncology.[1][8] The purine-like structure of the imidazo[4,5-b]pyridine core allows it to compete with ATP for the kinase's binding site, thereby inhibiting its function and disrupting downstream signaling that promotes cell division and survival.[1]
Furthermore, various N-alkylated derivatives have demonstrated promising antibacterial activity, particularly against Gram-positive bacteria.[1] This highlights the versatility of the scaffold for developing a range of therapeutic agents. The data and protocols presented in this guide are foundational for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. This compound|CAS 28279-49-4 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. 6-Bromo-3H-imidazo 4,5-b pyridine AldrichCPR 28279-49-4 [sigmaaldrich.com]
- 4. 6-BROMO-3H-IMIDAZO[4,5-B]PYRIDINE price,buy 6-BROMO-3H-IMIDAZO[4,5-B]PYRIDINE - chemicalbook [m.chemicalbook.com]
- 5. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to 6-Bromo-4H-imidazo[4,5-b]pyridine (CAS: 28279-49-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-4H-imidazo[4,5-b]pyridine is a brominated heterocyclic compound that has garnered significant attention in medicinal chemistry and organic synthesis. Its structural similarity to endogenous purine bases allows it to interact with a variety of biological targets, making it a privileged scaffold in drug discovery.[1][2] The presence of a bromine atom at the 6-position provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) for the development of novel therapeutic agents.[2] This technical guide provides an in-depth overview of the physicochemical properties, synthesis, biological activities, and experimental protocols related to this compound and its derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 28279-49-4 | [3] |
| Molecular Formula | C₆H₄BrN₃ | [3] |
| Molecular Weight | 198.02 g/mol | [3] |
| Appearance | Solid | [3] |
| Melting Point | 227-228 °C | [2] |
| InChI | 1S/C6H4BrN3/c7-4-1-5-6(8-2-4)10-3-9-5/h1-3H,(H,8,9,10) | [3] |
| SMILES | Brc1cnc2[nH]cnc2c1 | [3] |
Synthesis of this compound
The synthesis of the imidazo[4,5-b]pyridine core is most commonly achieved through the condensation of a substituted 2,3-diaminopyridine with a one-carbon synthon.[1]
General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound and its subsequent derivatization.
Caption: Synthetic workflow for this compound and its derivatives.
Detailed Experimental Protocol: Synthesis of 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine
This protocol describes the synthesis of a representative derivative, 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine, via a cyclocondensation reaction.[4][5]
Materials:
-
5-Bromopyridine-2,3-diamine
-
Benzaldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 5-bromopyridine-2,3-diamine (1.0 eq) in DMSO.
-
Add benzaldehyde (1.0 eq) to the solution.
-
Add sodium metabisulfite (Na₂S₂O₅) (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture at reflux for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with cold deionized water.
-
Purify the crude product by recrystallization from ethanol to yield 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine as a solid.[4][5]
Biological Activity and Mechanism of Action
Derivatives of this compound have demonstrated a broad spectrum of biological activities, including anticancer and antimicrobial effects.[2][4][6]
Anticancer Activity
The anticancer properties of imidazo[4,5-b]pyridine derivatives are often attributed to their ability to inhibit various protein kinases involved in cancer cell proliferation and survival.[7][8][9]
4.1.1. Inhibition of Cyclin-Dependent Kinase 9 (CDK9)
Several this compound derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9).[7][8] CDK9, in complex with Cyclin T, plays a crucial role in the regulation of transcription by phosphorylating the C-terminal domain of RNA Polymerase II, which is essential for transcriptional elongation.[8] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins and subsequent induction of apoptosis in cancer cells.[8]
The following table summarizes the in vitro anticancer activity of representative imidazo[4,5-b]pyridine derivatives.
| Compound | Cell Line | IC₅₀ (µM) | Reference(s) |
| Derivative I | MCF-7 (Breast Cancer) | < 1 | [7] |
| Derivative II | MCF-7 (Breast Cancer) | < 1 | [7] |
| Derivative VIIc | HCT116 (Colon Cancer) | < 1 | [7] |
| Sorafenib (Reference) | - | 0.76 (CDK9 inhibition) | [7] |
4.1.2. CDK9 Signaling Pathway Inhibition
The diagram below illustrates the mechanism of action of this compound derivatives as CDK9 inhibitors.
Caption: Inhibition of the CDK9/Cyclin T pathway by this compound derivatives.
4.1.3. Inhibition of p21-Activated Kinase 4 (PAK4)
A derivative of this compound, KY-04045, has been identified as an inhibitor of p21-activated kinase 4 (PAK4).[9] PAKs are involved in cytoskeletal reorganization, cell motility, and proliferation, and their dysregulation is implicated in cancer.[9]
Antimicrobial Activity
Certain derivatives of this compound have shown promising antimicrobial activity, particularly against Gram-positive bacteria.[2][4][10] The proposed mechanism of action involves the inhibition of essential bacterial enzymes, such as Dihydrofolate Reductase (DHFR).[10]
The following table presents the antimicrobial activity of representative imidazo[4,5-b]pyridine derivatives.
| Compound | Microorganism | Activity | Reference(s) |
| N-alkylated derivatives | Bacillus cereus | Promising in vitro activity | [2] |
| Derivative 2 | Bacillus cereus | Active | [10] |
| Derivative 4 | Bacillus cereus | Active | [10] |
Experimental Protocol: Agar Well Diffusion Assay for Antimicrobial Screening
This protocol provides a method for the preliminary screening of the antimicrobial activity of this compound derivatives.
Materials:
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
This compound analogs dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Ciprofloxacin)
-
Negative control (solvent)
-
Sterile cork borer
Procedure:
-
Preparation of Agar Plates: Prepare MHA according to the manufacturer's instructions and pour it into sterile petri dishes. Allow the agar to solidify.
-
Inoculation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard. Evenly spread the inoculum over the surface of the MHA plates using a sterile swab.
-
Well Creation: Create wells in the agar using a sterile cork borer.
-
Sample Addition: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control to separate wells.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound|CAS 28279-49-4 [benchchem.com]
- 3. 6-Bromo-3H-imidazo 4,5-b pyridine AldrichCPR 28279-49-4 [sigmaaldrich.com]
- 4. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Properties of 6-Bromo-4H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-4H-imidazo[4,5-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry. Its structural similarity to endogenous purines provides a scaffold for the design of various therapeutic agents. This technical guide offers a comprehensive overview of the molecular structure, chemical properties, and synthesis of this compound and its derivatives. Detailed experimental protocols for its synthesis and characterization are provided, along with a summary of its biological activities, including its role as an antiproliferative agent. A key focus is the elucidation of its mechanism of action, with a visualized signaling pathway for its apoptosis-inducing effects. All quantitative data is presented in structured tables for clarity and ease of comparison.
Molecular Structure and Chemical Properties
This compound, with the empirical formula C₆H₄BrN₃, is a fused heterocyclic system consisting of an imidazole ring fused to a pyridine ring, with a bromine substituent on the pyridine ring.[1] The presence of nitrogen atoms and the bromine substituent significantly influences its electronic properties and biological activity.
Table 1: Chemical and Physical Properties of this compound and a Key Derivative
| Property | This compound | 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine |
| Molecular Formula | C₆H₄BrN₃ | C₇H₆BrN₃ |
| Molecular Weight | 198.02 g/mol [1] | 212.05 g/mol [2] |
| Appearance | Solid[1] | Solid[2] |
| Melting Point | Not specified | 278-295 °C[2] |
| CAS Number | 28279-49-4[1] | 42869-47-6[2] |
| SMILES String | Brc1cnc2[nH]cnc2c1[1] | Cc1nc2ncc(Br)cc2[nH]1[2] |
Crystallographic studies of derivatives such as 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine reveal that the molecule is planar. In the solid state, intermolecular interactions such as N—H⋯N and C—H⋯N hydrogen bonds, as well as π–π stacking, play a crucial role in the crystal packing.[3]
Synthesis and Experimental Protocols
The synthesis of the this compound core and its derivatives is most commonly achieved through the condensation of a substituted 2,3-diaminopyridine with an appropriate aldehyde or carboxylic acid.[4][5]
General Synthesis of 2-Aryl-6-bromo-4H-imidazo[4,5-b]pyridines
A widely used method involves the reaction of 5-bromo-2,3-diaminopyridine with a substituted benzaldehyde.[1][5]
Experimental Protocol:
-
Reaction Setup: To a solution of 5-bromopyridine-2,3-diamine (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF), add the desired substituted benzaldehyde (1.0-1.2 equivalents).[1]
-
Reaction Conditions: A catalytic amount of glacial acetic acid can be added.[1] The reaction mixture is then heated. The optimal solvent has been found to be DMF.[1]
-
Work-up: After completion of the reaction, the mixture is cooled, and the product is isolated. This may involve extraction with an organic solvent and purification.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel to yield the pure 2-aryl-6-bromo-4H-imidazo[4,5-b]pyridine.[1][5]
Caption: General synthetic workflow for 2-Aryl-6-bromo-4H-imidazo[4,5-b]pyridines.
Spectroscopic Data
The structure of this compound and its derivatives is confirmed using various spectroscopic techniques, primarily NMR and mass spectrometry.
Table 2: Spectroscopic Data for Representative 6-Bromo-imidazo[4,5-b]pyridine Derivatives
| Compound | 1H NMR (DMSO-d₆, δ/ppm) | 13C NMR (DMSO-d₆, δ/ppm) | MS (ESI) m/z | Reference |
| 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | 8.43 (d, 1H), 8.28 (d, 1H), 8.26–8.22 (m, 2H), 7.59–7.57 (m, 3H) | 154.67, 144.57, 131.43, 129.62, 129.56 (2C), 127.40 (2C), 113.46 | 275.99/277.13 ([M+H]⁺) | [6] |
| 4-(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)benzonitrile | 14.04 (bs, 1H), 8.48 (d, 1H), 8.38 (d, 2H), 8.37 (d, 1H), 8.06 (d, 2H) | 152.76, 145.52, 133.80, 133.55 (2C), 127.96 (2C), 118.92, 114.00, 113.40 | 298.97/300.05 ([M+H]⁺) | [6] |
| 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine | 8.50 (d, 1H), 8.40 (d, 1H), 7.99–7.92 (m, 2H), 7.66–7.60 (m, 3H), 3.93 (s, 3H) | 155.95, 148.09, 144.19, 136.32, 130.99, 129.84, 129.72 (2C), 129.36, 129.31 (2C), 113.64, 31.01 | 287.98/289.98 ([M+H]⁺) | [6] |
Biological Activity and Signaling Pathways
Derivatives of the imidazo[4,5-b]pyridine scaffold have demonstrated a broad range of biological activities, including antiproliferative, antiviral, and antibacterial effects.[6] The antiproliferative activity is of particular interest, with several studies investigating the underlying mechanisms.
Antiproliferative Activity
Numerous 6-bromo-imidazo[4,5-b]pyridine derivatives have shown potent antiproliferative activity against various human cancer cell lines.[4][6] For instance, certain derivatives exhibit strong and selective activity against colon carcinoma and other cancer cell lines, with IC₅₀ values in the sub-micromolar range.[6]
The mechanism of this antiproliferative activity has been linked to the inhibition of key enzymes involved in cell cycle progression and survival. Studies have shown that some imidazo[4,5-b]pyridine derivatives can inhibit cyclin-dependent kinases (CDKs), such as CDK2 and CDK9, as well as Aurora B kinase.[7][8][9]
Furthermore, a lead compound from this class has been shown to induce apoptosis in cancer cells. This is achieved by reducing the levels of the anti-apoptotic protein Mcl-1 and subsequently activating caspases 3 and 7, which are key executioners of apoptosis.[9]
Caption: Proposed signaling pathway for apoptosis induction by a 6-bromo-imidazo[4,5-b]pyridine derivative.
Conclusion
This compound represents a versatile and privileged scaffold in medicinal chemistry. Its straightforward synthesis and the potential for diverse substitutions make it an attractive starting point for the development of novel therapeutic agents. The demonstrated antiproliferative activity, mediated through the inhibition of key cellular kinases and the induction of apoptosis, highlights its potential in oncology drug discovery. Further investigation into the structure-activity relationships and the optimization of pharmacokinetic properties of its derivatives are warranted to fully exploit the therapeutic potential of this promising heterocyclic core.
References
- 1. scispace.com [scispace.com]
- 2. 6-Bromo-2-methyl-1H-imidazo 4,5-b pyridine 97 42869-47-6 [sigmaaldrich.com]
- 3. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolving Landscape of 6-Bromo-4H-imidazo[4,5-b]pyridine Analogs: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, biological activities, and therapeutic potential of 6-bromo-4H-imidazo[4,5-b]pyridine derivatives, a promising scaffold in modern medicinal chemistry.
The this compound core, a structural analog of natural purines, has emerged as a privileged scaffold in the design and development of novel therapeutic agents.[1][2][3] Its inherent ability to interact with a wide range of biological targets has spurred extensive research, leading to the discovery of potent anticancer, antimicrobial, and antiviral agents.[4][5][6] This technical guide provides a comprehensive overview of the current state of research on this compound structural analogs, with a focus on synthetic methodologies, quantitative biological data, and key experimental protocols to aid researchers and drug development professionals in this dynamic field.
Synthetic Strategies: Building the Core and its Analogs
The synthesis of the this compound scaffold and its derivatives typically begins with commercially available pyridine precursors. A common and robust method involves the cyclocondensation of 2,3-diamino-5-bromopyridine with various aldehydes or carboxylic acids.[7][8][9] Further diversification of the core structure is often achieved through modern cross-coupling reactions, such as the Suzuki coupling, which allows for the introduction of a wide array of substituents at the 6-position, thereby enabling extensive structure-activity relationship (SAR) studies.[2]
A generalized synthetic workflow for creating diverse analogs is depicted below:
Biological Activities and Therapeutic Potential
Structural analogs of this compound have demonstrated a broad spectrum of biological activities. The following sections summarize the key findings in major therapeutic areas.
Anticancer Activity
A significant body of research has focused on the antiproliferative effects of these compounds against various cancer cell lines.[4][6] Several derivatives have shown potent activity, often in the sub-micromolar range, by targeting fundamental cellular processes.
One notable mechanism of action is the inhibition of tubulin polymerization.[6] By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells. Another important target is the p21-activated kinase 4 (PAK4), a protein kinase involved in cytoskeletal reorganization, cell motility, and proliferation.[10] The discovery of an imidazo[4,5-b]pyridine-based PAK4 inhibitor highlights the potential of this scaffold in developing targeted cancer therapies.[10]
References
- 1. This compound|CAS 28279-49-4 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diverse Biological Activities of 6-Bromo-4H-imidazo[4,5-b]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-Bromo-4H-imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. Its structural similarity to endogenous purines allows for interactions with a variety of biomolecular targets, leading to potential therapeutic applications in oncology, infectious diseases, and beyond. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of this promising class of compounds, with a focus on their anticancer, antimicrobial, and antiviral properties.
Anticancer Activity: Targeting Key Cellular Kinases
Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of critical protein kinases involved in cell cycle regulation and proliferation.
Aurora Kinase Inhibition
Several this compound derivatives have been identified as potent inhibitors of Aurora kinases, a family of serine/threonine kinases that play essential roles in mitosis.[1] Inhibition of these kinases disrupts the formation of the mitotic spindle, leading to mitotic arrest and subsequent apoptosis in cancer cells.
One notable example is 3-((4-(6-bromo-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole, which demonstrates low nanomolar IC50 values against Aurora A, B, and C.[1] This compound has shown oral bioavailability and in vivo efficacy in colon carcinoma xenograft models.[1]
Table 1: Aurora Kinase Inhibitory Activity of Selected this compound Derivatives
| Compound | Aurora-A IC50 (µM) | Aurora-B IC50 (µM) | Aurora-C IC50 (µM) | Reference |
| 51 (CCT137690) | 0.015 ± 0.003 | 0.025 | 0.019 | [1] |
p21-Activated Kinase 4 (PAK4) Inhibition
The this compound scaffold has also been utilized to develop inhibitors of p21-activated kinase 4 (PAK4). PAK4 is a key regulator of cytoskeletal dynamics, cell motility, and survival, and its overexpression is implicated in various cancers.[2]
KY-04045, a 6-Bromo-2-(3-isopropyl-1-methyl-1H-pyrazol-4-yl)-1H-imidazo[4,5-b]pyridine derivative, was identified as a PAK4 inhibitor through a virtual screening approach.[2] While its affinity for PAK4 is moderate, its co-crystal structure with the kinase provides a valuable blueprint for the design of more potent inhibitors based on the imidazo[4,5-b]pyridine core.[2]
Cyclin-Dependent Kinase 9 (CDK9) Inhibition
Inhibition of cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation, is another promising anticancer strategy. Several imidazo[4,5-b]pyridine derivatives have been identified as potent CDK9 inhibitors, leading to the downregulation of anti-apoptotic proteins and subsequent cell death in cancer cells.[3][4]
Table 2: Antiproliferative Activity of Selected this compound Derivatives Against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 10 | SW620 | Colon Carcinoma | 0.4 | [5] |
| Compound 14 | SW620 | Colon Carcinoma | 0.7 | [5] |
| Compound IX | MCF-7 | Breast Adenocarcinoma | 0.85 | |
| Compound VIII | MCF-7 | Breast Adenocarcinoma | 0.92 | |
| Compound IX | HCT116 | Colon Carcinoma | 1.05 | |
| Compound VIII | HCT116 | Colon Carcinoma | 1.12 | |
| p-hydroxy derivative 13 | Capan-1, HL-60, Z-132 | Pancreatic, Leukemia, Lymphoma | 1.50 - 1.87 | [6] |
| N-methyl derivative 19 | Multiple | Various | 1.45 - 4.25 | [6] |
Antimicrobial and Antiviral Activities
Beyond their anticancer potential, this compound derivatives have demonstrated notable activity against various pathogens.
Antibacterial Activity
Certain N-alkylated derivatives of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine have shown promising in vitro antibacterial activity, particularly against Gram-positive bacteria such as Bacillus cereus. The mechanism of action is thought to involve the inhibition of dihydrofolate reductase (DHFR), a key enzyme in bacterial folate metabolism. One amidino-substituted derivative, compound 14, exhibited moderate activity against E. coli.[5]
Antiviral Activity
A bromo-substituted derivative containing an unsubstituted phenyl ring (compound 7) and a para-cyano-substituted derivative (compound 17) have shown selective but moderate activity against the respiratory syncytial virus (RSV).[5]
Signaling Pathways and Experimental Workflows
The biological effects of this compound derivatives are intrinsically linked to their modulation of specific signaling pathways. Understanding these pathways and the experimental methods used to elucidate them is crucial for further drug development.
CDK9 Signaling Pathway in Transcriptional Regulation
Caption: Inhibition of the CDK9/Cyclin T1 complex by a this compound derivative.
General Experimental Workflow for Kinase Inhibitor Screening
Caption: A typical workflow for the identification and characterization of kinase inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research in this field. Below are summaries of key experimental protocols.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the ability of a compound to inhibit the activity of a specific kinase.
-
Reagent Preparation: Prepare solutions of the kinase, a suitable substrate peptide, ATP, and the test compound (this compound derivative) in a kinase assay buffer.
-
Kinase Reaction: In a microplate, combine the kinase, substrate, and test compound at various concentrations. Initiate the reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Signal Detection: Add a reagent (e.g., ADP-Glo™) that stops the kinase reaction and converts the ADP product to ATP. Then, add a detection reagent containing luciferase and luciferin. The resulting luminescence, which is proportional to the amount of ADP produced, is measured using a luminometer.
-
Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration relative to a control without the inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Antiproliferative Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the compound.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed in this guide exhibit potent and diverse biological activities, particularly in the realm of oncology. The detailed experimental protocols and an understanding of the underlying signaling pathways provide a solid foundation for researchers to further explore and optimize these compounds, paving the way for the development of next-generation targeted therapies. Continued investigation into the structure-activity relationships and mechanisms of action of this compound class is warranted to unlock its full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. HTScan® PAK4 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
6-Bromo-4H-imidazo[4,5-b]pyridine: A Versatile Scaffold for Kinase Inhibitor Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The 6-Bromo-4H-imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold that has emerged as a significant starting point for the development of potent and selective kinase inhibitors. Its structural resemblance to purine has made it an attractive framework for designing molecules that can effectively compete for the ATP-binding site of various kinases. This technical guide provides a comprehensive overview of this scaffold, including its synthesis, key kinase targets, quantitative inhibitory data, detailed experimental protocols, and the relevant signaling pathways.
Kinase Inhibition Profile of this compound Derivatives
Derivatives of the this compound scaffold have demonstrated significant inhibitory activity against a range of therapeutically relevant kinases. The following tables summarize the reported quantitative data for key compounds, facilitating a comparative analysis of their potency and selectivity.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| KY-04045 | PAK4 | 8.7 | [1][2] |
| CCT137690 | Aurora A | 0.015 | [3] |
| Aurora B | 0.025 | [3] | |
| Aurora C | 0.019 | [3] | |
| Compound 27e | Aurora A | 0.038 | [4] |
| FLT3 | - | [4] | |
| Compound 31 | Aurora A | 0.042 | |
| Aurora B | 0.198 | ||
| Aurora C | 0.227 |
Key Kinase Targets and Signaling Pathways
The versatility of the this compound scaffold allows for the targeting of multiple kinase families implicated in cancer and other diseases. Understanding the signaling pathways in which these kinases operate is crucial for elucidating the mechanism of action of the inhibitors and for identifying potential therapeutic applications.
Aurora Kinases
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis.[5] Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development.
p21-Activated Kinase 4 (PAK4)
PAK4 is a serine/threonine kinase that plays a crucial role in cytoskeletal dynamics, cell motility, and survival.[6] Its dysregulation is implicated in cancer progression and metastasis.
FMS-like Tyrosine Kinase 3 (FLT3)
FLT3 is a receptor tyrosine kinase that is critical for the normal development of hematopoietic stem and progenitor cells.[7] Mutations leading to constitutive activation of FLT3 are common in acute myeloid leukemia (AML), making it a key therapeutic target.[7]
B-Raf
B-Raf is a serine/threonine kinase that is a central component of the MAPK/ERK signaling pathway. This pathway regulates cell proliferation, differentiation, and survival.[8] Activating mutations in the BRAF gene are found in a high percentage of certain cancers, particularly melanoma.[8]
Experimental Protocols
General Synthesis of 2,6-Disubstituted Imidazo[4,5-b]pyridines
A common synthetic route to the 6-bromo-2-substituted-imidazo[4,5-b]pyridine core involves the condensation of 5-bromo-2,3-diaminopyridine with a substituted aldehyde. Further modifications can be introduced at various positions through standard organic chemistry transformations.
Detailed Protocol for the Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine:
-
To a solution of 5-bromo-2,3-diaminopyridine (1.0 equivalent) in ethanol, add benzaldehyde (1.0-1.1 equivalents).
-
Add an oxidizing agent, such as p-benzoquinone or iodine, to the mixture.
-
Reflux the reaction mixture for several hours (typically 24 hours) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with a suitable solvent like diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by column chromatography on silica gel.
General Protocol for an In Vitro Kinase Inhibition Assay (LanthaScreen™)
The LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay is a common platform for measuring kinase activity and inhibition. The following is a generalized protocol that can be adapted for specific kinases.
Materials:
-
Kinase of interest
-
Fluorescein- or other fluorophore-labeled substrate peptide
-
ATP
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Terbium-labeled anti-phospho-substrate antibody
-
TR-FRET dilution buffer
-
EDTA (to stop the reaction)
-
384-well assay plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add the diluted test compounds to the wells of a 384-well plate.
-
Add the kinase to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a solution of EDTA and the terbium-labeled antibody in TR-FRET dilution buffer.
-
Incubate the plate at room temperature for at least 30-60 minutes to allow for antibody binding to the phosphorylated substrate.
-
-
Data Acquisition: Read the plate on a microplate reader capable of TR-FRET measurements, with excitation typically around 340 nm and emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).
-
Data Analysis: The TR-FRET ratio (acceptor emission / donor emission) is calculated. The data is then plotted as the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Note: This is a generalized protocol. Optimal concentrations of kinase, substrate, and ATP, as well as incubation times, should be determined empirically for each specific kinase assay.
References
- 1. Frontiers | Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents [frontiersin.org]
- 2. Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. apexbt.com [apexbt.com]
- 6. PAK4 - Wikipedia [en.wikipedia.org]
- 7. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 8. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of the Imidazo[4,5-b]pyridine Core
For Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-b]pyridine scaffold, a heterocyclic aromatic compound, has garnered significant attention in medicinal chemistry due to its structural similarity to endogenous purines. This unique characteristic allows derivatives of this core to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of the imidazo[4,5-b]pyridine core, with a focus on its application in drug development, particularly in oncology.
Discovery and Biological Significance
The imidazo[4,5-b]pyridine ring system is considered a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purines enables it to act as a bioisostere, effectively mimicking the natural purine bases and interacting with purine-binding sites in various enzymes and receptors. This has led to the development of numerous imidazo[4,5-b]pyridine derivatives with a broad spectrum of biological activities, including:
-
Anticancer Activity: A significant area of research has focused on the development of imidazo[4,5-b]pyridine-based compounds as potent anticancer agents. These compounds often exert their effects by inhibiting key enzymes involved in cell cycle progression and signal transduction, such as Aurora kinases, Cyclin-Dependent Kinases (CDKs), and tyrosine kinases like TrkA.[1][2][3]
-
Antiviral Activity: Certain derivatives have demonstrated promising antiviral properties.[4]
-
Antibacterial and Antifungal Activity: The scaffold has also been explored for its potential in developing new antimicrobial agents.[4][5]
-
Anti-inflammatory Activity: Some imidazo[4,5-b]pyridine derivatives have shown potential as anti-inflammatory agents.[6]
The diverse biological activities of this scaffold underscore its importance as a versatile platform for the design and development of novel therapeutic agents.
Synthesis of the Imidazo[4,5-b]pyridine Core
Several synthetic strategies have been developed to construct the imidazo[4,5-b]pyridine core, ranging from classical condensation reactions to modern transition-metal-catalyzed cross-coupling methods.
Classical Synthetic Approaches
One of the most common and well-established methods for the synthesis of the imidazo[4,5-b]pyridine core is the condensation of 2,3-diaminopyridine with various carbonyl compounds, such as carboxylic acids or aldehydes.[7][8]
Experimental Protocol: Synthesis of 2-Aryl-6H-imidazo[4,5-b]pyridines
This protocol describes the synthesis of 2-aryl-6H-imidazo[4,5-b]pyridines via the condensation of 2,3-diaminopyridine with an aromatic aldehyde in the presence of an oxidizing agent.
Materials:
-
2,3-Diaminopyridine
-
Substituted aromatic aldehyde (e.g., benzaldehyde)
-
Ethanol
-
p-Benzoquinone or Sodium metabisulfite (Na₂S₂O₅)
-
Hydrochloric acid (if preparing the salt)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2,3-diaminopyridine (1 equivalent) in ethanol.
-
Add the substituted aromatic aldehyde (1 equivalent) to the solution.
-
Add an oxidizing agent such as p-benzoquinone (1 equivalent) or a sodium metabisulfite adduct of the aldehyde.[9][10]
-
Heat the reaction mixture to reflux for 2-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If an acidic workup is required, neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent like ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-aryl-6H-imidazo[4,5-b]pyridine.[8]
Modern Synthetic Approaches: Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis and functionalization of the imidazo[4,5-b]pyridine core, offering greater flexibility and access to a wider range of derivatives.[11][12]
Experimental Protocol: Palladium-Catalyzed Amidation for Imidazo[4,5-b]pyridine Synthesis
This method provides a facile route to N1 and C2 substituted imidazo[4,5-b]pyridines.[11]
Materials:
-
2-Chloro-3-aminopyridine
-
Primary amide
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous 1,4-dioxane
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried Schlenk tube, add 2-chloro-3-aminopyridine (1 equivalent), the primary amide (1.2 equivalents), potassium phosphate (2 equivalents), Pd₂(dba)₃ (0.05 equivalents), and Xantphos (0.1 equivalents).
-
Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC.
-
Cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired substituted imidazo[4,5-b]pyridine.
Quantitative Data on Biological Activity
The following tables summarize the in vitro biological activity of various imidazo[4,5-b]pyridine derivatives against different cancer cell lines and protein kinases.
Table 1: Anticancer Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound IX | MCF-7 (Breast) | 0.85 | [5] |
| HCT116 (Colon) | 1.05 | [5] | |
| Compound VIII | MCF-7 (Breast) | 0.92 | [5] |
| HCT116 (Colon) | 1.12 | [5] | |
| Compound 6a | A549 (Lung) | 0.2-0.9 | [13] |
| Compound 8 | A549 (Lung) | 0.2-0.9 | [13] |
| Compound 10 | A549 (Lung) | 0.2-0.9 | [13] |
| Compound 14 | Glioblastoma | 8.0 | [14] |
| Non-Hodgkin lymphoma | 8.4 | [14] | |
| Pancreatic adenocarcinoma | 9.4 | [14] | |
| Acute myeloid leukemia | 9.5 | [14] | |
| Compound 3h | MCF-7 (Breast) | Not specified | [15] |
| BT-474 (Breast) | Not specified | [15] | |
| Compound 3j | MCF-7 (Breast) | Not specified | [15] |
| BT-474 (Breast) | Not specified | [15] |
Table 2: Inhibition of Protein Kinases by Imidazo[4,5-b]pyridine Derivatives
| Compound | Target Kinase | IC₅₀ (µM) | Reference |
| Compound 31 | Aurora-A | 0.042 | [16][17] |
| Aurora-B | 0.198 | [16][17] | |
| Aurora-C | 0.227 | [16][17] | |
| Compound 51 (CCT137690) | Aurora-A | 0.015 | [18] |
| Aurora-B | 0.025 | [18] | |
| Aurora-C | 0.019 | [18] | |
| Compound 28c | Aurora-A | 0.16 (p-T288 in HeLa) | [19] |
| Aurora-B | 76.84 (p-HH3 in HeLa) | [19] | |
| Various Derivatives | CDK9 | 0.63 - 1.32 | [20] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the drug discovery process, the following diagrams have been generated using the DOT language.
Signaling Pathways
Experimental and Logical Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 2,3-Diaryl-3 H-imidazo[4,5- b]pyridine derivatives as potential anticancer and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Design, Synthesis, Antitumor Activity and NMR-Based Metabolomics of Novel Amino Substituted Tetracyclic Imidazo[4,5-b]Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic and Structural Elucidation of 6-Bromo-4H-imidazo[4,5-b]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 6-Bromo-4H-imidazo[4,5-b]pyridine and its derivatives. Due to the limited availability of published spectroscopic data for the unsubstituted parent compound, this document focuses on the characterization of closely related and well-documented derivatives. The provided data and protocols are essential for the identification, characterization, and quality control of this important class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development.
Spectroscopic Data of 6-Bromo-imidazo[4,5-b]pyridine Derivatives
The following tables summarize the available quantitative spectroscopic data for key derivatives of this compound. This data is crucial for comparative analysis and for understanding the influence of substituents on the spectroscopic properties of the core scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: ¹H NMR Spectroscopic Data for 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine
| Chemical Shift (δ/ppm) | Multiplicity | Coupling Constant (J/Hz) | Assignment |
| 8.43 | d | 2.12 | Hpyridine |
| 8.28 | d | 1.52 | Hpyridine |
| 8.26–8.22 | m | Harom | |
| 7.59–7.57 | m | Harom |
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz[1]
Table 2: ¹³C NMR Spectroscopic Data for 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine
| Chemical Shift (δ/ppm) | Assignment |
| 154.67 | C |
| 144.57 | C |
| 131.43 | CH |
| 129.62 | CH |
| 129.56 | CH (2C) |
| 127.40 | CH (2C) |
| 113.46 | C |
Solvent: DMSO-d₆, Spectrometer Frequency: 151 MHz[1]
Infrared (IR) Spectroscopy Data
Table 3: IR Absorption Bands for 2-(Substituted)-6-bromo-1H-imidazo[4,5-b]pyridine Derivatives
| Derivative | Wavenumber (cm⁻¹) | Assignment |
| 2-(2-bromophenyl)-6-(4-nitrophenoxy) | 3300 | O-H str |
| 1680, 1710, 1820 | aromatic ring | |
| 1490 | N-O str | |
| 1230 | C-O ether | |
| 2-(3-bromophenyl)-6-(4-nitrophenoxy) | 3130 | O-H str |
| 1620, 1830, 1790 | aromatic ring | |
| 1330 | N-O str | |
| 1280 | C-O ether |
[2]
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data for 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine
| Ion | m/z (calculated) | m/z (found) |
| [M+H]⁺ | 275.99 / 277.13 | Not Reported |
Ionization Method: ESI[1]
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for imidazo[4,5-b]pyridine derivatives. These protocols are based on standard laboratory practices and can be adapted based on the specific instrumentation and sample characteristics.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering solvent signals in the regions of interest.
-
Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher for detailed structural analysis.
-
¹H NMR Acquisition : Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 16-64), relaxation delay, and spectral width.
-
¹³C NMR Acquisition : Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation : For solid samples, the KBr pellet method is commonly employed. Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples.
-
Instrumentation : Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition : Record the spectrum typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry
-
Sample Preparation : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation : Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Data Acquisition : Introduce the sample into the mass spectrometer. For ESI, the sample is typically infused directly or via liquid chromatography. The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.
-
Data Analysis : Determine the molecular weight of the compound from the m/z of the molecular ion. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the study of this compound and its derivatives.
Caption: Synthetic and Spectroscopic Workflow.
Caption: Spectroscopic Analysis Logic.
References
Unveiling the Structural Landscape of 6-Bromo-4H-imidazo[4,5-b]pyridine: A Technical Guide Based on Derivative Crystal Structures
For Immediate Release
A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals
While the definitive crystal structure of the parent compound 6-Bromo-4H-imidazo[4,5-b]pyridine remains elusive in publicly available crystallographic databases, extensive research into its derivatives provides critical insights into the structural characteristics and intermolecular interactions of this important heterocyclic scaffold. This technical guide offers an in-depth analysis of the crystal structures of key this compound derivatives, presenting a valuable resource for researchers engaged in drug discovery and materials science.
The imidazo[4,5-b]pyridine core is a significant pharmacophore due to its structural analogy to purines, leading to its incorporation into a wide array of biologically active molecules.[1] Understanding the three-dimensional arrangement of this scaffold is paramount for rational drug design and the development of novel therapeutic agents. This guide summarizes the crystallographic data, experimental protocols, and molecular geometries of selected derivatives, offering a foundational understanding of the 6-bromo-substituted imidazo[4,5-b]pyridine system.
Crystallographic Data of Representative Derivatives
To facilitate a comparative analysis, the crystallographic data for two representative derivatives, 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one and 1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one , are presented below. These derivatives provide insight into the effects of substitution on the imidazo[4,5-b]pyridine core.
| Parameter | 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one [2] | 1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one [3] |
| Chemical Formula | C₈H₈BrN₃O | C₈H₆BrN₃O₂ |
| Formula Weight | 242.08 | 256.07 |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 21.7981 (4) | 4.8302 (15) |
| b (Å) | 3.9929 (1) | 9.645 (3) |
| c (Å) | 20.6636 (3) | 9.809 (3) |
| α (°) | 90 | 81.542 (7) |
| β (°) | 95.398 (1) | 85.735 (7) |
| γ (°) | 90 | 89.676 (8) |
| Volume (ų) | 1790.53 (6) | 450.8 (2) |
| Z | 8 | 2 |
| Temperature (K) | 293 | 298 |
| Radiation | Mo Kα | Mo Kα |
| R-factor (%) | 3.1 | 2.8 |
Experimental Protocols
The determination of the crystal structures of this compound derivatives involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.
Synthesis of 6-Bromo-imidazo[4,5-b]pyridine Derivatives
The synthesis of the imidazo[4,5-b]pyridine core generally involves the cyclocondensation of a substituted 2,3-diaminopyridine with an appropriate reagent. For instance, 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine can be synthesized from 5-bromo-2,3-diaminopyridine and benzaldehyde.[4] Subsequent modifications, such as N-alkylation or N-acylation, can be achieved through reactions with alkyl halides or acyl chlorides, often in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF).[2]
A general synthetic approach for N-substituted derivatives involves the reaction of the parent 6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one with an electrophile (e.g., methyl iodide or acetyl chloride) in the presence of a base (e.g., K₂CO₃) and a phase-transfer catalyst like tetra-n-butylammonium bromide in DMF.[2][3]
Crystal Growth
Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a saturated solution of the purified compound. Common solvent systems for crystallization of these derivatives include ethyl acetate/hexane mixtures.[2]
X-ray Diffraction Data Collection and Structure Refinement
Data for single crystal X-ray analysis is collected using a diffractometer equipped with a CCD area detector, commonly with Mo Kα radiation.[2][3] The collected data is then processed, and the structure is solved and refined using specialized software packages like SHELXS and SHELXL.[3] Absorption corrections are typically applied to the data.[3]
Visualizations
To further elucidate the experimental and structural aspects, the following diagrams are provided.
Structural Insights from Derivatives
Analysis of the crystal structures of derivatives like 6-bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one reveals that the fused ring system is essentially planar.[2] In the case of 1-acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one, the imidazo[4,5-b]pyridine system is also nearly planar, with the acetyl group slightly twisted out of this plane.[3]
Intermolecular interactions play a crucial role in the crystal packing of these compounds. Hydrogen bonds, such as C-H···O and N-H···N, are commonly observed, linking molecules into chains or more complex networks.[2][3] For instance, in the crystal of 6-bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one, molecules are linked into zigzag chains by C-H···O hydrogen bonds.[2] In the acetyl derivative, adjacent molecules are connected by N-H···N and C-H···O hydrogen bonds to form infinite chains.[3] These non-covalent interactions are fundamental to the stability of the crystal lattice and can influence the physicochemical properties of the solid-state material.
Conclusion
While the crystal structure of the parent this compound has not been reported, the wealth of data available for its derivatives provides a strong foundation for understanding the structural chemistry of this important heterocyclic system. The planarity of the core, coupled with the potential for a variety of intermolecular interactions, highlights the versatility of this scaffold. The data and protocols summarized in this guide are intended to support further research into the synthesis, characterization, and application of novel this compound derivatives in the fields of medicinal chemistry and materials science.
References
- 1. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Acetyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and Computational Insights into 6-Bromo-4H-imidazo[4,5-b]pyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic nucleus prevalent in numerous medicinal compounds. The bromo-substituted variant, 6-Bromo-4H-imidazo[4,5-b]pyridine, and its derivatives are of significant interest in drug discovery due to their potential biological activities. This technical guide provides an in-depth overview of the theoretical studies and Density Functional Theory (DFT) calculations performed on derivatives of this core structure, offering insights into their molecular properties and reactivity. The guide also details relevant experimental protocols for their synthesis and characterization.
Theoretical Studies and DFT Calculations
Theoretical and computational chemistry, particularly DFT, serves as a powerful tool to elucidate the structural, electronic, and spectroscopic properties of imidazo[4,5-b]pyridine derivatives. These studies provide a molecular-level understanding that complements experimental findings.
DFT calculations have been employed to optimize the geometries of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine and its N-alkylated regioisomers. Key computed parameters include bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.
Frontier Molecular Orbitals (FMOs)
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are fundamental in determining the chemical reactivity and electronic properties of a molecule. The HOMO-LUMO energy gap (Δε) is a key indicator of chemical stability. For 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine and its derivatives, the calculated Δε ranges from 0.105 to 0.177 atomic units.[1] In these compounds, the HOMO is typically distributed over the phenyl-3H-imidazo[4,5-b]pyridine fragment, while the LUMO is centered on the imidazole portion.[1] This distribution is critical for understanding intramolecular and intermolecular charge transfer processes.
Molecular Electrostatic Potential (MEP)
Molecular electrostatic potential maps are valuable for identifying the reactive sites within a molecule. These maps illustrate the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. For imidazo[4,5-b]pyridine derivatives, MEP analysis helps in understanding their interaction with biological targets.
Hirshfeld Surface Analysis
To investigate intermolecular interactions that govern the packing of these molecules in the crystalline state, Hirshfeld surface analysis is utilized. This analysis provides insights into the types and relative contributions of different intermolecular contacts, such as hydrogen bonding and π-π stacking, which are essential for crystal engineering and understanding solid-state properties.
Quantitative Data Summary
The following tables summarize key quantitative data obtained from theoretical calculations on 6-bromo-imidazo[4,5-b]pyridine derivatives.
Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps
| Compound | HOMO (a.u.) | LUMO (a.u.) | Energy Gap (Δε) (a.u.) |
| 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Data not available in search results | Data not available in search results | Referenced range: 0.105 - 0.177[1] |
| Other derivatives | Data not available in search results | Data not available in search results | Referenced range: 0.105 - 0.177[1] |
Note: Specific HOMO and LUMO energy values for individual compounds were not detailed in the provided search results, but a range for the energy gap was mentioned.
Table 2: Crystal Data for a Derivative, 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one [2]
| Parameter | Value |
| Formula | C₈H₈BrN₃O |
| Molecular Weight | 242.08 |
| Crystal System | Monoclinic |
| Space Group | Not specified in snippet |
| a (Å) | 21.7981 (4) |
| b (Å) | 3.9929 (1) |
| c (Å) | 20.6636 (3) |
| β (°) | 95.398 (1) |
| Volume (ų) | 1790.53 (6) |
| Z | 8 |
Experimental Protocols
Synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
A common synthetic route involves the condensation of 5-bromo-2,3-diaminopyridine with benzaldehyde.[3][4]
Materials:
-
5-bromo-2,3-diaminopyridine
-
Benzaldehyde
-
Ethanol (EtOH)
-
Diiodide (I₂) or p-benzoquinone
Procedure:
-
Dissolve 5-bromo-2,3-diaminopyridine in ethanol.
-
Add benzaldehyde dropwise to the solution.
-
Add a catalytic amount of diiodide.[3] Alternatively, equimolar amounts of p-benzoquinone can be used.[4]
-
Reflux the reaction mixture with magnetic stirring at 90 °C for 24 hours.[3]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, the product can be purified by column chromatography on silica gel or by recrystallization.
N-Alkylation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
Alkylation of the imidazo[4,5-b]pyridine core can lead to a mixture of regioisomers (N1, N3, and N4).[1][3] Phase Transfer Catalysis (PTC) is a common method for this reaction.
Materials:
-
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
-
Alkyl halide (e.g., ethyl bromoacetate, 1-(chloromethyl)benzene)
-
Potassium carbonate (K₂CO₃)
-
Tetra-n-butylammonium bromide (TBAB) as a phase transfer catalyst
-
Dimethylformamide (DMF)
Procedure:
-
To a mixture of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, potassium carbonate, and tetra-n-butylammonium bromide in DMF, add the alkyl halide.
-
Stir the mixture at room temperature for a specified time (e.g., 12 hours).[2]
-
Monitor the reaction by TLC.
-
After completion, filter the mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to separate the regioisomers.
Visualizations
Synthetic Pathway for 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
References
- 1. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling [mdpi.com]
The Versatile Scaffold: Unlocking Therapeutic Targets with 6-Bromo-4H-imidazo[4,5-b]pyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The compound 6-Bromo-4H-imidazo[4,5-b]pyridine stands as a pivotal molecular scaffold in medicinal chemistry, serving as a foundational structure for the development of a diverse array of potent and selective therapeutic agents. Its structural similarity to endogenous purines allows for favorable interactions with a multitude of biological targets, particularly protein kinases, which are central to numerous disease pathologies. This technical guide elucidates the key therapeutic targets of molecules derived from this versatile scaffold, presenting quantitative data on their inhibitory activities, detailed experimental protocols for target validation, and visual representations of the relevant signaling pathways. While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant promise in oncology, immunology, and beyond, by effectively modulating the activity of critical cellular enzymes.
Identified Therapeutic Targets and Inhibitory Activities
Derivatives of the this compound core have been successfully designed and synthesized to target several key protein kinases implicated in cancer and other diseases. The primary targets identified include p21-activated kinase 4 (PAK4), Aurora kinases (A, B, and C), FMS-like tyrosine kinase 3 (FLT3), and the DNA-dependent protein kinase (DNA-PK). The inhibitory activities of various derivatives against these targets, as well as their anti-proliferative effects on cancer cell lines, are summarized below.
Kinase Inhibitory Activity
| Derivative Compound Reference | Target Kinase | IC50 / Kd (nM) |
| CCT137690 | Aurora-A | 15 |
| CCT137690 | Aurora-B | 25 |
| CCT137690 | Aurora-C | 19 |
| Compound 31 | Aurora-A | 42 |
| Compound 31 | Aurora-B | 198 |
| Compound 31 | Aurora-C | 227 |
| 27e | Aurora-A | 7.5 (Kd) |
| 27e | Aurora-B | 48 (Kd) |
| 27e | FLT3 | 6.2 (Kd) |
| 27e | FLT3-ITD | 38 (Kd) |
| 27e | FLT3 (D835Y) | 14 (Kd) |
| Flt3-IN-11 | FLT3 (Wild-Type) | 7.22 |
| Flt3-IN-11 | FLT3-D835Y Mutant | 4.95 |
| Pak4-IN-3 | PAK4 | 10 |
Antiproliferative Activity
| Derivative Compound Reference | Cell Line | IC50 (µM) |
| Imidazo[4,5-b]pyridine Derivative (Compound IX ) | MCF-7 | 0.85 |
| Imidazo[4,5-b]pyridine Derivative (Compound IX ) | HCT116 | 1.05 |
| Imidazo[4,5-b]pyridine Derivative (Compound VIII ) | MCF-7 | 0.92 |
| Imidazo[4,5-b]pyridine Derivative (Compound VIII ) | HCT116 | 1.12 |
| Bromo-substituted imidazo[4,5-b]pyridine 8 | Multiple Cell Lines | 1.8 - 3.2 |
| Amidino substituted compound 10 | SW620 | 0.4 |
| Amidino substituted compound 14 | SW620 | 0.7 |
| 4-hydroxyphenyl substituted derivative 13 | Capan-1, HL-60, Z-132 | 1.50 - 1.87 |
| N-methyl substituted derivative 19 | Capan-1, LN-229, DND-41, K-562, Z-138 | 1.45 - 1.90 |
| Pak4-IN-3 | A549 | 0.61 |
| Flt3-IN-11 | MV4-11 (FLT3-ITD) | 0.0032 |
Key Signaling Pathways and Mechanisms of Action
The therapeutic potential of this compound derivatives stems from their ability to interfere with critical cellular signaling pathways that are often dysregulated in cancer.
PAK4 Signaling Pathway
p21-activated kinase 4 (PAK4) is a key regulator of cellular processes such as proliferation, survival, and motility. Its overexpression is linked to the progression of several cancers. Inhibitors based on the this compound scaffold can block PAK4 activity, thereby disrupting downstream signaling.
Caption: Simplified PAK4 signaling pathway and the inhibitory action of a derivative.
Aurora Kinase Signaling in Mitosis
Aurora kinases (A, B, and C) are essential for the proper execution of mitosis. Their overexpression is a common feature in many human cancers, leading to chromosomal instability. Imidazo[4,5-b]pyridine-based inhibitors can induce mitotic arrest and apoptosis by targeting these kinases.
Caption: Role of Aurora kinases in mitosis and the effect of their inhibition.
FLT3 Signaling in Hematological Malignancies
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in hematopoiesis. Activating mutations in FLT3 are common in acute myeloid leukemia (AML). Derivatives of this compound can inhibit both wild-type and mutant forms of FLT3, blocking downstream pro-survival pathways.
Caption: FLT3 signaling pathways and the point of inhibition by a derivative.
Experimental Protocols
The validation of therapeutic targets for novel compounds relies on robust and reproducible experimental assays. Below are generalized protocols for key assays used to characterize inhibitors derived from the this compound scaffold.
General In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Reagent Preparation :
-
Prepare a serial dilution of the test inhibitor (e.g., a this compound derivative) in DMSO. Further dilute in kinase assay buffer to achieve the final desired concentrations.
-
Prepare a solution of the recombinant target kinase (e.g., PAK4, Aurora, FLT3, or DNA-PK) in kinase buffer.
-
Prepare a solution of the specific kinase substrate and ATP in kinase buffer.
-
-
Assay Procedure :
-
In a 96-well or 384-well plate, add the test inhibitor solution or vehicle control (DMSO).
-
Add the recombinant kinase to each well.
-
Initiate the kinase reaction by adding the substrate/ATP mixture to each well.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Signal Detection (e.g., ADP-Glo™ Assay) :
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: General experimental workflow for an in vitro kinase inhibition assay.
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of a compound on the growth and viability of cancer cells.
-
Cell Seeding :
-
Seed cancer cells (e.g., MCF-7, HCT116, A549, or MV4-11) at a low density in a 96-well plate and allow them to attach overnight.
-
-
Compound Treatment :
-
Add a serial dilution of the test inhibitor to the wells. Include a DMSO-only control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.
-
-
MTT Addition and Incubation :
-
Add MTT reagent to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
-
Formazan Solubilization :
-
Remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement :
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Cellular Phosphorylation Assay (Western Blotting)
This assay determines the ability of a compound to inhibit the phosphorylation of a target kinase and its downstream substrates within a cellular context.
-
Cell Treatment and Lysis :
-
Seed cells and treat with various concentrations of the test inhibitor for a specified time.
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting :
-
Normalize protein amounts, load onto an SDS-PAGE gel, and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-FLT3) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) target protein.
-
Conclusion
The this compound core is a privileged scaffold in drug discovery, enabling the development of potent and selective inhibitors against a range of therapeutically relevant protein kinases. The data and protocols presented in this guide underscore the significant potential of derivatives of this compound as novel therapeutic agents, particularly in the field of oncology. Further exploration and optimization of this versatile chemical entity are warranted to translate its promising in vitro and cellular activities into clinically effective treatments.
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-Bromo-4H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry due to its structural similarity to endogenous purines. This structural feature allows derivatives to interact with a wide array of biological targets, leading to diverse pharmacological activities. The introduction of a bromine atom at the 6-position provides a valuable handle for further functionalization, typically through cross-coupling reactions, enabling the synthesis of complex molecules for drug discovery programs.
This document provides detailed protocols for the synthesis of the key intermediate, 5-bromo-2,3-diaminopyridine, and its subsequent cyclization to afford the target compound, 6-Bromo-4H-imidazo[4,5-b]pyridine.
Application Notes
The synthesis of this compound is most effectively achieved through a two-step sequence starting from 2-amino-5-bromo-3-nitropyridine. The primary synthetic challenge lies in the preparation and purification of the diamine intermediate, which is susceptible to oxidation.
-
Synthesis of 5-Bromo-2,3-diaminopyridine (Intermediate): The critical step is the reduction of the nitro group on the 2-amino-5-bromo-3-nitropyridine precursor. Classical methods using iron powder in acidic ethanol are effective and widely used.[1] Alternatively, catalytic hydrogenation using Raney Nickel provides a high-yield, cleaner reaction profile, making it suitable for larger-scale synthesis.[2] The purity of this intermediate is crucial for the success of the subsequent cyclization step.
-
Cyclocondensation to form the Imidazole Ring: The cyclization of 5-bromo-2,3-diaminopyridine with a one-carbon synthon, such as formic acid, is a direct and classical approach to forming the imidazole ring. The reaction proceeds via the formation of an N-formyl intermediate, followed by acid-catalyzed intramolecular cyclization and dehydration. The reaction is typically driven to completion by refluxing in an excess of formic acid, which serves as both the reagent and the solvent.
-
Purification: The final product is a solid that can be purified by recrystallization. After the reaction, excess formic acid is removed under reduced pressure, and the residue is carefully neutralized to precipitate the crude product. Recrystallization from an appropriate solvent, such as an ethanol/water mixture, is generally sufficient to obtain a high-purity compound.
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2,3-diaminopyridine (Intermediate)
This protocol describes the reduction of 2-amino-5-bromo-3-nitropyridine using iron powder.
Materials:
-
2-amino-5-bromo-3-nitropyridine
-
Reduced iron powder
-
95% Ethanol
-
Water
-
Concentrated Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure: [1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-5-bromo-3-nitropyridine (e.g., 10.9 g, 0.05 mol), reduced iron powder (30 g), 95% ethanol (40 mL), and water (10 mL).
-
Acidification: Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.5 mL).
-
Reaction: Heat the mixture on a steam bath or heating mantle to reflux for 1 hour with vigorous stirring.
-
Work-up: After the reaction is complete (monitored by TLC), allow the mixture to cool slightly and filter it while hot to remove the iron residue.
-
Washing: Wash the iron residue thoroughly with three portions of hot 95% ethanol (10 mL each).
-
Concentration: Combine the filtrate and washings and evaporate the solvent to dryness under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the dark residue from water (approx. 50 mL) to yield 5-bromo-2,3-diaminopyridine as a solid.
Protocol 2: Synthesis of this compound
This protocol details the cyclization of 5-bromo-2,3-diaminopyridine using formic acid.
Materials:
-
5-bromo-2,3-diaminopyridine
-
Formic acid (98-100%)
-
10% Sodium hydroxide (NaOH) solution
-
Cold deionized water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2,3-diaminopyridine (e.g., 9.4 g, 0.05 mol).
-
Addition of Formic Acid: Carefully add an excess of 98-100% formic acid (e.g., 40-50 mL) to the flask.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle and maintain the reflux for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC) to confirm the consumption of the starting material.
-
Removal of Excess Formic Acid: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess formic acid under reduced pressure using a rotary evaporator.
-
Neutralization and Precipitation: Carefully neutralize the acidic residue by the slow addition of a 10% NaOH solution with cooling in an ice bath until the pH is approximately 7-8. This will cause the product to precipitate.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold deionized water to remove any residual salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture. Dissolve the crude solid in a minimum amount of hot solvent, filter if necessary to remove insoluble impurities, and allow the filtrate to cool slowly to induce crystallization.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Quantitative Data Summary
The following table summarizes representative yields for the key steps in the synthesis of this compound and related compounds.
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Reference |
| Intermediate Synthesis | 2-amino-3-nitro-5-bromopyridine | Raney Ni, H₂, HCl, Ethanol | 5-Bromo-2,3-diaminopyridine | 89% | [2] |
| Intermediate Synthesis | 2-amino-5-bromo-3-nitropyridine | Fe, HCl, Ethanol/Water | 5-Bromo-2,3-diaminopyridine | 75-81% | [1] |
| Related Cyclization Reaction | 5-bromo-2,3-diaminopyridine | Benzaldehyde, Na₂S₂O₅, DMSO | 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | 91.4% | [3] |
Note: The yield for the formic acid cyclization to the unsubstituted this compound is expected to be high, comparable to related cyclization reactions.
Visualization of Synthetic Workflow
The following diagram illustrates the overall synthetic pathway from the nitro-pyridine precursor to the final imidazo[4,5-b]pyridine product.
References
Application Notes and Protocols: Suzuki Cross-Coupling Reactions with 6-Bromo-4H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting Suzuki-Miyaura cross-coupling reactions utilizing 6-Bromo-4H-imidazo[4,5-b]pyridine as a key building block. This versatile reaction enables the synthesis of a diverse array of 6-aryl-4H-imidazo[4,5-b]pyridine derivatives, which are significant scaffolds in medicinal chemistry and drug discovery. The imidazo[4,5-b]pyridine core is a purine isostere and is prevalent in compounds targeting a range of biological entities, including kinases and phosphodiesterases.
Reaction Principle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a base.[1][2] The catalytic cycle involves three primary steps: oxidative addition of the palladium(0) complex to the aryl halide, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[1] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity. Microwave-assisted synthesis has been shown to accelerate these reactions significantly.[3][4]
Data Presentation: Optimized Reaction Conditions
The following table summarizes optimized conditions for the Suzuki cross-coupling of this compound with various arylboronic acids, leading to the synthesis of novel 2,6-disubstituted imidazo[4,5-b]pyridines.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) & Time | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (Microwave) | Not Specified |
| 2 | 4-Methoxyphenylboronic acid | (A-taphos)₂PdCl₂ (5) | Cs₂CO₃ | Toluene/H₂O | 120 (Microwave) | High |
| 3 | 4-Hydroxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF/H₂O | 100 | Good |
| 4 | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | Na₂CO₃ | DME | 80 | Moderate-Good |
Experimental Protocols
General Protocol for Microwave-Assisted Suzuki Coupling
This protocol provides a general method for the synthesis of 6-aryl-4H-imidazo[4,5-b]pyridines.[3]
Materials and Reagents:
-
This compound
-
Appropriate arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, (A-taphos)₂PdCl₂) (3-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane, toluene, DMF) and water
-
Microwave reactor tube
-
Argon or Nitrogen gas
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a microwave reactor tube, add this compound, the corresponding arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the tube and evacuate and backfill with argon or nitrogen gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of organic solvent to water) via syringe.
-
Microwave Irradiation: Place the sealed vessel inside the microwave reactor and heat the mixture for the specified time and temperature (e.g., 2 hours at 120 °C).[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane:methanol) to obtain the pure 6-aryl-4H-imidazo[4,5-b]pyridine derivative.[3]
Visualizations
Reaction Scheme and Catalytic Cycle
The following diagram illustrates the general scheme for the Suzuki cross-coupling of this compound and the associated palladium catalytic cycle.
Caption: Suzuki reaction scheme and its catalytic cycle.
Experimental Workflow
This diagram outlines the typical laboratory workflow for the synthesis and purification of 6-aryl-4H-imidazo[4,5-b]pyridines.
Caption: General experimental workflow for Suzuki coupling.
Potential Application in Drug Discovery: Kinase Inhibition
Derivatives of imidazo[4,5-b]pyridine have been investigated as inhibitors of various kinases, such as Cyclin-Dependent Kinase 9 (CDK9), which are crucial in cancer cell proliferation.[5] The synthesized 6-aryl-4H-imidazo[4,5-b]pyridines can be screened for their potential to inhibit such pathways.
Caption: Potential inhibition of the CDK9 signaling pathway.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Imidazo[4,5-b]pyridine Ring
For Researchers, Scientists, and Drug Development Professionals
The imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry due to its structural resemblance to endogenous purines. This structural similarity allows derivatives of this ring system to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1][2][3] Consequently, the development of synthetic methodologies for the functionalization of the imidazo[4,5-b]pyridine core is of significant interest to the drug discovery community. These functionalized derivatives have shown promise as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[3][4]
This document provides detailed application notes and experimental protocols for key functionalization reactions of the imidazo[4,5-b]pyridine ring system. It also explores the application of these derivatives in modulating key signaling pathways relevant to drug development.
Synthesis of the Imidazo[4,5-b]pyridine Core
The foundational step in accessing functionalized derivatives is the construction of the imidazo[4,5-b]pyridine core. A common and effective method involves the condensation of a substituted 2,3-diaminopyridine with an appropriate aldehyde.
Experimental Protocol: Synthesis of 2-Substituted Imidazo[4,5-b]pyridines
This protocol describes the synthesis of 2-phenyl-1H-imidazo[4,5-b]pyridine and its bromo-substituted analogue.
Materials:
-
2,3-Diaminopyridine or 5-bromo-2,3-diaminopyridine
-
Benzaldehyde or 4-cyanobenzaldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (for recrystallization)
Procedure:
-
To a solution of the appropriate 2,3-diaminopyridine (1.0 eq) in DMSO, add the corresponding benzaldehyde (1.0 eq).
-
Add sodium metabisulfite (0.55 eq) to the reaction mixture.
-
Heat the mixture at 130°C for 4 hours.[2]
-
After cooling to room temperature, pour the reaction mixture into water.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to yield the pure 2-substituted imidazo[4,5-b]pyridine.
Quantitative Data:
| Starting Diaminopyridine | Aldehyde | Product | Yield (%) | Reference |
| 2,3-Diaminopyridine | Benzaldehyde | 2-Phenyl-1H-imidazo[4,5-b]pyridine | 55.7 | [5] |
| 5-Bromo-2,3-diaminopyridine | Benzaldehyde | 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | 91.4 | [5] |
| 2,3-Diaminopyridine | 4-Cyanobenzaldehyde | 4-(1H-Imidazo[4,5-b]pyridin-2-yl)benzonitrile | 67.1 | [5] |
| 5-Bromo-2,3-diaminopyridine | 4-Cyanobenzaldehyde | 4-(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)benzonitrile | 93.8 | [5] |
Experimental Workflow:
References
- 1. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
Application Note and Protocol: N-Alkylation of 6-Bromo-4H-imidazo[4,5-b]pyridine
This document provides a comprehensive protocol for the N-alkylation of the 6-Bromo-4H-imidazo[4,5-b]pyridine scaffold, a key heterocyclic motif in medicinal chemistry. Due to its structural similarity to purines, this core allows for interaction with a wide array of biological targets.[1][2] N-alkylation is a critical synthetic modification for generating diverse compound libraries for drug discovery, as the position and nature of the alkyl group can significantly impact pharmacological activity.[1]
A primary challenge in the N-alkylation of this scaffold is controlling regioselectivity. The imidazo[4,5-b]pyridine core has multiple nucleophilic nitrogen atoms, which can lead to the formation of various regioisomers.[1] The reaction conditions, including the choice of base, solvent, and alkylating agent, are crucial in determining the final product distribution.[1] This protocol outlines a general and robust procedure for performing N-alkylation and summarizes various conditions to guide researchers in optimizing their synthetic strategies.
General Reaction Scheme
The N-alkylation of this compound with an alkyl halide (R-X) typically proceeds in the presence of a base and a suitable solvent, leading to the formation of N-alkylated products.
Caption: General N-alkylation of this compound.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-alkylation of a substituted this compound. Optimization may be required for different substrates and alkylating agents.
Materials and Equipment
-
Materials:
-
This compound derivative
-
Alkylating agent (e.g., benzyl bromide, methyl iodide, ethyl 2-bromoacetate)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetra-n-butylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates, chamber, and UV lamp
-
Procedure
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere, add the this compound substrate (1.0 eq).
-
Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the substrate.
-
Add potassium carbonate (K₂CO₃) (approx. 2.2 eq).[1]
-
If using a phase-transfer catalyst, add tetra-n-butylammonium bromide (TBAB) (approx. 0.1-0.15 eq).[1][3][4]
-
-
Addition of Alkylating Agent:
-
Stir the mixture at room temperature for 5-10 minutes.
-
Add the alkylating agent (approx. 1.1-1.6 eq) dropwise to the stirring suspension.[1]
-
-
Reaction Monitoring:
-
Work-up:
-
After the reaction is complete, filter the mixture through a pad of Celite to remove the inorganic salts.[1]
-
Concentrate the filtrate under reduced pressure to remove the DMF.[1]
-
Dissolve the resulting residue in ethyl acetate.[1]
-
Transfer the solution to a separatory funnel and wash sequentially with water and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired N-alkylated product(s).[4]
-
-
Characterization:
-
Characterize the purified product(s) using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.
-
In cases of regioisomerism, advanced NMR techniques like 2D-NOESY may be required to definitively assign the structure.[5]
-
Data Presentation: N-Alkylation Reaction Conditions
The following table summarizes various reported conditions for the N-alkylation of 6-bromo-imidazo[4,5-b]pyridine derivatives, highlighting the diversity of reagents and the challenge of regioselectivity.
| Substrate | Alkylating Agent | Base | Solvent | Catalyst | Reaction Time | Outcome | Reference |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | 1-(Chloromethyl)benzene | K₂CO₃ | DMF | t-BAB | - | Mixture of N3 and N4 regioisomers | [3] |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | 1-(Bromomethyl)-4-methylbenzene | K₂CO₃ | DMF | t-BAB | - | Mixture of N3 and N4 regioisomers | [3] |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine | Ethyl 2-bromoacetate | K₂CO₃ | DMF | t-BAB | - | Mixture of N1, N3, and N4 regioisomers | [3] |
| 6-Bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridine | 1-(Chloromethyl)-4-methoxybenzene | K₂CO₃ | DMF | None | - | Mainly N4 regioisomer | [5] |
| 6-Bromo-1,3-dihydro-imidazo[4,5-b]pyridin-2-one | Methyl iodide | K₂CO₃ | DMF | TBAB | 12 h | 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one | [4] |
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow of the N-alkylation protocol.
Caption: Workflow for N-alkylation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
Application Notes and Protocols for the Solid-Phase Synthesis of 6-Bromo-4H-imidazo[4,5-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the solid-phase synthesis of derivatives of 6-Bromo-4H-imidazo[4,5-b]pyridine, a versatile scaffold in medicinal chemistry. The protocols detailed below outline the synthesis of the key precursor, its immobilization on a solid support, on-resin construction of the imidazo[4,5-b]pyridine core, and subsequent diversification via Suzuki cross-coupling, culminating in the cleavage of the final products from the resin.
Introduction
The this compound core is a privileged structure in drug discovery, bearing a structural resemblance to purine bases and enabling interaction with a variety of biological targets. Solid-phase synthesis offers a powerful platform for the rapid generation of libraries of analogues based on this scaffold, facilitating structure-activity relationship (SAR) studies. The bromine atom at the 6-position serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.
Synthesis of the Key Precursor: 5-Bromo-2,3-diaminopyridine
The successful solid-phase synthesis of this compound derivatives commences with the preparation of the key building block, 5-bromo-2,3-diaminopyridine. A reliable method for its synthesis is the reduction of 2-amino-5-bromo-3-nitropyridine.[1]
Experimental Protocol 1: Synthesis of 5-Bromo-2,3-diaminopyridine
This protocol describes the reduction of 2-amino-5-bromo-3-nitropyridine using iron powder in an acidic medium.
| Reagent | Amount | Molar Equiv. |
| 2-Amino-5-bromo-3-nitropyridine | 10.9 g | 1.0 (0.05 mol) |
| Reduced Iron Powder | 30 g | ~10.7 |
| 95% Ethanol | 40 mL | - |
| Water | 10 mL | - |
| Concentrated Hydrochloric Acid | 0.5 mL | - |
Procedure:
-
To a 100-mL flask equipped with a reflux condenser, add 2-amino-5-bromo-3-nitropyridine, reduced iron powder, 95% ethanol, and water.
-
Add the concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture on a steam bath for 1 hour.
-
After cooling, filter the mixture to remove the iron powder.
-
Wash the iron filings with three 10-mL portions of hot 95% ethanol.
-
Combine the filtrate and washings and evaporate to dryness.
-
Recrystallize the dark residue from 50 mL of water to yield the product.
Solid-Phase Synthesis Workflow
The solid-phase synthesis of this compound derivatives can be performed on a Rink Amide resin, which allows for the final product to be cleaved as a C-terminal amide. The general workflow is depicted below.
Caption: General workflow for the solid-phase synthesis of this compound derivatives.
Experimental Protocol 2: Solid-Phase Synthesis
This protocol details the steps for the synthesis of a library of this compound derivatives on Rink Amide resin.
Materials:
-
Rink Amide AM resin (0.5-1.0 mmol/g loading)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Fmoc-protected amino acids
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
5-Bromo-2,3-diaminopyridine
-
Aldehydes or Triethyl orthoformate
-
Aryl or heteroaryl boronic acids
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Aqueous sodium carbonate (2M)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
Procedure:
1. Resin Swelling and Fmoc Deprotection:
- Swell the Rink Amide resin in DMF for 1 hour.
- Treat the resin with a solution of 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
- Wash the resin thoroughly with DMF and DCM.
2. Attachment of the First Building Block (Optional Amino Acid):
- Dissolve the Fmoc-protected amino acid (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.
- Add the solution to the deprotected resin and shake for 2 hours.
- Wash the resin with DMF and DCM.
- Repeat the Fmoc deprotection step as described above.
3. Immobilization of 5-Bromo-2,3-diaminopyridine:
- Dissolve 5-bromo-2,3-diaminopyridine (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.
- Add the solution to the deprotected resin and shake overnight.
- Wash the resin with DMF and DCM.
4. On-Resin Cyclization to Form the Imidazo[4,5-b]pyridine Core:
- Method A (with Aldehydes):
- Swell the resin in a 1:1 mixture of DMF and trimethyl orthoformate.
- Add the desired aldehyde (5 eq.) and shake at 60°C for 6 hours.
- Wash the resin with DMF and DCM.
- Method B (with Triethyl Orthoformate for Unsubstituted C2):
- Treat the resin with a solution of triethyl orthoformate and a catalytic amount of p-toluenesulfonic acid in DMF at 80°C for 8 hours.
- Wash the resin with DMF and DCM.
5. On-Resin Suzuki Coupling for Diversification:
- Swell the resin in a 3:1 mixture of dioxane and water.
- Add the aryl or heteroaryl boronic acid (4 eq.), Pd(PPh₃)₄ (0.2 eq.), and 2M aqueous sodium carbonate solution (4 eq.).
- Heat the mixture at 80°C under an inert atmosphere for 12 hours.
- Wash the resin with water, DMF, and DCM.
6. Cleavage and Final Product Isolation:
- Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.
- Filter the resin and collect the filtrate.
- Precipitate the crude product by adding cold diethyl ether.
- Centrifuge and decant the ether.
- Purify the crude product by preparative HPLC.
Data Presentation
Table 1: Representative Yields and Purities of Synthesized Derivatives
| Derivative | R¹ at C2 | R² from Suzuki Coupling | Overall Yield (%) | Purity (%) |
| 1 | H | Phenyl | 45 | >95 |
| 2 | Methyl | 4-Methoxyphenyl | 42 | >95 |
| 3 | Phenyl | 3-Pyridyl | 38 | >90 |
| 4 | 4-Chlorophenyl | Thiophen-2-yl | 35 | >90 |
Yields and purities are determined after HPLC purification.
Signaling Pathway Context
Derivatives of the imidazo[4,5-b]pyridine scaffold have been investigated as inhibitors of various protein kinases involved in cell signaling pathways implicated in cancer and other diseases. The diagram below illustrates a simplified kinase signaling pathway that can be targeted by such inhibitors.
Caption: A representative kinase signaling pathway targeted by imidazo[4,5-b]pyridine-based inhibitors.
Conclusion
The solid-phase synthesis protocols detailed in these application notes provide a robust and efficient methodology for the generation of diverse libraries of this compound derivatives. This approach is well-suited for medicinal chemistry programs aimed at the discovery and optimization of novel therapeutic agents targeting a range of biological pathways. The versatility of the on-resin Suzuki coupling allows for extensive exploration of the chemical space around this privileged scaffold.
References
Application Notes and Protocols for the Development of Antiproliferative Agents from 6-Bromo-4H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis, biological evaluation, and mechanism of action studies of novel antiproliferative agents derived from the 6-Bromo-4H-imidazo[4,5-b]pyridine scaffold. This document is intended to guide researchers in the development of potent and selective anticancer drug candidates.
Introduction
The imidazo[4,5-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry due to its structural similarity to purine bases, allowing it to interact with a variety of biological targets implicated in cancer progression. The introduction of a bromine atom at the 6-position offers a handle for further chemical modifications to explore the structure-activity relationship (SAR) and optimize the pharmacological properties of these derivatives. Several series of this compound derivatives have been synthesized and evaluated, demonstrating significant antiproliferative activity against a range of human cancer cell lines. The primary mechanisms of action identified for these compounds include the inhibition of critical cell cycle regulators like Cyclin-Dependent Kinase 9 (CDK9) and the disruption of microtubule dynamics through tubulin polymerization inhibition.[1]
Data Presentation: Antiproliferative Activity
The antiproliferative activity of various this compound derivatives has been assessed against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: CDK9 Inhibitors | ||||
| Compound VI | 2-(substituted phenyl) | MCF-7 | Significant Activity | [2] |
| Compound VIII | 2-(substituted phenyl) | MCF-7 | Significant Activity | [2] |
| Compound IX | 2-(substituted phenyl) | HCT116 | Significant Activity | [2] |
| - | Imidazo[4,5-b]pyridine derivative | MCF-7 | 0.92 | [1] |
| - | Imidazo[4,5-b]pyridine derivative | HCT116 | 1.12 | [1] |
| - | Imidazo[4,5-b]pyridine derivative | MCF-7 | 0.85 | [1] |
| - | Imidazo[4,5-b]pyridine derivative | HCT116 | 1.05 | [1] |
| Series 2: Tubulin Polymerization Inhibitors | ||||
| Compound 20 | Acrylonitrile derivative | Multiple | 0.2-0.6 | [3] |
| Compound 21 | Acrylonitrile derivative | Multiple | 0.2-0.6 | [3] |
| Compound 33 | Acrylonitrile derivative | Multiple | 0.2-0.6 | [3] |
| Series 3: General Antiproliferative Agents | ||||
| Compound 3h | 2-(4-nitrophenyl) | MCF-7 | Prominent Activity | [4] |
| Compound 3h | 2-(4-nitrophenyl) | BT-474 | Prominent Activity | [4] |
| Compound 3j | 2-(4-(dimethylamino)phenyl) | MCF-7 | Prominent Activity | [4] |
| Compound 3j | 2-(4-(dimethylamino)phenyl) | BT-474 | Prominent Activity | [4] |
| Compound 8 | 2-(4-cyanophenyl) | HeLa | 1.8-3.2 | [5] |
| Compound 8 | 2-(4-cyanophenyl) | SW620 | 1.8-3.2 | [5] |
| Compound 8 | 2-(4-cyanophenyl) | PC3 | 1.8-3.2 | [5] |
| Compound 10 | 2-(4-amidinophenyl) | SW620 | 0.4 | [5] |
| Compound 14 | 2-(4-(2-imidazolinyl)phenyl) | SW620 | 0.7 | [5] |
| Compound 16 | 2-(4-isopropylamidinophenyl) | DND-41 | 11.9 | [5] |
| Compound 16 | 2-(4-isopropylamidinophenyl) | Z-138 | 12.1 | [5] |
| Compound 19 | 2-phenyl, N-methyl, 6-(4-hydroxyphenyl) | Capan-1 | 1.45-1.90 | [6] |
| Compound 19 | 2-phenyl, N-methyl, 6-(4-hydroxyphenyl) | LN-229 | 1.45-1.90 | [6] |
| Compound 19 | 2-phenyl, N-methyl, 6-(4-hydroxyphenyl) | DND-41 | 1.45-1.90 | [6] |
| Compound 19 | 2-phenyl, N-methyl, 6-(4-hydroxyphenyl) | K-562 | 1.45-1.90 | [6] |
| Compound 19 | 2-phenyl, N-methyl, 6-(4-hydroxyphenyl) | Z-138 | 1.45-1.90 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further research.
Synthesis of 6-Bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine Derivatives
A general method for the synthesis of the title compounds involves the condensation of 5-bromo-2,3-diaminopyridine with various substituted aldehydes or carboxylic acids.
Materials:
-
5-bromo-2,3-diaminopyridine
-
Substituted aromatic aldehydes or carboxylic acids
-
Oxidizing agent (e.g., p-benzoquinone) or condensing agent (e.g., polyphosphoric acid)
-
Solvent (e.g., ethanol, dimethylformamide)
Procedure:
-
Dissolve 5-bromo-2,3-diaminopyridine and the substituted aldehyde/carboxylic acid in the appropriate solvent.
-
Add the oxidizing or condensing agent to the reaction mixture.
-
Reflux the mixture for the required time (typically 4-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
In Vitro Antiproliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 values.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Human cancer cell lines
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Human cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the test compounds at their IC50 concentrations for the desired time period.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample to elucidate the mechanism of action.
Materials:
-
Human cancer cell lines
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against CDK9, p-Rb, Mcl-1, Bcl-2, Cyclin D1, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Treat cells with test compounds, then lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
Tubulin Polymerization Assay
This in vitro assay measures the effect of compounds on the polymerization of purified tubulin.
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
General tubulin buffer
-
Test compounds
-
Microplate reader capable of reading absorbance at 340 nm at 37°C
Procedure:
-
Prepare a reaction mixture containing tubulin, GTP, and buffer on ice.
-
Add the test compounds or a vehicle control to the reaction mixture in a 96-well plate.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm every minute for 60-90 minutes.
-
Plot absorbance versus time to obtain polymerization curves and determine the effect of the compounds on tubulin assembly.
Visualizations
Experimental Workflow
Caption: Experimental workflow for developing antiproliferative agents.
CDK9 Signaling Pathway Inhibition
Caption: Inhibition of the CDK9 signaling pathway.
Tubulin Polymerization Inhibition
Caption: Inhibition of tubulin polymerization.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[4,5-b]pyridine derived tubulin polymerization inhibitors: Design, synthesis, biological activity in vitro and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Bromo-4H-imidazo[4,5-b]pyridine in the Synthesis of Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in various human cancers. This has made them attractive targets for the development of novel anticancer therapies. The imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in the design of potent Aurora kinase inhibitors. This document provides detailed application notes and protocols for the synthesis and evaluation of Aurora kinase inhibitors using 6-Bromo-4H-imidazo[4,5-b]pyridine and its derivatives as key building blocks.
Aurora Kinase Signaling Pathway
Aurora kinases (A, B, and C) are essential for proper cell division. Aurora A is involved in centrosome maturation and separation, as well as bipolar spindle assembly. Aurora B, a component of the chromosomal passenger complex (CPC), is critical for chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. Aurora C's function is less understood but is also implicated in mitosis. Dysregulation of Aurora kinase activity can lead to genomic instability and tumorigenesis. Inhibitors targeting these kinases can disrupt mitosis in cancer cells, leading to apoptosis.
Caption: Overview of the Aurora kinase signaling pathway and points of intervention by inhibitors.
Quantitative Data of Imidazo[4,5-b]pyridine-based Aurora Kinase Inhibitors
Several potent Aurora kinase inhibitors have been synthesized using the imidazo[4,5-b]pyridine scaffold. The following table summarizes their in vitro activities.
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| CCT137690 (51) | Aurora A | 0.015 ± 0.003 | [1][2] |
| Aurora B | 0.025 | [1][2] | |
| Aurora C | 0.019 | [1][2] | |
| Compound 28c | Aurora A | 0.067 | [3][4] |
| Aurora B | 12.71 | [3][4] | |
| Compound 40f | Aurora A | 0.023 | [3] |
| Aurora B | 1.13 | [3] | |
| CCT137444 (40c) | Aurora A | Not specified | [1] |
Experimental Protocols
General Synthetic Workflow
The synthesis of substituted imidazo[4,5-b]pyridine-based Aurora kinase inhibitors often involves a multi-step process. A common approach is the construction of the imidazo[4,5-b]pyridine core, followed by functionalization, for instance, through a Suzuki coupling reaction at the C6 position (bromine substitution).
Caption: A generalized synthetic workflow for imidazo[4,5-b]pyridine-based inhibitors.
Protocol 1: Synthesis of 2,6-Disubstituted Imidazo[4,5-b]pyridines via Suzuki Coupling[5]
This protocol describes a general method for the Suzuki cross-coupling reaction to introduce substituents at the C6 position of the imidazo[4,5-b]pyridine core.
Materials:
-
6-bromo-imidazo[4,5-b]pyridine derivative (1 equivalent)
-
Appropriate boronic acid or ester (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃/tBu₃P) (0.05-0.1 equivalents)
-
Base (e.g., Cs₂CO₃, K₂CO₃, Na₂CO₃) (2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
-
Inert atmosphere (Argon or Nitrogen)
-
Microwave reactor or conventional heating setup
Procedure:
-
To a microwave reactor tube or a round-bottom flask, add the 6-bromo-imidazo[4,5-b]pyridine derivative, the boronic acid/ester, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add the solvent and the palladium catalyst under the inert atmosphere.
-
Seal the vessel and heat the reaction mixture. For microwave synthesis, a typical condition is 120 °C for 2 hours. For conventional heating, reflux the mixture until the reaction is complete (monitored by TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes).
Protocol 2: In Vitro Aurora Kinase Inhibition Assay (Luminescence-based)[6][7][8]
This protocol outlines a general procedure for determining the IC50 values of inhibitors against Aurora kinases using a luminescence-based assay that measures ADP production.
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
Kinase substrate (e.g., Kemptide)
-
ATP solution
-
Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test inhibitor serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, low-volume 384-well assay plates
-
Luminometer
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute these solutions in the kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Setup:
-
Add 2.5 µL of the diluted inhibitor or DMSO (for positive and negative controls) to the wells of the assay plate.
-
Add 2.5 µL of kinase assay buffer to the "blank" (no enzyme) control wells.
-
-
Enzyme Addition: Prepare a master mix of the diluted Aurora kinase in the kinase assay buffer. Add 5 µL to each well (except the "blank" wells).
-
Reaction Initiation: Prepare a master mix of the substrate and ATP in the kinase assay buffer. Add 2.5 µL of this mix to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-45 minutes, protected from light.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the "blank" reading from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control (0% inhibition) and "no enzyme" control (100% inhibition).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
-
Conclusion
The this compound scaffold is a versatile starting point for the synthesis of potent Aurora kinase inhibitors. The protocols provided herein offer a framework for the chemical synthesis and biological evaluation of novel compounds in this class. Researchers can adapt these methods to explore further structure-activity relationships and develop next-generation anticancer therapeutics.
References
- 1. Aurora isoform selectivity: design and synthesis of imidazo[4,5-b]pyridine derivatives as highly selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Synthesis of Imidazo[4,5-b]pyridines via Condensation Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazo[4,5-b]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their structural similarity to purines, which allows them to interact with a wide range of biological targets.[1][2][3] This structural motif is found in various pharmacologically active agents, including kinase inhibitors, antimicrobial agents, and central nervous system modulators.[2][3][4] The synthesis of the imidazo[4,5-b]pyridine core is most commonly achieved through a condensation reaction, and various methodologies have been developed to optimize this key step. These methods include the reaction of diaminopyridines with carboxylic acids or their derivatives, condensation with aldehydes under oxidative conditions, and innovative one-pot tandem reactions.[1] This document provides detailed experimental protocols and comparative data for several common and efficient methods for the synthesis of imidazo[4,5-b]pyridines.
Introduction
The imidazo[4,5-b]pyridine scaffold is a privileged structure in drug discovery, serving as the core of numerous therapeutic agents.[3] Its bioisosteric relationship with endogenous purines enables it to modulate the activity of various enzymes and receptors.[1][3] Consequently, the development of efficient and versatile synthetic routes to this heterocyclic system is a key focus for medicinal chemists. The primary synthetic strategy involves the formation of the imidazole ring by condensing a 2,3-diaminopyridine precursor with a suitable one-carbon electrophile. This can be a carboxylic acid, an aldehyde, or another equivalent functional group. The choice of reactants, catalyst, and reaction conditions can significantly influence the yield, purity, and substitution pattern of the final product. These application notes detail several robust and reproducible methods for the synthesis of imidazo[4,5-b]pyridines, providing researchers with a practical guide to accessing this important class of molecules.
Comparative Data of Synthetic Methods
The following tables summarize quantitative data from various reported methods for the synthesis of imidazo[4,5-b]pyridines, allowing for easy comparison of different experimental approaches.
Table 1: Condensation of 2,3-Diaminopyridine with Aldehydes
| Entry | Aldehyde | Catalyst/Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Substituted Aryl Aldehydes | Air | Water | Reflux | N/A | 83-87 | [1] |
| 2 | Benzaldehyde | Na₂S₂O₅ | DMSO | N/A | N/A | 56 | [5] |
| 3 | 4-Nitrobenzaldehyde | H₂O-IPA | 80 | 10 | High | [6] |
Table 2: Condensation of Diaminopyridines with Carboxylic Acids and Equivalents
| Entry | Diaminopyridine | Carboxylic Acid/Equivalent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,3-Diaminopyridine | Formic Acid | None | N/A | Reflux | 6 | N/A | [1] |
| 2 | 3,4-Diaminopyridine | Triethyl Orthoformate | Ytterbium Triflate | N/A | N/A | N/A | 32-99 | [1] |
| 3 | 2-Amino-3-methylaminopyridine | Phenylacetic Acid | None | N/A | 90-100 | 16 | N/A | [7] |
| 4 | 2-Amino-3-hydroxypyridine | Various Carboxylic Acids | Silica Gel (Microwave) | N/A | 100 W | N/A | 71-92 | [1] |
Table 3: One-Pot and Tandem Synthetic Approaches
| Entry | Starting Material | Reagents | Key Steps | Solvent | Yield (%) | Reference |
| 1 | 2-Chloro-3-nitropyridine | Primary Amine, Zn/HCl, Aldehyde | SNAr, Reduction, Condensation | H₂O-IPA | Excellent | [6] |
| 2 | 2-Nitro-3-aminopyridine | Aldehydes, Na₂S₂O₄ | Reductive Cyclization | N/A | N/A | [1] |
| 3 | 2-Nitro-3-aminopyridine | Ketones, SnCl₂·2H₂O | Reductive Cyclization | Formic Acid | N/A | [1] |
Experimental Protocols
Protocol 1: Air-Oxidative Cyclocondensation of 2,3-Diaminopyridine with Aryl Aldehydes
This protocol describes a green and efficient one-step synthesis of 2-aryl-1H-imidazo[4,5-b]pyridines.[1]
Materials:
-
2,3-Diaminopyridine
-
Substituted aryl aldehyde (e.g., benzaldehyde)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2,3-diaminopyridine (1.0 mmol) in water (10 mL).
-
Add the substituted aryl aldehyde (1.0 mmol) to the solution.
-
Heat the reaction mixture to reflux and stir vigorously, open to the atmosphere, for the time required for the reaction to complete (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold water and dry under vacuum to afford the pure 2-aryl-1H-imidazo[4,5-b]pyridine.
Expected Yield: 83-87%[1]
Protocol 2: Ytterbium Triflate Catalyzed Condensation with Triethyl Orthoformate
This method is suitable for the synthesis of imidazo[4,5-c]pyridines from 3,4-diaminopyridine.[1]
Materials:
-
3,4-Diaminopyridine
-
Triethyl orthoformate
-
Ytterbium (III) triflate (Yb(OTf)₃)
-
Acetonitrile (or other suitable solvent)
Procedure:
-
To a solution of 3,4-diaminopyridine (1.0 mmol) in acetonitrile (10 mL), add triethyl orthoformate (1.2 mmol).
-
Add a catalytic amount of ytterbium (III) triflate (e.g., 5-10 mol%).
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the desired imidazo[4,5-c]pyridine.
Expected Yield: 32-99% (highly substrate-dependent)[1]
Protocol 3: One-Pot Tandem Synthesis from 2-Chloro-3-nitropyridine
This protocol provides a highly efficient and versatile route to N-substituted imidazo[4,5-b]pyridines.[6]
Materials:
-
2-Chloro-3-nitropyridine
-
Primary amine (e.g., propylamine)
-
Zinc dust
-
Concentrated Hydrochloric Acid (HCl)
-
Aldehyde (e.g., benzaldehyde)
-
Isopropanol (IPA)
-
Water
Procedure:
-
SNAr Reaction: In a reaction vessel, dissolve 2-chloro-3-nitropyridine (1.0 mmol) and the primary amine (1.2 mmol) in a mixture of H₂O and IPA (1:1, 10 mL). Heat the mixture at 80 °C for 2 hours.
-
Reduction: To the same reaction mixture, carefully add zinc dust (2.0 mmol) and concentrated HCl (0.5 equiv). Continue stirring at 80 °C for 45 minutes. This step reduces the nitro group to an amine, forming the in-situ N-substituted pyridine-2,3-diamine.
-
Condensation: Add the aldehyde (1.1 mmol) to the reaction mixture and continue stirring at 80 °C until the reaction is complete (monitor by TLC, typically a few hours).
-
Work-up: Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted imidazo[4,5-b]pyridine.
Expected Yield: Excellent yields are reported for this tandem process.[6]
Visualizations
Caption: Workflow for Air-Oxidative Cyclocondensation.
Caption: One-Pot Tandem Synthesis Workflow.
Conclusion
The condensation reaction is a cornerstone for the synthesis of the medicinally important imidazo[4,5-b]pyridine scaffold. The choice of synthetic method depends on the desired substitution pattern, available starting materials, and required reaction scale. The protocols outlined in these application notes provide reliable and efficient procedures for accessing a variety of imidazo[4,5-b]pyridine derivatives. The air-oxidative method offers an environmentally friendly approach, while the ytterbium-catalyzed reaction provides a mild alternative for specific substrates. The one-pot tandem synthesis from 2-chloro-3-nitropyridine represents a highly efficient and convergent strategy for generating diverse libraries of N-substituted imidazo[4,5-b]pyridines, which is particularly valuable in a drug discovery setting. Researchers can use the provided data and protocols as a starting point for their synthetic efforts in this important area of medicinal chemistry.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 6-Bromo-4H-imidazo[4,5-b]pyridine by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Bromo-4H-imidazo[4,5-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its structural similarity to endogenous purines, which allows for interaction with various biological targets.[1] The synthesis of this and related imidazo[4,5-b]pyridine derivatives often results in crude products containing impurities, starting materials, and byproducts.[2][3] Therefore, effective purification is a critical step to isolate the desired compound with high purity for subsequent biological evaluation and further chemical transformations. Column chromatography is a widely employed and effective technique for the purification of such heterocyclic compounds.[2][4]
This document provides a detailed protocol for the purification of this compound using column chromatography, based on established methods for structurally related compounds.
Data Presentation
| Parameter | Value |
| Stationary Phase | |
| Material | e.g., Silica Gel (230-400 mesh) |
| Column Dimensions (ID x L) | |
| Mobile Phase | |
| Solvent System | e.g., Dichloromethane:Methanol |
| Gradient/Isocratic | |
| Sample Loading | |
| Sample Mass | |
| Method (Dry/Wet) | |
| Chromatography Conditions | |
| Flow Rate | |
| Fractions Collected (Volume/Tube) | |
| Analysis | |
| TLC Mobile Phase | |
| Retention Factor (Rf) of Product | |
| Yield (after purification) | |
| Purity (by HPLC/NMR) |
Experimental Protocols
This protocol outlines a general procedure for the purification of this compound by silica gel column chromatography. Optimization of the mobile phase and other conditions may be necessary depending on the specific impurity profile of the crude product.
Materials:
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Dichloromethane (DCM), analytical grade
-
Methanol (MeOH), analytical grade
-
Ethyl Acetate (EtOAc), analytical grade
-
Hexanes, analytical grade
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass column for chromatography
-
Cotton or glass wool
-
Sand, washed
-
Collection tubes or flasks
-
Rotary evaporator
Protocol:
-
Preparation of the Column:
-
Secure a glass column of appropriate size in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm) over the plug.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or a low-polarity mixture of hexanes and ethyl acetate).
-
Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles. Gently tap the column to facilitate packing.
-
Add another thin layer of sand on top of the packed silica gel to prevent disturbance during sample loading.
-
Equilibrate the packed column by passing several column volumes of the initial mobile phase through it.
-
-
Sample Preparation and Loading:
-
Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., DCM or MeOH). Add a small amount of silica gel to this solution and concentrate it to a dry, free-flowing powder using a rotary evaporator. Carefully add this powder to the top of the prepared column.
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully load it onto the top of the column using a pipette.
-
-
Elution and Fraction Collection:
-
Begin elution with a mobile phase of low polarity (e.g., 100% DCM or a mixture of hexanes:ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., increasing the percentage of methanol in dichloromethane). A typical gradient could be from 0% to 10% methanol in dichloromethane.[5]
-
Collect fractions of a consistent volume in separate tubes.
-
Monitor the separation by TLC. Spot a small aliquot from each fraction onto a TLC plate and develop it in an appropriate solvent system (e.g., the same solvent system used for elution or one that provides good separation). Visualize the spots under UV light.
-
-
Isolation of the Pure Product:
-
Combine the fractions that contain the pure desired product (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity of the final product using analytical techniques such as HPLC, NMR, or mass spectrometry.[2]
-
Troubleshooting and Optimization:
-
Poor Separation: If the separation of the desired compound from impurities is not achieved, consider altering the mobile phase composition. For challenging separations, specialized stationary phases like pentafluorophenyl (PFP) columns could be explored.[4]
-
Tailing Peaks: The basic nature of the pyridine nitrogen in the molecule may cause tailing on silica gel. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can help to obtain sharper peaks.[4]
-
Recrystallization: As an alternative or a subsequent purification step, recrystallization from a suitable solvent can be employed to further enhance the purity of the product.[1][4]
Mandatory Visualization
The following diagram illustrates the general workflow for the purification of this compound by column chromatography.
Caption: Workflow for Column Chromatography Purification.
References
Application Notes and Protocols for the Large-Scale Synthesis of 6-Bromo-4H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the large-scale synthesis of 6-Bromo-4H-imidazo[4,5-b]pyridine, a key building block in the development of novel therapeutics. The protocols detailed herein are designed for scalability, focusing on process efficiency, safety, and product purity.
Introduction
This compound is a crucial heterocyclic intermediate in medicinal chemistry, primarily owing to its structural similarity to purine nucleobases. This scaffold is a versatile starting material for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other targeted therapies. The efficient and scalable synthesis of this compound is therefore of significant interest to the pharmaceutical industry.
The most common and robust synthetic strategy for this compound and its derivatives involves the cyclocondensation of 5-bromo-2,3-diaminopyridine with a suitable one-carbon source, such as an aldehyde or a carboxylic acid derivative. This document outlines a detailed protocol for the large-scale synthesis of 2-aryl-6-bromo-1H-imidazo[4,5-b]pyridines, a common class of derivatives, with a focus on practical considerations for scaling up the reaction from laboratory to pilot plant or manufacturing scale.
Data Presentation
The following tables summarize quantitative data for the key steps in the synthesis of a representative 2-aryl-6-bromo-1H-imidazo[4,5-b]pyridine.
Table 1: Synthesis of the Key Intermediate: 5-Bromo-2,3-diaminopyridine
| Parameter | Value | Reference |
| Starting Material | 2-Amino-3-nitro-5-bromopyridine | [1] |
| Reducing Agent | Raney Nickel | [1] |
| Solvent | Phosphoric acid/Ethanol, HCl/Ethanol | [1] |
| Reaction Temperature | ~50 °C | [1] |
| Reaction Pressure | 1 MPa | [1] |
| Yield | 89% | [1] |
| Melting Point | 155 °C (decomposed) | [1] |
Table 2: Large-Scale Synthesis of 2-Phenyl-6-bromo-1H-imidazo[4,5-b]pyridine
| Parameter | Typical Range |
| Scale | 1-10 kg |
| Starting Material | 5-Bromo-2,3-diaminopyridine |
| Reagent | Benzaldehyde |
| Oxidizing Agent | p-Benzoquinone |
| Solvent | Ethanol |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 12-24 hours |
| Typical Yield | 85-95% |
| Purity (post-crystallization) | >98% |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of 5-Bromo-2,3-diaminopyridine
This protocol describes the reduction of 2-amino-3-nitro-5-bromopyridine to 5-bromo-2,3-diaminopyridine using catalytic hydrogenation.
Materials:
-
2-Amino-3-nitro-5-bromopyridine
-
Raney Nickel (slurry in water)
-
Phosphoric Acid
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Tetrahydrofuran (THF)
-
Pressurized Hydrogenation Reactor (e.g., Parr hydrogenator)
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor, charge a solution of 2-amino-3-nitro-5-bromopyridine (1.0 eq) in a mixture of phosphoric acid and ethanol.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add a slurry of Raney Nickel (approx. 10% w/w of the starting material).
-
Acidification: Add a saturated solution of hydrochloric acid in ethanol, followed by concentrated hydrochloric acid.
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen to 1 MPa.
-
Reaction: Heat the reaction mixture to approximately 50°C with vigorous stirring. Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
-
Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, preferably kept wet with water or ethanol at all times.
-
Precipitation: Transfer the filtrate to a suitable vessel and add a mixture of tetrahydrofuran and concentrated hydrochloric acid to precipitate the product as its hydrochloride salt.
-
Isolation: Cool the mixture in a refrigerator overnight to maximize precipitation. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 5-bromo-2,3-diaminopyridine hydrochloride. The free base can be obtained by neutralization with a suitable base.
Protocol 2: Large-Scale Synthesis of 2-Phenyl-6-bromo-1H-imidazo[4,5-b]pyridine
This protocol details the cyclocondensation reaction to form the final product.
Materials:
-
5-Bromo-2,3-diaminopyridine
-
Benzaldehyde
-
p-Benzoquinone
-
Ethanol (denatured or absolute)
-
Activated Carbon
-
Large-scale reaction vessel with reflux condenser and mechanical stirrer
Procedure:
-
Reaction Setup: Charge the reaction vessel with 5-bromo-2,3-diaminopyridine (1.0 eq) and ethanol. Stir to dissolve.
-
Reagent Addition: Add benzaldehyde (1.0-1.2 eq) to the solution.
-
Oxidant Addition: Add p-benzoquinone (1.0-1.1 eq) portion-wise to the reaction mixture. The addition may be exothermic, and the rate of addition should be controlled to maintain a manageable temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution. Collect the crude product by filtration.
-
Purification by Recrystallization:
-
Transfer the crude solid to a clean vessel and add a sufficient amount of hot ethanol to dissolve it completely.
-
If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Filter the hot solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then further cool in an ice bath to maximize crystallization. .
-
Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Safety Considerations
General Precautions:
-
All operations should be carried out in a well-ventilated area or a fume hood.
-
Personnel should wear appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.[2]
-
Emergency eyewash stations and safety showers should be readily accessible.
Reagent-Specific Hazards:
-
5-Bromo-2,3-diaminopyridine: May cause skin, eye, and respiratory irritation. Handle with care to avoid dust inhalation.[3]
-
Benzaldehyde: Combustible liquid.[2] Harmful if swallowed or inhaled.[4] Causes serious eye irritation.[4] May cause respiratory irritation.[4]
-
p-Benzoquinone: Toxic by inhalation and if swallowed.[1] Irritating to eyes, respiratory system, and skin.[1] Very toxic to aquatic organisms.[1] Handle in a well-ventilated area and avoid release to the environment.
-
Raney Nickel: Highly flammable solid. Pyrophoric in air when dry. Handle as a slurry in water or ethanol.
Visualizations
Experimental Workflow
Caption: Workflow for the large-scale synthesis of this compound.
Logical Relationship of Key Components
Caption: Key components and their roles in the synthesis.
References
Application Notes and Protocols for the Analytical Characterization of 6-Bromo-4H-imidazo[4,5-b]pyridine Derivatives
Introduction
The 6-Bromo-4H-imidazo[4,5-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. Its structural similarity to purine bases allows for interactions with various biological targets, leading to a wide range of therapeutic applications, including anticancer, antimicrobial, and kinase inhibition activities.[1][2][3][4] The bromine atom at the 6-position serves as a versatile handle for further chemical modifications, enabling the synthesis of diverse derivatives for structure-activity relationship (SAR) studies.[1] Accurate and comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of these synthesized derivatives, which is essential for reliable biological evaluation and further development.
This document provides detailed application notes and protocols for the key analytical methods used to characterize this compound derivatives. These methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and others.
General Workflow for Synthesis and Characterization
The synthesis of this compound derivatives often involves the condensation of a substituted 5-bromo-2,3-diaminopyridine with an aldehyde, followed by potential N-alkylation reactions which can lead to different regioisomers.[2][5] A typical workflow from synthesis to characterization is outlined below.
Caption: General workflow for the synthesis and characterization of this compound derivatives.
Key Analytical Techniques and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. ¹H NMR provides information about the number and environment of protons, while ¹³C NMR details the carbon framework. These techniques are essential for confirming the successful synthesis of the target structure and for distinguishing between different regioisomers that may form during N-alkylation reactions.[2][6]
Experimental Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as it can influence chemical shifts.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0 to 180 ppm.
-
A higher number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts (δ), coupling constants (J), and multiplicities (singlet, doublet, etc.) to assign signals to specific protons and carbons in the molecule. 2D NMR techniques like COSY and HSQC can be used for more complex structures.[7]
Data Presentation: NMR Spectroscopic Data
Table 1: Representative ¹H NMR Data for this compound Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicities | Reference |
|---|---|---|---|
| 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | DMSO-d₆ | 8.43 (d, 1H, Hpyridine), 8.28 (d, 1H, Hpyridine), 8.26–8.22 (m, 2H, Harom), 7.59–7.57 (m, 3H, Harom) | [8] |
| 4-(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)benzonitrile | DMSO-d₆ | 14.04 (bs, 1H, NH), 8.48 (d, 1H, Hpyridine), 8.38 (d, 2H, Harom), 8.37 (d, 1H, Hpyridine), 8.06 (d, 2H, Harom) | [8] |
| 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine | DMSO-d₆ | 8.50 (d, 1H, Hpyridine), 8.40 (d, 1H, Hpyridine), 7.99–7.92 (m, 2H, Harom), 7.66–7.60 (m, 3H, Harom), 3.93 (s, 3H, CH₃) | [8] |
| 6-Bromo-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine | CDCl₃ | 7.50-7.52 (d, 2H, Harom), 7.85-7.87 (d, 2H, Harom), 8.15 (s, 1H, Hpyridine), 8.80 (s, 1H, NH) |[9] |
Table 2: Representative ¹³C NMR Data for this compound Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|
| 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | DMSO-d₆ | 154.67, 144.57, 131.43, 129.62, 129.56 (2C), 127.40 (2C), 113.46 | [8] |
| 4-(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)benzonitrile | DMSO-d₆ | 152.76, 145.52, 133.80, 133.55 (2C), 127.96 (2C), 118.92, 114.00, 113.40 | [8] |
| 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine | DMSO-d₆ | 155.95, 148.09, 144.19, 136.32, 130.99, 129.84, 129.72 (2C), 129.36, 129.31 (2C), 113.64, 31.01 | [8] |
| 6-Bromo-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine | CDCl₃ | 119.0, 128.5, 129.6, 131.8, 132.5, 134.7, 138.5, 148.1, 150.4, 161.7 |[9] |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition, often through high-resolution mass spectrometry (HRMS).[10] When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying compounds in a mixture and assessing purity.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Filter the solution through a 0.22 µm syringe filter.
-
LC System:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol), often with an additive like 0.1% formic acid to improve ionization.[11]
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Gradient: A linear gradient from 5% to 95% organic solvent over 10-20 minutes is a good starting point.[11]
-
-
MS System:
-
Ionization Source: Electrospray ionization (ESI) is most common for this class of compounds, typically in positive ion mode ([M+H]⁺).[8]
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap analyzers are frequently used.
-
Data Acquisition: Acquire data over a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).
-
-
Data Analysis: Identify the peak corresponding to the molecular ion ([M+H]⁺). The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be visible as two peaks of nearly equal intensity separated by 2 Da.
Data Presentation: Mass Spectrometry Data
Table 3: Representative Mass Spectrometry Data for this compound Derivatives
| Compound | Ionization Mode | Calculated m/z | Found m/z ([M+H]⁺) | Reference |
|---|---|---|---|---|
| 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | ESI | 273.99 | 275.99 / 277.13 | [8] |
| 4-(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)benzonitrile | ESI | 298.98 | 298.97 / 300.05 | [8] |
| 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine | ESI | 288.01 | 287.98 / 289.98 | [8] |
| 6-bromo-2-(4-nitrophenyl)-1H-imidazo[4,5-b]pyridine | EI | 319.98 | 319.00 |[9] |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of synthesized compounds and for separating mixtures, such as the N3 and N4 regioisomers that can form during alkylation reactions.[2][11]
Caption: A typical workflow for HPLC-based purity assessment and analysis.
Experimental Protocol: HPLC Purity and Isomer Separation
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.
-
Column Selection: A reverse-phase C18 or C8 column is generally suitable.
-
Mobile Phase Preparation: Prepare mobile phases consisting of an aqueous component (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic component (e.g., acetonitrile or methanol).[11] Degas the mobile phases before use.
-
Method Development:
-
Start with an isocratic method (e.g., 50:50 water:acetonitrile) to determine the approximate retention time.
-
Develop a gradient elution method for complex mixtures or to improve peak shape. A typical gradient might run from 10% to 90% acetonitrile over 20-30 minutes.[11]
-
Optimize the gradient, flow rate, and mobile phase composition to achieve baseline separation of the main peak from all impurities or isomers.
-
-
Analysis: Inject the sample and record the chromatogram. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
Data Presentation: HPLC Conditions
Table 4: Example HPLC Conditions for Imidazo[4,5-b]pyridine Derivative Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reverse-phase C18 (e.g., 4.6 x 250 mm, 5 µm) | [11][12] |
| Mobile Phase A | Water + 0.1% Formic Acid | [11][12] |
| Mobile Phase B | Acetonitrile | [11][12] |
| Gradient | Linear gradient from 5-95% B over 20-30 minutes | [11] |
| Flow Rate | 1.0 mL/min | [11] |
| Detection | UV at 254 nm or DAD | [11] |
| Injection Volume | 10-20 µL |[11] |
Other Characterization Methods
-
Melting Point (m.p.): The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp melting range typically indicates high purity. For example, this compound has a reported melting point of 227-228°C.[1]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For instance, N-H stretching bands (around 3100-3300 cm⁻¹) and C=N stretching bands (around 1650 cm⁻¹) are characteristic of the imidazopyridine core.[9]
-
Elemental Analysis (CHN): This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimental values should be within ±0.4% of the theoretical values calculated from the molecular formula to confirm the elemental composition.[8][13]
-
Single-Crystal X-ray Diffraction: This is the most definitive method for determining the three-dimensional structure of a molecule, including absolute stereochemistry and the precise connectivity in regioisomers. It is particularly valuable for unambiguously assigning the position of alkyl groups on the imidazole or pyridine nitrogens.[2][6]
References
- 1. This compound|CAS 28279-49-4 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.uctm.edu [journal.uctm.edu]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. 1H-Imidazo[4,5-b]pyridine | SIELC Technologies [sielc.com]
- 13. fulir.irb.hr [fulir.irb.hr]
Application of 6-Bromo-4H-imidazo[4,5-b]pyridine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-4H-imidazo[4,5-b]pyridine is a versatile heterocyclic scaffold of significant interest in medicinal chemistry and fragment-based drug discovery (FBDD). Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, making it a privileged fragment for the development of novel therapeutics.[1][2][3][4] The bromine atom at the 6-position serves as a convenient handle for synthetic elaboration, enabling the exploration of structure-activity relationships (SAR) through various chemical modifications.[1] This document provides detailed application notes and protocols for utilizing this compound as a starting fragment in FBDD campaigns, particularly targeting protein kinases and other enzymes implicated in diseases such as cancer and microbial infections.
Derivatives of the imidazo[4,5-b]pyridine core have demonstrated a broad spectrum of biological activities, including potent inhibition of protein kinases like p21-activated kinase 4 (PAK4), Aurora kinases, B-Raf, and cyclin-dependent kinase 9 (CDK9).[5][6][7][8] Furthermore, this scaffold has been integral in the development of compounds with antiproliferative, antimicrobial, and antiviral properties.[9][10][11]
Data Presentation
The following tables summarize the biological activities of various derivatives of this compound, providing a quantitative basis for its potential as a starting fragment.
Table 1: Antiproliferative and Kinase Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound | Target/Cell Line | Activity (IC50/Kd) | Reference |
| KY-04045 (6-Bromo-2-(3-isopropyl-1-methyl-1H-pyrazol-4-yl)-1H-imidazo[4,5-b]pyridine) | PAK4 | - | [5] |
| 27e (6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine) | Aurora-A | Kd = 7.5 nM | [6] |
| 27e | Aurora-B | Kd = 48 nM | [6] |
| 27e | FLT3 | Kd = 6.2 nM | [6] |
| 27e | FLT3-ITD | Kd = 38 nM | [6] |
| 27e | FLT3(D835Y) | Kd = 14 nM | [6] |
| Compound 10 | Colon Carcinoma | IC50 = 0.4 µM | [9] |
| Compound 14 | Colon Carcinoma | IC50 = 0.7 µM | [9] |
| Imidazo[4,5-b]pyridine Derivative I | MCF-7 | Significant Activity | [8] |
| Imidazo[4,5-b]pyridine Derivative IX | HCT116 | Remarkable Activity | [8] |
| Imidazo[4,5-b]pyridine Derivatives | CDK9 | IC50 = 0.63-1.32 µM | [8] |
Table 2: Antimicrobial Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound | Organism | Activity (MIC) | Reference |
| N-alkylated derivatives | Bacillus cereus (Gram-positive) | Promising in vitro activity | [1] |
| Compound 14 | E. coli | 32 µM | [9] |
| Compound 3b | Antibacterial | Prominent Activity | [10] |
| Compound 3k | Antibacterial | Prominent Activity | [10] |
| Compound 3f | Antibacterial & Antifungal | Prominent Activity | [10] |
Experimental Protocols
Protocol 1: Fragment-Based Screening using Thermal Shift Assay (TSA)
This protocol outlines a typical workflow for identifying initial hits from a fragment library, including this compound, against a target protein.
1. Materials and Reagents:
-
Purified target protein (e.g., a protein kinase)
-
Fragment library containing this compound
-
SYPRO Orange dye (5000x stock in DMSO)
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
96-well or 384-well PCR plates
-
Real-time PCR instrument capable of performing a thermal melt
2. Procedure:
-
Protein Preparation: Dilute the target protein in the assay buffer to a final concentration of 2 µM.
-
Fragment Preparation: Prepare a 10 mM stock solution of this compound and other fragments in DMSO. Create a working plate by diluting the stock solutions to 1 mM in assay buffer.
-
Assay Setup:
-
In each well of the PCR plate, add 20 µL of the 2 µM protein solution.
-
Add 2 µL of the 1 mM fragment working solution to the respective wells (final fragment concentration will be 100 µM). Include DMSO-only controls.
-
Prepare a 200x dilution of the SYPRO Orange dye in assay buffer. Add 2 µL of the diluted dye to each well.
-
Seal the plate.
-
-
Thermal Melt:
-
Place the plate in the real-time PCR instrument.
-
Set the instrument to ramp the temperature from 25 °C to 95 °C with a ramp rate of 0.05 °C/s.
-
Monitor the fluorescence of the SYPRO Orange dye.
-
-
Data Analysis:
-
The melting temperature (Tm) is the temperature at which the protein is 50% unfolded, corresponding to the peak of the first derivative of the fluorescence curve.
-
A significant increase in Tm (ΔTm) in the presence of a fragment compared to the DMSO control indicates stabilization of the protein upon fragment binding. A ΔTm of ≥ 2°C is typically considered a hit.
-
Protocol 2: Hit Validation using Surface Plasmon Resonance (SPR)
This protocol describes the validation and characterization of the binding affinity of initial hits.
1. Materials and Reagents:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)
-
Purified target protein
-
Hit fragments (e.g., this compound)
2. Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the target protein (diluted in immobilization buffer) over the activated surface until the desired immobilization level is reached.
-
Deactivate excess reactive groups with ethanolamine.
-
-
Binding Analysis:
-
Prepare a serial dilution of the hit fragment in running buffer.
-
Inject the fragment solutions over the immobilized protein surface, starting with the lowest concentration. Include a buffer-only injection for baseline subtraction.
-
Monitor the change in the SPR signal (response units, RU) over time.
-
Regenerate the sensor surface between injections if necessary, using a suitable regeneration solution.
-
-
Data Analysis:
-
Subtract the reference surface signal and the buffer blank from the sensorgrams.
-
Plot the steady-state response against the fragment concentration.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the dissociation constant (KD).
-
Protocol 3: Synthesis of 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine (A Representative Derivative)
This protocol describes a common method for the synthesis of a derivative of the core scaffold.[9][11]
1. Materials and Reagents:
-
5-Bromo-2,3-diaminopyridine
-
Benzaldehyde
-
Ethanol
-
Iodine (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
2. Procedure:
-
Dissolve 5-bromo-2,3-diaminopyridine (1.0 g, 5.31 mmol) in ethanol (40 mL) in a round-bottom flask.[11]
-
Add benzaldehyde (0.6 mL, 5.84 mmol) dropwise to the solution.[11]
-
Add a catalytic amount of iodine (0.09 g, 0.35 mmol).[11]
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 24 hours.[11]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine.
Visualizations
Caption: Fragment-Based Drug Discovery Workflow.
References
- 1. This compound|CAS 28279-49-4 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[4,5- b]Pyridines: From Kinase Inhibitors to more Diversified Biological Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Imidazo[4,5-b]pyridine inhibitors of B-Raf kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-4H-imidazo[4,5-b]pyridine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, optimized protocols, and comparative data to improve the yield and purity of 6-Bromo-4H-imidazo[4,5-b]pyridine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, offering targeted solutions to enhance experimental outcomes.
Question 1: Why is the yield of my this compound product consistently low?
Answer: Low yields can stem from several factors ranging from incomplete reactions to product degradation. Here are the primary causes and solutions:
-
Incomplete Reaction: The cyclization of the diaminopyridine precursor may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or moderately increasing the temperature to ensure full conversion of the starting material.[1]
-
Suboptimal Reaction Conditions: The choice of acid catalyst, solvent, and temperature is critical. Formic acid is a common and robust reagent for this cyclization.[2] However, depending on the specific precursors, other systems might be more effective. Experiment with different catalysts or solvent conditions if yields remain low.[1]
-
Degradation of Materials: Ensure that all reagents and solvents are pure and dry.[1] The starting material, 5-bromo-2,3-diaminopyridine, can be sensitive, and any degradation will directly impact the yield. If the product is sensitive to air or light, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is advisable.[1]
-
Inefficient Work-up and Purification: Significant product loss can occur during post-reaction processing. During neutralization with a base like sodium hydroxide, perform the addition slowly in an ice bath to control the exothermic reaction and prevent product degradation.[2] For purification, evaluate your chosen method. If using column chromatography, try different solvent systems. Recrystallization from a suitable solvent, such as ethanol, is often effective for improving both yield and purity.[1][2]
Question 2: What are the most common impurities, and how can I minimize them?
Answer: The primary impurities are typically unreacted starting materials or side-products from competing reactions.
-
Unreacted 5-bromo-2,3-diaminopyridine: This is the most common impurity if the reaction is incomplete. Use TLC to monitor the consumption of the starting material.[2] Extending the reflux time is a straightforward solution.[2]
-
Side-Products: Depending on the cyclizing agent, side reactions can occur. For instance, when using aldehydes, oxidative side products can form. The use of an oxidizing agent like p-benzoquinone in the reaction mixture can sometimes promote the desired cyclization over side reactions.[3]
-
Minimization Strategy: The key is to drive the reaction to completion and then perform a careful purification. A well-executed recrystallization can be very effective at removing residual starting materials.[2] Adding activated charcoal during recrystallization can help remove colored impurities.[2]
Question 3: My product is difficult to purify. What are the best purification strategies?
Answer: Purification of imidazo[4,5-b]pyridines can be challenging due to their polarity and potential for forming regioisomers in related syntheses.
-
Recrystallization: This is often the most effective method for the parent compound. Ethanol is a commonly used solvent.[2] The process involves dissolving the crude product in a minimum of hot ethanol, optionally treating with charcoal, filtering the hot solution to remove insoluble impurities, and allowing the filtrate to cool slowly to promote crystallization.[2]
-
Column Chromatography: For more difficult separations or when dealing with derivatives, flash column chromatography using silica gel is a standard approach.[4] A dichloromethane:methanol eluent system is often effective for separating imidazo[4,5-b]pyridine derivatives.[3]
-
Acid-Base Extraction: An aqueous work-up involving careful pH adjustment can help remove acidic or basic impurities before final purification. After reflux in an acid like formic acid, the excess acid is removed, and the residue is dissolved in water and carefully neutralized to precipitate the product, leaving many impurities behind in the aqueous solution.[2]
Question 4: Can reaction conditions be modified for microwave-assisted synthesis?
Answer: Yes, microwave-assisted synthesis can significantly reduce reaction times and, in some cases, improve yields for imidazo[4,5-b]pyridine derivatives.[5] While specific conditions need to be optimized for each substrate, microwave heating offers a powerful alternative to conventional refluxing, often leading to cleaner reactions.[5] For related Suzuki coupling reactions on the 6-bromo-imidazo[4,5-b]pyridine core, microwave-assisted synthesis with a Pd(PPh₃)₄ catalyst and K₂CO₃ as a base has proven optimal.[6]
Quantitative Data on Synthetic Methods
The yield of this compound and its derivatives is highly dependent on the chosen synthetic route and reaction conditions. The following table summarizes yields from various methods to provide a comparative basis for experimental design.
| Starting Material(s) | Reagent(s)/Catalyst | Solvent | Conditions | Yield (%) | Reference |
| 5-bromo-2,3-diaminopyridine, Benzaldehyde | p-benzoquinone | Absolute Ethanol | Reflux, 24 h | 46% | [3][6] |
| 5-bromo-N²-methylpyridine-2,3-diamine, Benzaldehyde | p-benzoquinone | Absolute Ethanol | Reflux, 4 h | 82% | [3] |
| 5-bromo-2,3-diaminopyridine, Benzaldehyde | I₂ | Ethanol | Reflux (90°C), 24 h | Good | [4] |
| 5-bromo-2,3-diaminopyridine, Substituted Aldehydes | N/A | N/A | Microwave Irradiation | 92-96% | [5][7] |
| 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, Boronic Acids | Pd(PPh₃)₄, K₂CO₃ | Toluene:Ethanol (4:1) | Microwave, 120°C, 2 h | 20-100% | [6] |
Detailed Experimental Protocol
This protocol details a standard and reliable method for the synthesis of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, adapted from established procedures.[3][6]
Materials:
-
5-bromo-2,3-diaminopyridine
-
Benzaldehyde
-
p-Benzoquinone
-
Absolute Ethanol
-
Diethyl ether
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Filtration apparatus (Buchner funnel, flask)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 5-bromo-2,3-diaminopyridine (e.g., 1.00 g, 5.32 mmol), benzaldehyde (0.54 mL, 5.32 mmol), and p-benzoquinone (0.58 g, 5.32 mmol).
-
Solvent Addition: Add 30 mL of absolute ethanol to the flask.
-
Reflux: Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 24 hours. Monitor the reaction progress by TLC.
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature.
-
Product Isolation: Add diethyl ether to the cooled reaction mixture to induce precipitation of the product.
-
Filtration and Washing: Collect the resulting precipitate by vacuum filtration. Wash the filtered solid thoroughly with diethyl ether to remove any soluble impurities.
-
Drying: Dry the purified product in a vacuum oven to obtain 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. The expected yield is approximately 46%.
Visualizations
Synthesis Pathway Diagram
A simplified reaction scheme for the synthesis of the target compound.
Troubleshooting Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
overcoming solubility issues of 6-Bromo-4H-imidazo[4,5-b]pyridine
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of 6-Bromo-4H-imidazo[4,5-b]pyridine for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a heterocyclic compound with limited solubility in aqueous solutions. Its structure, which includes a bromine atom and fused aromatic rings, contributes to its relatively nonpolar nature and potential for strong crystal lattice energy, making it challenging to dissolve in water.[1] Solubility is generally better in polar aprotic organic solvents.
Q2: Which organic solvents are recommended for dissolving this compound?
Based on experimental data from synthesis and analysis, the most commonly used solvents for dissolving this compound and similar derivatives are dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2][3] Ethanol has also been used, particularly during purification or synthesis steps where heating is applied.[4][5]
Q3: Can I improve solubility by adjusting the pH?
Yes, pH adjustment can be an effective strategy.[6] The imidazo[4,5-b]pyridine core contains nitrogen atoms that can be protonated under acidic conditions to form a more soluble salt. Conversely, deprotonation under basic conditions could also alter solubility. This is a common tactic for compounds with acidic or basic centers to improve aqueous solubility.[1] It is crucial to first determine the pKa of the compound and verify the stability of the compound at the target pH before proceeding.
Q4: Is heating the solution recommended to aid dissolution?
Heating can significantly improve solubility and is a common practice, especially for recrystallization procedures in solvents like ethanol.[4] However, it is essential to be cautious, as excessive heat can lead to degradation of the compound. It is recommended to use gentle warming (e.g., 30-40°C) in combination with stirring or sonication and to visually inspect for any signs of color change that might indicate degradation.
Q5: My compound precipitates when I add my DMSO stock solution to an aqueous buffer. What should I do?
This is a common issue known as "precipitation upon dilution." It occurs when the compound is soluble in the organic stock solvent (like DMSO) but not in the final aqueous medium. To mitigate this:
-
Decrease the final concentration: The most straightforward solution is to work with a lower final concentration of the compound in the aqueous buffer.
-
Increase the percentage of co-solvent: If the experimental model allows, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5%) can help maintain solubility. Always check for solvent tolerance in your specific assay.
-
Use surfactants or co-solvents: The addition of a small amount of a biocompatible surfactant (e.g., Tween-20, Pluronic F-68) or using co-solvents can help keep the compound in solution.[7]
-
Prepare the final solution differently: Try adding the stock solution to the buffer dropwise while vortexing vigorously to allow for rapid dispersion, which can sometimes prevent immediate precipitation.
Solubility Profile
The following table summarizes the known solubility information for this compound. Note that exact quantitative values are often not published, and solubility can be batch-dependent.
| Solvent | Solubility | Notes |
| Dimethylformamide (DMF) | Soluble | Used as a reaction solvent, indicating good solubility.[3] |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for creating stock solutions of imidazo[4,5-b]pyridine derivatives.[2] |
| Ethanol | Sparingly Soluble to Soluble with Heat | Used for synthesis and recrystallization, often requiring heating to achieve dissolution.[4][5] |
| Water / Aqueous Buffers | Poorly Soluble | Considered practically insoluble under neutral pH conditions.[8] |
Experimental Protocols
Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which is a common first step in many experimental workflows.
Materials:
-
This compound (MW: 198.02 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettors and appropriate tips
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh the Compound: Carefully weigh out 1.98 mg of this compound on an analytical balance and transfer it to a clean, dry vial.
-
Add Solvent: Add 1.0 mL of anhydrous DMSO to the vial containing the compound.
-
Initial Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes. Visually inspect the solution. If solid particles are still present, proceed to the next step.
-
Sonication: Place the vial in a water bath sonicator. Sonicate for 10-15 minutes. The gentle heating from the sonicator often aids dissolution.
-
Gentle Warming (Optional): If the compound is still not fully dissolved, warm the solution in a water bath at 30-40°C for 5-10 minutes, with intermittent vortexing. Avoid temperatures above 40°C to minimize the risk of degradation.
-
Final Check: Once dissolved, the solution should be clear with no visible particulate matter.
-
Storage: Store the stock solution at -20°C or -80°C in an amber vial to protect it from light. Before each use, thaw the solution completely and vortex gently to ensure homogeneity.
Troubleshooting and Logical Workflows
If you encounter solubility issues, the following workflow provides a logical sequence of steps to take.
Caption: A step-by-step decision tree for dissolving this compound.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 3. 6-Bromo-1,3-di-2-propynyl-1H-imidazo[4,5-b]pyridin-2(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. longdom.org [longdom.org]
- 8. ascendiacdmo.com [ascendiacdmo.com]
Technical Support Center: Optimization of Suzuki Coupling for 6-Bromo-4H-imidazo[4,5-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 6-Bromo-4H-imidazo[4,5-b]pyridine. The information is tailored for researchers, scientists, and professionals in drug development to help optimize reaction conditions and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when optimizing the Suzuki coupling of this compound?
The successful Suzuki coupling of this compound hinges on the careful selection of several key parameters. These include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. The interplay between these factors is crucial for achieving high yields and minimizing side products.
Q2: Which palladium catalysts and ligands are most effective for the Suzuki coupling of this substrate?
For heteroaromatic halides like this compound, catalyst systems that are electron-rich and sterically hindered often show enhanced reactivity. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalysts often provide better results, especially for challenging substrates. Consider screening catalysts such as:
-
Pd(PPh₃)₄: A common starting point, but may require higher catalyst loading and longer reaction times.
-
PdCl₂(dppf): Often provides good yields for a range of Suzuki couplings.
-
Buchwald Ligands and Precatalysts (e.g., SPhos, XPhos): These bulky, electron-rich phosphine ligands are known to improve reaction rates and yields, particularly for less reactive aryl chlorides and bromides.[1]
Q3: What are the most common side reactions observed, and how can they be minimized?
Common side reactions in the Suzuki coupling of this compound include:
-
Protodeboronation: The hydrolysis of the boronic acid to the corresponding arene. This can be minimized by using fresh, high-purity boronic acids or more stable boronic esters (e.g., pinacol esters), and by keeping reaction times as short as possible.[2]
-
Dehalogenation: The replacement of the bromine atom with a hydrogen atom. This can be mitigated by screening different bases and solvents.[2]
-
Homocoupling: The self-coupling of the boronic acid. This is often caused by the presence of oxygen and can be reduced by thoroughly degassing the reaction mixture and maintaining an inert atmosphere.[2][3]
Q4: Can the N-H group on the imidazole ring interfere with the reaction?
Yes, the acidic proton of the imidazole N-H can potentially interfere with the reaction by reacting with the base. Additionally, the nitrogen atoms in the imidazo[4,5-b]pyridine core can coordinate with the palladium catalyst, potentially leading to catalyst inhibition.[1] If catalyst inhibition is suspected, using a ligand that is more strongly coordinating to the palladium may be beneficial. In some cases, protection of the N-H group may be considered, although this adds extra synthetic steps.
Troubleshooting Guide
Issue: Low to No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and has been stored properly. Consider using a more active catalyst system, such as a Buchwald precatalyst.[4] |
| Inappropriate Base | The choice of base is critical. Screen a variety of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. The solubility and strength of the base can significantly impact the reaction outcome. |
| Poor Solvent Choice | The solvent system must be able to dissolve the reactants to a sufficient extent. Common solvent mixtures include toluene/ethanol, dioxane/water, and THF/water.[5][6] |
| Low Reaction Temperature | If the reaction is sluggish, gradually increasing the temperature may improve the reaction rate and yield. Microwave heating can also be beneficial in reducing reaction times.[5] |
| Oxygen Contamination | Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[7] |
Issue: Formation of Significant Byproducts
| Observed Byproduct | Potential Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Rigorously degas all reagents and solvents and maintain an inert atmosphere. |
| Dehalogenated Starting Material | May be promoted by certain bases or solvent conditions. | Screen different bases (e.g., switch from an alkoxide to a carbonate) and consider a less protic solvent system. |
| Protodeboronation Product | Hydrolysis of the boronic acid. | Use fresh, high-purity boronic acid or a more stable boronic ester derivative (e.g., pinacol ester). Minimize reaction time and temperature where possible.[2] |
Experimental Protocols & Data
Optimized Suzuki Coupling Conditions
The following table summarizes a set of optimized reaction conditions for the Suzuki coupling of 6-bromo-2-phenylimidazo[4,5-b]pyridine with 4-nitrophenyl boronic acid, which can serve as a starting point for the optimization of this compound.[5]
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | Toluene:Ethanol (4:1) |
| Heating | Microwave Irradiation |
General Experimental Protocol (Microwave-Assisted)
-
To a microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and K₂CO₃ (2.0-3.0 eq.).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (e.g., 5 mol%).
-
Add the degassed solvent system (e.g., toluene:ethanol 4:1).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) for the specified time (e.g., 15-60 minutes).
-
After cooling, the reaction mixture can be worked up by dilution with an organic solvent, washing with water and brine, drying, and concentrating under reduced pressure.
-
The crude product is then purified by column chromatography.
Visualized Workflows
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
Caption: Decision tree for addressing common side reactions.
References
Technical Support Center: Managing Regioselectivity in Imidazo[4,5-b]pyridine Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for controlling regioselectivity during the synthesis of imidazo[4,5-b]pyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for the imidazo[4,5-b]pyridine scaffold?
A1: The most prevalent method is the condensation of a 2,3-diaminopyridine with a carbonyl compound, such as a carboxylic acid, aldehyde, or orthoester.[1][2][3] This reaction is typically performed at elevated temperatures, sometimes using polyphosphoric acid (PPA) or acetic acid as a dehydrating agent.[1][3] Alternative methods include palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles, which can provide quick access to products substituted at the N1 and C2 positions.[4]
Q2: What is the primary cause of regioselectivity issues in imidazo[4,5-b]pyridine synthesis?
A2: The formation of regioisomers is a significant challenge stemming from the unsymmetrical nature of the 2,3-diaminopyridine precursor.[3] The resulting imidazo[4,5-b]pyridine core exists as a mixture of rapidly equilibrating 1H- and 3H-tautomers. Consequently, subsequent reactions like N-alkylation can occur at either the N1 or N3 position of the imidazole ring, leading to a mixture of isomers that are often difficult to separate due to their similar physicochemical properties.[3][5]
Q3: Which factors influence regioselectivity during N-alkylation?
A3: Several factors can be modulated to control the N1/N3-alkylation ratio:
-
Steric Hindrance: Substituents on the C2 position of the imidazo[4,5-b]pyridine core can sterically hinder the approach of the alkylating agent to the adjacent N1 or N3 positions, thereby favoring substitution at the less hindered nitrogen. The regioselectivity is often governed by 'steric approach control'.[6]
-
Reaction Conditions: The choice of base (e.g., K2CO3), solvent (e.g., DMF), temperature, and the nature of the alkylating agent (e.g., benzyl bromide vs. benzyl iodide) can slightly alter the N1/N3 product ratio.[6][7]
-
Catalysis: The use of solid-liquid phase transfer catalysis (PTC) has been employed in N-alkylation reactions, which can influence the reaction outcome.[8][9]
Q4: How can I definitively determine the structure of my N-alkylated regioisomers?
A4: Unambiguous structural assignment is critical and is best achieved using a combination of 2D NMR spectroscopy techniques.[7]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is powerful for identifying the correct regioisomer by observing spatial correlations. For example, a NOE enhancement between the protons of the N-alkyl group and the H4 proton on the pyridine ring can confirm N3-alkylation.[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra can establish long-range (2-3 bond) correlations between the protons of the N-alkyl group and the carbons of the heterocyclic core, confirming the point of attachment.[3][7]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of imidazo[4,5-b]pyridines.
Issue 1: Low or No Yield of the Cyclized Imidazo[4,5-b]pyridine Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress closely using TLC or LC-MS. Consider extending the reaction time or moderately increasing the temperature. |
| Suboptimal Dehydrating Agent/Conditions | If using carboxylic acids, ensure the dehydrating agent (e.g., PPA) is active or the temperature is sufficient to remove water. For aldehyde condensations, an oxidant may be required if not using an acid catalyst.[2][3] |
| Degradation of Materials | Use high-purity, dry reagents and solvents. If starting materials or the product are sensitive to air, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3] |
Issue 2: An Inseparable Mixture of N1 and N3 Regioisomers is Obtained
| Possible Cause | Suggested Solution |
| Inherently Non-Selective Reaction Conditions | The combination of K2CO3 in DMF is a common condition for N-alkylation but often yields isomer mixtures.[7][11] A systematic approach to optimization is required. |
| Insufficient Steric or Electronic Differentiation | The electronic properties of the N1 and N3 positions are similar, and without significant steric bias, mixtures are common. |
| Inefficient Purification Method | Gravity column chromatography may not be sufficient to separate closely related isomers. |
Optimization Workflow for Regioselectivity
The following diagram outlines a logical workflow for tackling regioselectivity issues.
Caption: A decision-making workflow for troubleshooting and optimizing the regioselective synthesis of imidazo[4,5-b]pyridines.
Data on Factors Influencing Regioselectivity
While exact ratios are highly substrate-dependent, the following table summarizes general trends observed during N-alkylation of the imidazo[4,5-b]pyridine core.
| Factor | Condition | Observed Outcome / Rationale | Reference |
| Steric Hindrance | C2-substituent present (e.g., -CH3, -Ph) | Favors alkylation at the more accessible N3 position. The regioselectivity is primarily governed by 'steric approach control'. | [6] |
| Base / Solvent | K2CO3 in DMF | A very common but often poorly selective condition, frequently resulting in mixtures of N1 and N3 isomers. | [7][11] |
| Catalysis | Phase Transfer Catalysis (Solid-Liquid) | Has been used to facilitate N-alkylation, yielding specific N3 and N4 regioisomers in some cases. | [8][9] |
| Alkylating Agent | Benzyl Bromide vs. Benzyl Iodide | The nature of the leaving group can slightly influence the N1/N3 ratio, though the effect may be minor compared to steric factors. | [6] |
Key Reaction Pathways & Mechanisms
The regioselectivity challenge originates from the tautomerism of the core structure, which leads to two possible pathways for N-alkylation.
References
- 1. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines by palladium catalyzed amidation of 2-chloro-3-amino-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journal.uctm.edu [journal.uctm.edu]
- 9. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study | MDPI [mdpi.com]
- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 11. researchgate.net [researchgate.net]
stability of 6-Bromo-4H-imidazo[4,5-b]pyridine under acidic/basic conditions
This technical support guide provides researchers, scientists, and drug development professionals with information on the stability of 6-Bromo-4H-imidazo[4,5-b]pyridine under various experimental conditions. The following FAQs and troubleshooting guides are based on established chemical principles of the imidazo[4,5-b]pyridine and bromo-aromatic systems.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the imidazo[4,5-b]pyridine core?
The imidazo[4,5-b]pyridine scaffold is a key component in many medicinal chemistry programs and is generally considered stable under typical synthetic and physiological conditions.[1][2][3] However, like many heterocyclic systems, it possesses reactive sites that can be susceptible to degradation under more extreme conditions. Specifically, the imidazole portion of the molecule can be liable to oxidation and photodegradation when in solution.[4]
Q2: How is this compound expected to behave under acidic conditions?
Q3: What is the likely stability of this compound under basic conditions?
The compound is expected to be more sensitive to basic conditions than acidic ones. There are two primary points of potential instability:
-
Imidazole Ring: The imidazole moiety, particularly when part of a larger system, can be susceptible to base-mediated autoxidation.[4]
-
Bromo-Pyridine System: The bromine atom on the pyridine ring is a potential site for nucleophilic aromatic substitution (SNAr). Strong bases or nucleophiles, especially at elevated temperatures, could displace the bromide, leading to hydroxylated or other substituted byproducts. Base-catalyzed hydrolysis of functional groups on the imidazo[4,5-b]pyridine ring has been observed as a side reaction in synthetic procedures.[6]
Troubleshooting Guide
Issue 1: Low yield or unexpected byproducts observed in a reaction performed in acidic media.
-
Possible Cause: Degradation of the imidazo[4,5-b]pyridine core. While generally stable, strong mineral acids (e.g., HCl, H₂SO₄) at elevated temperatures may promote hydrolysis or ring-opening, although this is less common than base-catalyzed degradation.
-
Troubleshooting Steps:
-
Re-evaluate Acid Strength: If possible, use a weaker organic acid (e.g., acetic acid, formic acid).
-
Control Temperature: Perform the reaction at the lowest effective temperature. Consider running a trial at room temperature or 0 °C to assess if degradation is temperature-dependent.
-
Limit Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent prolonged exposure to harsh conditions.
-
Analyze Byproducts: Isolate and characterize the impurities. The presence of hydroxylated or ring-opened species can confirm acid-catalyzed degradation.
-
Issue 2: Poor recovery of starting material after a reaction using a strong base (e.g., NaOH, KOH, NaH).
-
Possible Cause: Base-catalyzed degradation of this compound. This is a more probable scenario than acid-catalyzed degradation.
-
Troubleshooting Steps:
-
Identify Degradation Pathway: The most likely pathway is the nucleophilic substitution of the bromide atom to form a hydroxypyridine derivative.
-
Use a Weaker Base: Substitute strong inorganic bases with milder options like potassium carbonate (K₂CO₃) or organic bases (e.g., triethylamine, DIPEA) if the reaction chemistry allows.
-
Protect from Air: If using strong bases like NaH or LDA, ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) to minimize the risk of base-mediated autoxidation of the imidazole ring.[4]
-
Temperature Control: Keep the reaction temperature as low as possible. Many base-catalyzed reactions can be performed effectively at or below room temperature.
-
Stability Data Summary
Specific quantitative forced degradation data for this compound is not available in the reviewed literature. Researchers should perform forced degradation studies to determine the intrinsic stability of the molecule for their specific application.[7][8][9] The table below provides a template for how such data should be presented.
| Stress Condition | Reagent/Details | Time (h) | Temperature (°C) | % Degradation | Potential Degradation Products |
| Acidic Hydrolysis | 1M HCl | 24, 48, 72 | 60 | Data to be determined | 6-Hydroxy-4H-imidazo[4,5-b]pyridine |
| Basic Hydrolysis | 1M NaOH | 2, 8, 24 | RT, 60 | Data to be determined | 6-Hydroxy-4H-imidazo[4,5-b]pyridine |
| Oxidative | 3% H₂O₂ | 24 | RT | Data to be determined | N-oxides, oxidized imidazole species |
| Photolytic | UV/Vis Light | 24 | RT | Data to be determined | Oxidized imidazole species |
| Thermal | Solid State | 72 | 80 | Data to be determined | - |
Experimental Protocols
Protocol: Forced Degradation Study for this compound
This protocol outlines a general procedure for assessing the stability of the target compound under various stress conditions, as recommended by ICH guidelines.[7][8]
1. Materials and Reagents:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Deionized Water
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV detector or LC-MS
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve 10 mg of this compound in 10 mL of a suitable solvent (e.g., 50:50 Methanol:Water) to prepare a 1 mg/mL stock solution.
3. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Keep at 60 °C.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Keep at 60 °C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Control Sample: Mix 1 mL of the stock solution with 1 mL of deionized water. Keep under the same conditions as the stressed samples.
4. Time Points and Analysis:
-
Withdraw aliquots (e.g., 100 µL) from each solution at specified time points (e.g., 2, 8, 24, 48 hours).
-
Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.
-
Analyze by HPLC-UV or LC-MS. Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample.
Visualizations
Logical Relationships in Stability
Caption: Key factors influencing the chemical stability of the compound.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting a forced degradation study.
References
- 1. journal.uctm.edu [journal.uctm.edu]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 9. biomedres.us [biomedres.us]
preventing degradation of 6-Bromo-4H-imidazo[4,5-b]pyridine during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Bromo-4H-imidazo[4,5-b]pyridine. The information is designed to help prevent degradation of the compound during chemical reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound, offering potential causes and solutions.
Issue 1: Low Yield or No Product Formation in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
| Possible Cause | Suggested Solution |
| Degradation of Starting Material | This compound can be susceptible to degradation under harsh reaction conditions. Ensure the use of purified reagents and dry solvents. Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation.[1] |
| Inappropriate Base | The choice of base is critical. Strong bases can promote side reactions, including dehalogenation. For Suzuki couplings, milder bases like K₂CO₃ or K₃PO₄ are often effective. For Buchwald-Hartwig aminations, the selection of base should be carefully optimized, with weaker bases sometimes being preferable to avoid degradation.[2][3][4] |
| Suboptimal Catalyst System | The palladium catalyst and ligand play a crucial role. For Suzuki reactions, Pd(PPh₃)₄ has been shown to be effective.[2][4] For Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands can improve catalyst stability and reactivity.[5][6][7] |
| Incorrect Reaction Temperature | High temperatures can lead to thermal degradation. It is often beneficial to run reactions at the lowest effective temperature. In some syntheses of related imidazo[4,5-b]pyridine derivatives, lowering the reaction temperature was found to be essential to prevent degradation. |
| Formation of Regioisomers | The presence of multiple nitrogen atoms in the imidazo[4,5-b]pyridine core can lead to the formation of regioisomers during N-alkylation or other substitution reactions, complicating purification and reducing the yield of the desired product.[1] Careful control of reaction conditions and purification by chromatography may be necessary. |
Issue 2: Presence of Debrominated Byproduct
| Possible Cause | Suggested Solution |
| Reductive Dehalogenation | This is a common side reaction, particularly with palladium catalysts in the presence of a hydrogen source (e.g., solvent, amine, or water). Minimize reaction time and temperature. Ensure all reagents are anhydrous. |
| Radical-Mediated Dehalogenation | Radical reactions can lead to the removal of the bromine atom. The addition of a radical scavenger, such as butylated hydroxytoluene (BHT) or 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), can sometimes suppress this side reaction. |
| Base-Induced Degradation | Certain strong bases can promote the elimination of HBr, leading to the debrominated product. Use the mildest base that effectively promotes the desired reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during reactions?
A1: The primary degradation pathways include:
-
Reductive Dehalogenation: Cleavage of the C-Br bond, replacing the bromine atom with a hydrogen atom. This can be mediated by the catalyst (e.g., palladium) in the presence of a hydrogen source.
-
Hydrolysis: While generally stable, prolonged exposure to strong acidic or basic aqueous conditions, especially at elevated temperatures, can potentially lead to hydrolysis of the bromine substituent or degradation of the heterocyclic core.
-
Photodegradation: Brominated aromatic compounds can be susceptible to photodegradation upon exposure to UV light, which can induce cleavage of the C-Br bond.[8] It is advisable to protect reaction mixtures from light.
-
Thermal Degradation: High reaction temperatures can cause decomposition of the molecule. The thermal stability of related brominated heterocyclic compounds has been studied, and decomposition often occurs at elevated temperatures.
Q2: How can I protect the imidazole nitrogen during a reaction?
A2: Protecting the imidazole nitrogen can prevent unwanted side reactions and may improve solubility and reactivity. Common protecting groups for imidazoles include:
-
Trityl (Tr): Offers good stability and can be removed under acidic conditions.
-
2-(Trimethylsilyl)ethoxymethyl (SEM): Stable to a wide range of conditions and can be removed with fluoride ions.
-
tert-Butoxycarbonyl (Boc): Can be installed using Boc-anhydride and removed with acid.
The choice of protecting group will depend on the specific reaction conditions. After the desired reaction is complete, the protecting group can be removed to yield the final product.
Q3: What is the optimal temperature range for reactions involving this compound?
A3: The optimal temperature is highly dependent on the specific reaction. For Suzuki cross-coupling reactions, temperatures around 80-100 °C have been used successfully.[2][9] For Buchwald-Hartwig aminations, temperatures in the range of 80-110 °C are common.[5] However, to minimize thermal degradation, it is always recommended to start with a lower temperature and monitor the reaction progress. If the reaction is sluggish, the temperature can be gradually increased.
Quantitative Data Summary
The following tables summarize quantitative data on the influence of various reaction parameters on the yield of Suzuki coupling reactions involving a 6-bromo-imidazo[4,5-b]pyridine derivative.
Table 1: Effect of Different Bases on the Suzuki Coupling Yield of 6-bromo-2-phenylimidazo[4,5-b]pyridine with 4-nitrophenyl boronic acid
| Entry | Base | Solvent | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Dioxane/H₂O (3:1) | 24 | 75 |
| 2 | Cs₂CO₃ | Dioxane/H₂O (3:1) | 24 | 68 |
| 3 | K₃PO₄ | Dioxane/H₂O (3:1) | 24 | 82 |
| 4 | Na₂CO₃ | Dioxane/H₂O (3:1) | 24 | 71 |
Reaction conditions: 6-bromo-2-phenylimidazo[4,5-b]pyridine (1 equiv.), 4-nitrophenyl boronic acid (1.2 equiv.), Pd(PPh₃)₄ (5 mol%), 80 °C. Data adapted from Perin et al., 2018.[2]
Table 2: Effect of Different Solvents on the Suzuki Coupling Yield
| Entry | Base | Solvent | Time (h) | Yield (%) |
| 1 | K₃PO₄ | Dioxane/H₂O (3:1) | 24 | 82 |
| 2 | K₃PO₄ | Toluene/H₂O (3:1) | 24 | 55 |
| 3 | K₃PO₄ | DMF/H₂O (3:1) | 24 | 65 |
| 4 | K₃PO₄ | Acetonitrile/H₂O (3:1) | 24 | 48 |
Reaction conditions: 6-bromo-2-phenylimidazo[4,5-b]pyridine (1 equiv.), 4-nitrophenyl boronic acid (1.2 equiv.), Pd(PPh₃)₄ (5 mol%), 80 °C. Data adapted from Perin et al., 2018.[2]
Experimental Protocols
General Procedure for Suzuki Cross-Coupling
To a solution of this compound (1.0 equiv) in a degassed solvent mixture (e.g., dioxane/water 3:1), the corresponding boronic acid (1.2 equiv), a base (e.g., K₃PO₄, 2.0 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) are added. The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80-100 °C) and monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2]
General Procedure for Buchwald-Hartwig Amination
In an oven-dried flask under an inert atmosphere, the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.4 equiv) are combined. The aryl halide (this compound, 1.0 equiv) and the amine (1.2 equiv) are then added, followed by the anhydrous, deoxygenated solvent (e.g., toluene or dioxane). The reaction mixture is heated to the desired temperature (e.g., 100 °C) and stirred until the starting material is consumed as indicated by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired N-arylated product.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. research.rug.nl [research.rug.nl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Times for Imidazo[4,5-b]pyridine Functionalization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the functionalization of imidazo[4,5-b]pyridines, with a focus on optimizing reaction times.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the imidazo[4,5-b]pyridine scaffold, and how do reaction times typically vary?
A1: The most prevalent method is the condensation of 2,3-diaminopyridine with various carbonyl compounds like carboxylic acids or aldehydes, typically under acidic conditions or at elevated temperatures.[1] Reaction times for this method can range from 2 to 12 hours under conventional heating.[1] Another approach involves a palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles followed by in situ cyclization.[1] Microwave-assisted synthesis has been shown to significantly reduce reaction times, often to as little as 30 minutes.[2]
Q2: Why is the formation of regioisomers a concern during the functionalization of imidazo[4,5-b]pyridines?
A2: Regioisomer formation is a common challenge due to the unsymmetrical nature of the 2,3-diaminopyridine precursor.[1] When substituents are introduced on the imidazole ring, the reaction can occur at either the N1 or N3 position, leading to a mixture of isomers which can be difficult to separate.[1]
Q3: How can I confirm the structure of the separated regioisomers?
A3: A combination of spectroscopic techniques is crucial for unambiguous structure determination. Two-dimensional NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are particularly powerful for establishing the connectivity and spatial relationships between atoms, allowing for the definitive assignment of the N-substituted regioisomers.[1]
Q4: What is the impact of microwave irradiation on reaction times and yields in imidazo[4,5-b]pyridine synthesis?
A4: Microwave irradiation is a highly effective technique for accelerating these reactions and improving yields.[3][4] It can reduce reaction times from hours to minutes. For instance, some microwave-assisted syntheses are completed in as little as 60 seconds to 15 minutes.[5] This is due to efficient and uniform heating of the reaction mixture.[6]
Troubleshooting Guides
Issue 1: Slow or Incomplete Reactions
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature while monitoring for potential degradation of starting materials or products. For thermally sensitive compounds, consider extending the reaction time at a lower temperature. |
| Inefficient Catalyst or Reagent | Experiment with different catalysts (e.g., mineral acids, Lewis acids) and solvents to find the optimal conditions for your specific substrates.[1] The choice of ligand in palladium-catalyzed reactions is also crucial.[2] |
| Low Reagent Concentration | While maintaining stoichiometry, a slight increase in the concentration of the limiting reagent can sometimes drive the reaction to completion faster. Monitor for potential side reactions. |
| Mass Transfer Limitations | Ensure efficient stirring to improve the contact between reactants, especially in heterogeneous reaction mixtures. |
| Inhibitors Present | Ensure all reagents and solvents are pure and dry. Trace impurities can sometimes inhibit catalytic cycles.[1] |
Issue 2: Formation of Side Products Due to Extended Reaction Times
| Possible Cause | Suggested Solution |
| Product Degradation | Once the reaction is complete (monitored by TLC or LC-MS), work up the reaction mixture promptly.[1] If the product is sensitive to air or light, perform the reaction under an inert atmosphere and protect it from light.[1] |
| Epimerization or Isomerization | For reactions involving chiral centers or producing regioisomers, shorter reaction times at optimal temperatures can minimize unwanted isomerization. |
| Over-oxidation or Reduction | In reactions involving oxidative or reductive steps, carefully control the stoichiometry of the oxidizing/reducing agent and monitor the reaction progress closely to stop at the desired product. |
Data on Reaction Time Optimization
The following tables summarize quantitative data from various studies, highlighting the effect of different reaction conditions on reaction times and yields for the functionalization of imidazo[4,5-b]pyridines.
Table 1: Conventional vs. Microwave-Assisted Synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine [3][4]
| Substituent | Method | Reaction Time | Yield (%) |
| Phenyl | Conventional | 3-4 h | 99 |
| 4-Chlorophenyl | Conventional | 3-4 h | 96 |
| 2-Chlorophenyl | Conventional | 3-4 h | 94 |
| Phenyl | Microwave | Not Specified | Higher Yields |
| 4-Chlorophenyl | Microwave | Not Specified | Higher Yields |
| 2-Chlorophenyl | Microwave | Not Specified | Higher Yields |
Table 2: Optimization of Suzuki Coupling for 2,6-Disubstituted Imidazo[4,5-b]pyridines [7]
| Catalyst | Base | Solvent | Heating | Time | Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene:Ethanol (4:1) | Microwave | Shorter | 20-100 |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | Conventional | 12 h | Lower |
| Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | Conventional | 12 h | Moderate |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Synthesis of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine[3][4]
A mixture of 5-bromopyridine-2,3-diamine (1 mmol) and a substituted aldehyde (1 mmol) in a suitable solvent is subjected to microwave irradiation. The reaction progress is monitored by TLC. Upon completion, the product is isolated by pouring the reaction mixture into water and extracting with an organic solvent. The combined organic extracts are dried and concentrated in vacuo. The crude product is then purified by recrystallization.
Protocol 2: Optimized Suzuki Cross-Coupling under Microwave Irradiation[7]
To a microwave vial are added 6-bromo-2-phenylimidazo[4,5-b]pyridine (1 equiv.), the corresponding boronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.05 equiv.), and K₂CO₃ (2 equiv.). A 4:1 mixture of toluene and ethanol is added, and the vial is sealed. The reaction mixture is subjected to microwave irradiation at a set temperature until completion (monitored by TLC or LC-MS). After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.
Visualizations
Caption: General workflow for the synthesis and functionalization of imidazo[4,5-b]pyridines.
Caption: Troubleshooting logic for slow imidazo[4,5-b]pyridine functionalization reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. orientjchem.org [orientjchem.org]
- 7. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling with 6-Bromo-4H-imidazo[4,5-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during palladium-catalyzed cross-coupling reactions with 6-Bromo-4H-imidazo[4,5-b]pyridine.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound challenging?
A1: The primary difficulty arises from the Lewis basic nitrogen atoms within the imidazo[4,5-b]pyridine core. These nitrogens can coordinate to the palladium catalyst, leading to the formation of inactive complexes and poisoning the catalyst, which halts or slows down the catalytic cycle.[1] This is a common issue with nitrogen-containing heterocycles.[1]
Q2: What are the most common types of cross-coupling reactions performed on this substrate?
A2: The bromine at the 6-position is a versatile handle for various palladium-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds. The most common reactions include:
-
Suzuki-Miyaura Coupling: For forming carbon-carbon bonds with boronic acids or esters.[2][3]
-
Buchwald-Hartwig Amination: For forming carbon-nitrogen bonds with amines.[4][5]
-
Sonogashira Coupling: For forming carbon-carbon bonds with terminal alkynes.[6][7]
-
Heck Coupling: For forming carbon-carbon bonds with alkenes.[8]
Q3: Which factors are most critical for successful coupling with this compound?
A3: The most critical factors are the choice of ligand, palladium precatalyst, base, and solvent.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald's biarylphosphines like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the challenging oxidative addition step and stabilize the catalyst.[1][9][10]
-
Palladium Source: While traditional sources like Pd(PPh₃)₄ can be effective, well-defined precatalysts often provide more reproducible results.[11][12]
-
Base: The choice of base is crucial and reaction-dependent. Inorganic bases like K₂CO₃ and K₃PO₄ are common in Suzuki couplings, while stronger bases like NaOtBu or KOtBu are often used in Buchwald-Hartwig aminations.[10][13]
-
Solvent: Aprotic polar solvents like dioxane, THF, or toluene are frequently used. The presence of water can be beneficial in some Suzuki reactions but detrimental in others.[1]
Q4: Should I be concerned about regioselectivity with this substrate?
A4: For this compound, the primary site of reaction will be the C-Br bond at the 6-position, as C-H activation is generally more difficult. However, in di-halogenated pyridines, selectivity can be an issue, and is often controlled by the choice of catalyst and reaction conditions.[14]
Troubleshooting Guide
Issue 1: Low or No Conversion to Product
| Potential Cause | Suggested Solution |
| Catalyst Poisoning by Heterocycle Nitrogen | 1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or P(t-Bu)₃ to shield the palladium center.[1] 2. Use an N-Heterocyclic Carbene (NHC) Ligand: NHC ligands can form highly active and stable catalysts.[15] 3. Increase Catalyst Loading: As a last resort, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may overcome partial deactivation.[1] |
| Inefficient Oxidative Addition | 1. Change Ligand: Use more electron-rich ligands to facilitate the oxidative addition of the C-Br bond.[9] 2. Increase Temperature: Higher temperatures can overcome the activation barrier, but monitor for decomposition.[10] |
| Poorly Active Catalyst | 1. Use a Pre-catalyst: Utilize a well-defined Pd(II) or Pd(0) precatalyst to ensure efficient generation of the active Pd(0) species.[12][16] 2. Check Reagent Purity: Ensure starting materials, solvents, and bases are pure and anhydrous if necessary.[12] |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause | Suggested Solution |
| Homocoupling of Boronic Acid (Suzuki) | 1. Oxygen in the Reaction: Oxygen can promote homocoupling.[1] 2. Inefficient Catalyst Reduction: Some Pd(II) precatalysts can cause homocoupling during reduction to Pd(0).[1] | 1. Thoroughly Degas: Ensure the reaction mixture and solvent are properly degassed with an inert gas (Argon or Nitrogen).[1] 2. Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.[16] |
| Protodeboronation (Suzuki) | Reaction with Trace Water/Protic Solvent: The boronic acid is replaced by a hydrogen atom.[1] | 1. Use Anhydrous Conditions: Dry all reagents and solvents meticulously. 2. Use a Non-Aqueous Base: Consider a base like K₃PO₄ in an anhydrous solvent.[1] 3. Switch Boron Source: Boronic esters (e.g., pinacol esters) or trifluoroborate salts are often more stable.[10] |
| Dehalogenation (Hydrodehalogenation) | Side reaction competing with reductive elimination: The bromo group is replaced by a hydrogen atom. | 1. Optimize Ligand and Base: The choice of ligand and base can influence the relative rates of reductive elimination versus dehalogenation.[1] 2. Lower Reaction Temperature: Higher temperatures can sometimes favor this side reaction.[1] |
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
| Potential Cause | Suggested Solution |
| Slow Catalysis Leading to Agglomeration | If the catalytic cycle is slow due to inhibition by the substrate, the active Pd(0) species has a longer lifetime in solution and can agglomerate into inactive palladium black.[1] |
| High Temperatures | Prolonged heating at high temperatures can lead to catalyst decomposition. |
Catalyst System Comparison for Common Reactions
The following tables summarize recommended starting points for catalyst systems for different cross-coupling reactions with this compound, based on literature for similar bromopyridine and N-heterocyclic substrates.
Table 1: Suzuki-Miyaura Coupling
(Reaction: Arylation with Arylboronic Acid)
| Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Typical Yield |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | Good to Excellent |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | 1,4-Dioxane | 100 | Good to Excellent |
| Pd(PPh₃)₄ | (None) | Na₂CO₃ | DME/H₂O | 90 | Moderate to Good |
| PdCl₂(dppf) | (None) | K₂CO₃ | DMF | 100 | Moderate to Good |
Table 2: Buchwald-Hartwig Amination
(Reaction: Coupling with a Primary or Secondary Amine)
| Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Typical Yield |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | Good to Excellent |
| Pd(OAc)₂ | RuPhos | K₂CO₃ | t-BuOH | 110 | Good to Excellent |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | Moderate to Good |
Table 3: Sonogashira Coupling
(Reaction: Coupling with a Terminal Alkyne)
| Pd Precursor | Cu(I) Cocatalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield |
| Pd(PPh₃)₂Cl₂ | CuI | (None) | Et₃N | THF | 25-60 | Good to Excellent |
| Pd(OAc)₂ | CuI | PPh₃ | i-Pr₂NH | DMF | 80 | Good |
| Pd(PPh₃)₄ | CuI | (None) | Et₃N | Acetonitrile | 60 | Good |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[11]
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times. Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL).[11]
-
Reaction: Heat the mixture with vigorous stirring at the desired temperature (e.g., 80-110 °C) for the required time (typically 4-24 hours), monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. rsc.org [rsc.org]
- 14. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
Technical Support Center: Synthesis of 6-Bromo-4H-imidazo[4,5-b]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 6-Bromo-4H-imidazo[4,5-b]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent synthetic approach involves the cyclocondensation of a 2,3-diaminopyridine precursor, specifically 5-bromo-2,3-diaminopyridine, with a one-carbon source like formic acid or its derivatives. This method is a straightforward and robust way to form the imidazo[4,5-b]pyridine core.
Q2: What are the primary challenges encountered during the synthesis of this compound?
Common challenges include:
-
Low yields: This can be due to incomplete reactions, side product formation, or degradation of starting materials or products.
-
Formation of regioisomers: The unsymmetrical nature of the diaminopyridine precursor can lead to the formation of isomeric products, complicating purification.[1]
-
Purification difficulties: The separation of the desired product from impurities and regioisomers can be challenging due to similar polarities.
-
Scale-up issues: Transitioning from a laboratory scale to a larger production scale introduces challenges related to heat and mass transfer, reaction control, and safety.[2]
Q3: How can the formation of impurities, such as di-brominated byproducts, be minimized during the synthesis of the 5-bromo-2,3-diaminopyridine precursor?
The formation of 2-amino-3,5-dibromopyridine is a common issue arising from the over-bromination of 2-aminopyridine.[3] To minimize this, it is crucial to carefully control the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide or bromine) and the reaction temperature. Gradual addition of the brominating agent at a low temperature is recommended.[4]
Q4: What are the key safety precautions to consider when scaling up the bromination step?
Bromine is a hazardous substance. For large-scale operations, consider using safer brominating agents or in-situ generation of bromine to avoid handling large quantities of liquid bromine.[5] Performing the reaction in a well-ventilated area, such as a fume hood, is essential. The use of continuous flow reactors can also enhance safety by minimizing the volume of hazardous materials at any given time.[3][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete cyclization reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or moderately increasing the temperature. |
| Degradation of starting materials or product. | Ensure the use of high-purity, dry reagents and solvents. If the product is sensitive to air or light, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. | |
| Suboptimal reaction conditions. | Experiment with different cyclizing agents (e.g., formic acid, triethyl orthoformate) and solvents to identify the optimal conditions for your specific substrate. | |
| Difficulty in Purifying the Final Product | Presence of regioisomers with similar polarity. | Utilize High-Performance Liquid Chromatography (HPLC) for separation. For particularly challenging separations, consider specialized chromatography columns. |
| Co-elution of impurities with the product in column chromatography. | Adjust the solvent system polarity for column chromatography. A shallower gradient may improve separation. Recrystallization from a suitable solvent system can also enhance purity. | |
| Reaction Stalls or Proceeds Slowly | Insufficient activation of the carbonyl group in the cyclization step. | If using a carboxylic acid, ensure the reaction is conducted under acidic conditions to protonate the carbonyl group, making it more electrophilic. |
| Poor solubility of starting materials. | Select a solvent that effectively dissolves all reactants at the reaction temperature. | |
| Scale-Up: Poor Heat Transfer and Localized Hotspots | Inefficient heat dissipation in larger reactors. | Ensure the reactor has an adequate surface area-to-volume ratio. Use a jacketed reactor with a suitable heat transfer fluid. Optimize the stirring rate to improve heat distribution.[2] |
| Scale-Up: Inefficient Mixing | Non-uniform distribution of reactants in a large volume. | Select an appropriate stirrer design (e.g., anchor, turbine) for the viscosity of the reaction mixture. The stirring speed should be optimized to ensure proper mixing without causing splashing or vortexing.[2] |
| Scale-Up: Product Crystallization and Polymorphism Issues | Uncontrolled crystallization leading to inconsistent particle size and morphology. | Implement controlled cooling profiles during crystallization. Use seeding strategies to promote the formation of the desired crystal form. Characterize the solid-state properties of the final product to identify and control polymorphism.[6][7] |
Experimental Protocols
Protocol 1: Synthesis of 5-Bromo-2,3-diaminopyridine (Precursor)
This protocol is a multi-step synthesis starting from 2-aminopyridine.
Step 1: Synthesis of 2-Amino-5-bromopyridine
-
In a well-ventilated fume hood, dissolve 2-aminopyridine in glacial acetic acid in a three-necked flask equipped with a stirrer, dropping funnel, and condenser.
-
Cool the solution to below 20°C in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise with vigorous stirring over approximately 1 hour, maintaining the temperature below 20°C initially. Allow the temperature to rise to 50°C after about half of the bromine solution has been added.[6]
-
After the addition is complete, cool the mixture and collect the precipitated product by filtration.
-
Wash the crude product with water until the washings are free of bromide ions, then dry.
-
To remove the 2-amino-3,5-dibromopyridine impurity, wash the dried product with hot petroleum ether.[6]
Step 2: Synthesis of 2-Amino-5-bromo-3-nitropyridine
-
In a three-necked flask immersed in an ice bath, add concentrated sulfuric acid.
-
Slowly add the 2-amino-5-bromopyridine from the previous step, ensuring the temperature does not exceed 5°C.
-
Add 95% nitric acid dropwise with stirring at 0°C.
-
Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50-60°C for 1 hour.[6]
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) while cooling.
-
Collect the precipitated 2-amino-5-bromo-3-nitropyridine by filtration, wash with water, and dry.
Step 3: Synthesis of 5-Bromo-2,3-diaminopyridine
-
In a flask fitted with a reflux condenser, combine 2-amino-5-bromo-3-nitropyridine, reduced iron powder, 95% ethanol, and water.[6]
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture on a steam bath for 1 hour.
-
Filter the hot mixture to remove the iron, and wash the iron residue with hot ethanol.
-
Evaporate the combined filtrate and washings to dryness.
-
Recrystallize the dark residue from water to obtain 5-bromo-2,3-diaminopyridine.[6]
Protocol 2: Synthesis of this compound
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2,3-diaminopyridine.
-
Carefully add an excess of 98-100% formic acid to the flask.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess formic acid under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a minimum amount of deionized water and carefully neutralize to a pH of approximately 7-8 with a 10% aqueous sodium hydroxide solution in an ice bath.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold deionized water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain this compound.
Data Presentation
Table 1: Summary of Representative Reaction Conditions for Imidazo[4,5-b]pyridine Synthesis
| Starting Material | Reagent | Solvent | Conditions | Yield (%) | Reference |
| 2,3-diaminopyridine | Formic Acid | - | Reflux | Not Specified | [8] |
| 2,3-diaminopyridine | Triethyl orthoformate | - | Reflux, then HCl | 83 | [8] |
| 2,3-diaminopyridine | Substituted Aryl Aldehydes | Water | Thermal, Air Oxidation | 83-87 | [8] |
| 6-Bromo-2,3-diaminopyridine | Benzaldehyde | DMSO | Na2S2O5 | 91.4 | [9] |
| 6-Bromo-2,3-diaminopyridine | 4-Cyanobenzaldehyde | DMSO | Na2S2O5 | 93.8 | [9] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Decision tree for troubleshooting low yield issues.
References
- 1. researchgate.net [researchgate.net]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polymorphism and crystallization of active pharmaceutical ingredients (APIs). | Semantic Scholar [semanticscholar.org]
- 7. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods [ouci.dntb.gov.ua]
Technical Support Center: Air and Moisture-Sensitive Imidazo[4,5-b]pyridine Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to air and moisture sensitivity in imidazo[4,5-b]pyridine reactions.
Troubleshooting Guide
Users frequently encounter issues such as low yields or unexpected side products during the synthesis of imidazo[4,5-b]pyridines. The following guide addresses common problems and offers potential solutions.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Degradation of Reagents or Catalysts: Many reagents, especially organometallic catalysts like Palladium complexes used in cross-coupling reactions, are sensitive to air and moisture.[1][2] | Ensure all reagents are stored under an inert atmosphere.[3] For highly sensitive materials, use a glovebox for weighing and transfer.[4][5] Purge reaction vessels with an inert gas (Argon or Nitrogen) before adding reagents.[6] |
| Moisture in Solvents: Trace amounts of water in solvents can quench reagents or catalyze side reactions, leading to lower yields.[7] | Use freshly dried solvents for the reaction.[8] Common drying methods include distillation from a suitable drying agent (e.g., sodium/benzophenone for ethers, CaH₂ for hydrocarbons) or passing the solvent through a column of activated alumina.[7][9] | |
| Contamination from Glassware: Water adsorbed on the surface of glassware can be a significant source of moisture, especially for small-scale reactions.[8] | Oven-dry all glassware at a high temperature (e.g., 150°C) for several hours and allow it to cool in a desiccator or under a stream of inert gas before use.[8][10] For very sensitive reactions, flame-drying the glassware under vacuum is recommended.[11] | |
| Formation of Unwanted Side Products | Hydrolysis of Starting Materials or Intermediates: The presence of water can lead to the hydrolysis of reactive functional groups on the starting materials or intermediates.[7] | Rigorously exclude water from the reaction system by using dried solvents, reagents, and inert atmosphere techniques.[7][8] |
| Oxidation of Reagents or Products: Oxygen can lead to the formation of oxidized byproducts, especially when using sensitive catalysts or reagents.[8] | Degas solvents before use to remove dissolved oxygen.[12] Common degassing methods include the freeze-pump-thaw technique or bubbling an inert gas through the solvent.[12][13] Maintain a positive pressure of inert gas throughout the reaction. | |
| Inconsistent Reaction Results | Variable Quality of "Anhydrous" Solvents: Commercially available anhydrous solvents can absorb moisture once the bottle is opened.[14] | It is best practice to dry solvents immediately before use, even if they are from a sealed commercial bottle.[14] |
| Leaks in the Reaction Setup: Small leaks in the Schlenk line or reaction apparatus can introduce air and moisture over the course of the reaction.[15] | Ensure all joints are properly sealed with high-vacuum grease. Regularly check the pressure on the Schlenk line to ensure it is below 10⁻¹ mbar.[15] |
Frequently Asked Questions (FAQs)
Q1: What is the best way to handle air- and moisture-sensitive reagents for imidazo[4,5-b]pyridine synthesis?
A1: The two primary methods for handling air- and moisture-sensitive compounds are using a Schlenk line or a glovebox.[5] A glovebox provides a completely inert atmosphere and is ideal for manipulating solids and preparing stock solutions.[12] A Schlenk line is a versatile piece of equipment that allows for the manipulation of sensitive compounds in glassware under a vacuum or an inert gas.[16] For transferring liquids, techniques like cannula transfer or using gas-tight syringes are recommended.[13][16]
Q2: How do I choose between Nitrogen and Argon as the inert gas?
A2: Both Nitrogen and Argon can be used to create an inert atmosphere.[8] Argon is denser than air, which can make it more effective at blanketing a reaction, and it is truly inert.[8] Nitrogen is less expensive but can in some cases react with certain transition metal complexes.[8] For most imidazo[4,5-b]pyridine reactions, purified Nitrogen is sufficient.
Q3: What are the most effective methods for drying solvents for these reactions?
A3: The choice of drying method depends on the solvent and the required level of dryness.
-
Distillation: Refluxing the solvent over a reactive drying agent followed by distillation is a highly effective method.[7] Common drying agents include sodium/benzophenone for ethers and calcium hydride for hydrocarbons.[7][17]
-
Column Purification: Passing the solvent through a column packed with activated alumina is a safer alternative to distillation and can provide solvents with very low water content.[9]
-
Molecular Sieves: For storing already dried solvents, 3Å or 4Å molecular sieves are a good option.[9][14]
Q4: How can I be sure my reaction is truly under an inert atmosphere?
A4: When using a Schlenk line, a good vacuum (less than 10⁻¹ mbar) should be achieved before backfilling with inert gas.[15] This process of evacuating and refilling should be repeated at least three times.[15] The inert gas line should be vented through an oil bubbler, which allows for visual monitoring of the gas flow and maintains a slight positive pressure.[16]
Q5: My palladium-catalyzed cross-coupling reaction to functionalize an imidazo[4,5-b]pyridine is not working. Could this be due to air or moisture?
A5: Yes, palladium catalysts, especially Pd(0) species, are often sensitive to air and moisture.[2] Oxygen can oxidize the active catalyst, and water can interfere with the catalytic cycle. Ensure that your solvent is thoroughly degassed to remove oxygen and rigorously dried.[8][12] The reaction should be set up and run under a strict inert atmosphere.[6]
Experimental Protocols
Protocol 1: General Procedure for Setting up an Air-Sensitive Reaction using a Schlenk Line
-
Glassware Preparation: Oven-dry all glassware (e.g., Schlenk flask, condenser) at >120°C for at least 4 hours. Assemble the glassware hot and immediately attach it to the Schlenk line.
-
Purging the System: Evacuate the assembled glassware using the vacuum manifold of the Schlenk line.[16] Once a good vacuum is achieved, switch to the inert gas manifold to fill the flask with Nitrogen or Argon.[16] Repeat this vacuum/inert gas cycle three times to ensure the removal of air and adsorbed moisture.[15]
-
Adding Reagents:
-
Solids: Add air-stable solids through a powder funnel under a positive flow of inert gas. For highly sensitive solids, add them in a glovebox and then transport the sealed flask to the Schlenk line.
-
Liquids: Use a gas-tight syringe to add dry, degassed solvents and liquid reagents through a rubber septum.[18] For larger volumes or for transferring solutions of air-sensitive reagents, use a cannula.[16]
-
-
Running the Reaction: Maintain a slight positive pressure of inert gas throughout the reaction, as indicated by the oil bubbler. If heating, ensure the condenser is properly cooled.
-
Work-up: Quench the reaction as required. The work-up procedure may or may not need to be performed under an inert atmosphere, depending on the stability of the product.
Protocol 2: Solvent Degassing by the Freeze-Pump-Thaw Method
-
Place the solvent in a Schlenk flask sealed with a stopcock.
-
Freeze the solvent by immersing the flask in a liquid nitrogen bath.[12]
-
Once the solvent is completely frozen, open the stopcock to the vacuum line and evacuate the headspace for several minutes.[12]
-
Close the stopcock and remove the flask from the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe gas bubbling out of the solution as it thaws.[12]
-
Repeat this freeze-pump-thaw cycle at least three times to ensure all dissolved gases have been removed.[12]
-
After the final cycle, backfill the flask with an inert gas.[12]
Data Presentation
Table 1: Efficiency of Common Drying Agents for Selected Solvents
| Solvent | Drying Agent | Residual Water Content (ppm) | Reference |
| Tetrahydrofuran (THF) | Activated 3Å Molecular Sieves (72h) | <10 | [9] |
| Tetrahydrofuran (THF) | Neutral Alumina (single pass) | <10 | [9] |
| Dichloromethane (DCM) | CaH₂ (reflux) | ~13 | [9] |
| Methanol | 20% m/v 3Å Molecular Sieves (5 days) | ~10 | [9] |
| Toluene | Distillation from Sodium/Benzophenone | <10 | [9] |
Visualizations
Experimental Workflow
Caption: Workflow for air- and moisture-sensitive imidazo[4,5-b]pyridine synthesis.
Troubleshooting Logic
Caption: Decision tree for troubleshooting failed imidazo[4,5-b]pyridine reactions.
References
- 1. Well-defined, air- and moisture-stable palladium–imidazo[1,5-a]pyridin-3-ylidene complexes: a versatile catalyst platform for cross-coupling reactions by L-shaped NHC ligands - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Dosage delivery of sensitive reagents enables glove-box-free synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Air-free technique - Wikipedia [en.wikipedia.org]
- 6. How Do You Make An Inert Atmosphere? Master Safe, Pure Processes With Inerting - Kintek Solution [kindle-tech.com]
- 7. benchchem.com [benchchem.com]
- 8. molan.wdfiles.com [molan.wdfiles.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. chem.purdue.edu [chem.purdue.edu]
- 11. researchgate.net [researchgate.net]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. Chemistry Teaching Labs - Schlenk Lines [chemtl.york.ac.uk]
- 16. Schlenk line - Wikipedia [en.wikipedia.org]
- 17. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Researcher's Guide to Differentiating 6-Bromo-4H-imidazo[4,5-b]pyridine and its 7H-Regioisomer
For researchers and scientists engaged in drug development, the unequivocal structural confirmation of heterocyclic compounds is paramount. The synthesis of 6-bromo-imidazo[4,5-b]pyridine often yields a mixture of two principal regioisomers: the 4H and 7H tautomers. These isomers can exhibit distinct biological activities and physicochemical properties, making their accurate identification essential. This guide provides a comparative overview of the analytical techniques and experimental data used to distinguish between these two structures.
Defining the Regioisomers
The core of the issue lies in the tautomerism of the imidazole ring fused to the pyridine scaffold. The two regioisomers are 6-bromo-4H-imidazo[4,5-b]pyridine and 6-bromo-7H-imidazo[4,5-b]pyridine, as illustrated below. The nomenclature can vary in the literature, with the 7H isomer sometimes referred to as 6-bromo-1H-imidazo[4,5-b]pyridine. For clarity, this guide will adhere to the 4H and 7H designations.
Figure 1: Chemical Structures of the Regioisomers
Caption: Structures of 6-Bromo-4H- and 6-Bromo-7H-imidazo[4,5-b]pyridine.
Comparative Spectroscopic Data
Table 1: Comparative ¹H NMR Data for C2-Substituted 6-Bromo-1H-imidazo[4,5-b]pyridine Derivatives
| Compound | H-2/H-5 (pyridine) | H-7/H-4 (pyridine) | Other Aromatic Protons | NH (imidazole) | Solvent |
| 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine[1] | 8.43 (d, J=2.12 Hz) | 8.28 (d, J=1.52 Hz) | 8.26–8.22 (m, 2H), 7.59–7.57 (m, 3H) | Not explicitly assigned, likely broad | DMSO-d₆ |
| 4-(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)benzonitrile[1] | 8.48 (d, J=2.08 Hz) | 8.37 (d, J=2.20 Hz) | 8.38 (d, J=8.56 Hz, 2H), 8.06 (d, J=8.52 Hz, 2H) | 14.04 (bs) | DMSO-d₆ |
| 6-Bromo-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine[2] | 8.15 (s) | 7.50-7.52 (d, 2H, aromatic) | 8.05-8.07 (d, 2H, aromatic) | 8.80 (s) | CDCl₃ |
Table 2: Comparative ¹³C NMR Data for C2-Substituted 6-Bromo-1H-imidazo[4,5-b]pyridine Derivatives
| Compound | C-2 | C-3a | C-5 | C-6 | C-7 | C-7a | Other Aromatic Carbons | Solvent |
| 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine[1] | 154.67 | Not Reported | 144.57 | 113.46 | 131.43 | Not Reported | 129.62, 129.56 (2C), 127.40 (2C) | DMSO-d₆ |
| 4-(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)benzonitrile[1] | 152.76 | Not Reported | 145.52 | 114.00 | 113.40 | Not Reported | 133.80, 133.55 (2C), 127.96 (2C), 118.92 | DMSO-d₆ |
| 6-Bromo-2-(4-chlorophenyl)-3H-imidazo[4,5-b]pyridine[2] | 161.7 | Not Reported | 150.4 | 119.0 | 132.5 | Not Reported | 128.5, 129.6, 131.8, 134.7, 138.5, 148.1 | CDCl₃ |
Experimental Protocols
Synthesis of 6-Bromo-1H-imidazo[4,5-b]pyridine
A common method for synthesizing the 6-bromo-1H-imidazo[4,5-b]pyridine core is through the condensation of 5-bromo-2,3-diaminopyridine with a suitable aldehyde.[2][3]
Materials:
-
5-bromo-2,3-diaminopyridine
-
Appropriate aldehyde (e.g., benzaldehyde)
-
Dimethyl sulfoxide (DMSO)
-
Sodium metabisulfite (Na₂S₂O₅)
Procedure:
-
Dissolve 5-bromo-2,3-diaminopyridine in DMSO.
-
Add the aldehyde and sodium metabisulfite to the solution.
-
Heat the reaction mixture and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and precipitate the product by adding water.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Structural Confirmation by 2D NMR Spectroscopy
For N-substituted derivatives where regioisomers are formed, two-dimensional NMR techniques are crucial for unambiguous structural assignment.[4]
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. For N-substituted imidazo[4,5-b]pyridines, the key is to observe the correlation between the protons of the substituent on the nitrogen and the carbons of the heterocyclic core. For an N-7 substituted isomer, correlations would be expected between the substituent's α-protons and both C-7a and C-6 of the pyridine ring. For an N-4 substituted isomer, correlations to C-3a and C-5 would be anticipated.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals through-space proximity of protons. For N-substituted isomers, a NOESY experiment can show a correlation between the α-protons of the N-substituent and the proton at either the C-7 or C-5 position, helping to determine the substitution site.
Confirmation by Single-Crystal X-ray Diffraction
The most definitive method for structural confirmation is single-crystal X-ray diffraction. This technique provides the precise three-dimensional arrangement of atoms in the solid state, leaving no ambiguity about the connectivity and, therefore, the isomeric form. Several studies have utilized this method to confirm the structures of 6-bromo-imidazo[4,5-b]pyridine derivatives.[5]
Procedure Outline:
-
Grow single crystals of the purified compound suitable for X-ray analysis. This is often achieved by slow evaporation of a solvent from a concentrated solution of the compound.
-
Mount a suitable crystal on a diffractometer.
-
Collect diffraction data at a controlled temperature.
-
Solve and refine the crystal structure using specialized software. The resulting model will unequivocally show the position of the substituent on the imidazo[4,5-b]pyridine core.
Workflow for Synthesis and Structural Confirmation
The following diagram illustrates the general workflow for synthesizing 6-bromo-imidazo[4,5-b]pyridine derivatives and confirming the structure of the resulting regioisomers.
Caption: Workflow for Synthesis and Structural Confirmation.
References
A Comparative Guide to the Synthetic Utility of 6-Bromo-4H-imidazo[4,5-b]pyridine versus Other Halogenated Heterocycles
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and materials science, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate properties of the target molecules. Halogenated heterocycles are indispensable precursors, offering versatile handles for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions. This guide provides an objective comparison of the performance of 6-Bromo-4H-imidazo[4,5-b]pyridine against other common halogenated pyridines in three of the most powerful and widely used cross-coupling methodologies: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
The imidazo[4,5-b]pyridine scaffold is of particular interest as a purine isostere, frequently found in biologically active compounds, including kinase inhibitors and anticancer agents. The bromine atom at the 6-position provides a reactive site for the introduction of molecular diversity. This guide aims to equip researchers with the necessary data to make informed decisions when selecting a halogenated heterocycle for their synthetic campaigns.
Comparative Performance in Cross-Coupling Reactions
The reactivity of a halogenated heterocycle in palladium-catalyzed cross-coupling reactions is fundamentally influenced by the nature of the halogen (I > Br > Cl) and the electronic properties of the heterocyclic core. The electron-deficient nature of the pyridine ring generally enhances the reactivity of the C-X bond towards the rate-determining oxidative addition step. However, the presence of the fused imidazole ring in this compound introduces unique electronic and coordinating properties that can influence catalytic activity.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds. The following table compares the performance of a 6-bromo-imidazo[4,5-b]pyridine derivative with other brominated and chlorinated pyridines.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Entry | Halogenated Heterocycle | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 6-Bromo-2-phenylimidazo[4,5-b]pyridine | 4-Nitrophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 24 | 95 | [1] |
| 2 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | Isopropanol/H₂O | RT | 0.5 | 98 | [2] |
| 3 | 3-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF | 1,4-Dioxane | 110 | - | 85 | [3] |
| 4 | 2,6-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | High | [4] |
| 5 | 2,6-Dichloropyridine | Heptylboronic acid pinacol ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | 1,4-Dioxane/H₂O | 100 | - | High | [5] |
Note: Data for Entry 1 is for a 2-phenyl substituted derivative, which serves as a close proxy for the reactivity of the 6-bromo-imidazo[4,5-b]pyridine core.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, providing access to substituted alkynes.
Table 2: Comparative Performance in Sonogashira Coupling
| Entry | Halogenated Heterocycle | Coupling Partner | Catalyst / Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 91 | [6] |
| 2 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / CuI | Et₃N | DMF | 100 | 3 | 96 | [7][8] |
| 3 | 3-Bromopyridine | Phenylacetylene | (AllylPdCl)₂ / P(t-Bu)₃ | DABCO | Acetonitrile | RT | - | 88 | [9] |
| 4 | 3,5-Dibromo-2,6-dichloropyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT | - | High | [10] |
Note: While direct data for this compound in Sonogashira coupling is limited, the data for other functionalized bromopyridines provides a strong indication of expected reactivity.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the construction of C-N bonds, enabling the synthesis of a wide range of arylamines.
Table 3: Comparative Performance in Buchwald-Hartwig Amination
| Entry | Halogenated Heterocycle | Amine | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromo-6-methylpyridine | Cyclohexane-1,2-diamine | Pd₂(dba)₃ / (±)-BINAP | NaOᵗBu | Toluene | 80 | 4 | 60 | [7] |
| 2 | 3-Bromopyridine | Morpholine | Pd₂(dba)₃ / XPhos | NaOᵗBu | Toluene | 100 | - | 98 | [11] |
| 3 | 2-Bromopyridine | Aniline | Pd₂(dba)₃ / XantPhos | DBU | DMF | 100 | 18 | High | [12] |
| 4 | 2-Chloropyridine | Indole | Pd(OAc)₂ / SIPr·HCl | NaOH | 1,4-Dioxane | 100 | - | High | [13] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the three major cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of a 6-Bromo-Imidazo[4,5-b]pyridine Derivative
This protocol is adapted from the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines.[1]
Materials:
-
6-Bromo-2-phenylimidazo[4,5-b]pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio)
Procedure:
-
To a reaction vessel, add 6-bromo-2-phenylimidazo[4,5-b]pyridine, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the solvent mixture (toluene, ethanol, water) and degas the solution for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 100 °C and stir for 24 hours or until completion as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of a Bromopyridine
This protocol is a general procedure adapted from the coupling of 2-amino-3-bromopyridines with terminal alkynes.[7][8]
Materials:
-
Bromopyridine derivative (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%)
-
Ligand (e.g., PPh₃, 5.0 mol%)
-
Copper(I) iodide (CuI, 5.0 mol%)
-
Triethylamine (Et₃N, as base and co-solvent)
-
Anhydrous DMF
Procedure:
-
To a Schlenk flask, add the palladium catalyst, ligand, and CuI under an inert atmosphere.
-
Add anhydrous DMF and stir the mixture for 15-30 minutes at room temperature.
-
Add the bromopyridine derivative, the terminal alkyne, and triethylamine to the flask.
-
Heat the reaction mixture to 100 °C and stir for 3 hours or until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, pour the reaction mixture into a saturated aqueous solution of sodium chloride and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the desired alkynylpyridine.
Protocol 3: Buchwald-Hartwig Amination of a Bromopyridine
This protocol is a generalized procedure for the amination of bromopyridines.[7]
Materials:
-
Bromopyridine derivative (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., BINAP, XPhos, 2-4 mol%)
-
Sodium tert-butoxide (NaOᵗBu, 1.4-2.0 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk tube with the palladium pre-catalyst, ligand, and sodium tert-butoxide.
-
Add anhydrous toluene, followed by the bromopyridine derivative and the amine.
-
Seal the tube and heat the reaction mixture with vigorous stirring at 80-110 °C for 4-24 hours, monitoring by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic phases, and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash chromatography.
Visualization of Synthetic Pathways and Workflows
To further aid in the conceptualization of the synthetic utility of these halogenated heterocycles, the following diagrams illustrate key processes.
Caption: Synthetic utility of this compound.
Caption: Experimental workflow for a typical Suzuki coupling.
Caption: Logical comparison of halogenated heterocycle reactivity.
Conclusion
This compound and its derivatives are valuable and reactive substrates in palladium-catalyzed cross-coupling reactions, demonstrating comparable, and in some cases, superior performance to other halogenated pyridines, particularly in Suzuki-Miyaura couplings where high yields can be achieved. Its utility is on par with other brominated pyridines, generally requiring milder conditions than their chlorinated counterparts. The choice between this compound and other halogenated heterocycles will ultimately depend on the specific synthetic target, desired functional group tolerance, and cost considerations. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute efficient synthetic routes towards novel and complex molecules for a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. research.rug.nl [research.rug.nl]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Profile of 6-Bromo-4H-imidazo[4,5-b]pyridine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of analytical data for 6-Bromo-4H-imidazo[4,5-b]pyridine and a selection of its functionally relevant analogs. The information presented herein is intended to support research and development efforts by offering a comparative analysis of key analytical metrics, detailed experimental protocols for characterization, and visualizations of synthetic and potential biological pathways.
Comparative Analytical Data
The following tables summarize the key analytical data for this compound and its derivatives, facilitating a clear comparison of their spectroscopic and physical properties.
Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)
| Compound | Hpyridine (ppm) | Harom (ppm) | Other Signals (ppm) |
| 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine (7)[1] | 8.43 (d), 8.28 (d) | 8.26–8.22 (m), 7.59–7.57 (m) | 13.90 (bs, 1H, NH) |
| 4-(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)benzonitrile (8)[1] | 8.48 (d), 8.37 (d) | 8.38 (d), 8.06 (d) | 14.04 (bs, 1H, NH) |
| 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine (18)[1] | 8.50 (d), 8.40 (d) | 7.99–7.92 (m), 7.66–7.60 (m) | 3.93 (s, 3H, CH₃) |
| 6-Bromo-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-1H-imidazo[4,5-b]pyridine HCl (14)[1] | 8.50 (d), 8.37 (s) | 8.49 (d), 8.21 (d) | 10.85 (s, 2H, NHamidine), 4.05 (s, 4H, CH₂) |
Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)
| Compound | Cpyridine/Cimidazole (ppm) | Carom (ppm) | Other Signals (ppm) |
| 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine (7)[1] | 154.67, 144.57, 113.46 | 131.43, 129.62, 129.56, 127.40 | - |
| 4-(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)benzonitrile (8)[1] | 152.76, 145.52, 114.00, 113.40 | 133.80, 133.55, 127.96 | 118.92 (CN) |
| 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine (18)[1] | 155.95, 148.09, 144.19, 113.64 | 136.32, 130.99, 129.84, 129.72, 129.36, 129.31 | 31.01 (CH₃) |
| 6-Bromo-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-1H-imidazo[4,5-b]pyridine HCl (14)[1] | 164.76, 152.79, 145.60, 114.06 | 134.86, 129.80, 127.89, 124.22 | 56.48, 44.97 (CH₂) |
Table 3: Mass Spectrometry and Physical Data
| Compound | Empirical Formula | Molecular Weight ( g/mol ) | Mass Spectrum (m/z) [M+H]⁺ | Melting Point (°C) |
| This compound | C₆H₄BrN₃ | 198.02 | Not specified | Not specified |
| 6-Bromo-2-methyl-1H-imidazo[4,5-b]pyridine[2] | C₇H₆BrN₃ | 212.05 | Not specified | 278-295 |
| 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine (7)[1] | C₁₂H₈BrN₃ | 274.12 | 275.99 / 277.13 | >300 |
| 4-(6-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)benzonitrile (8)[1] | C₁₃H₇BrN₄ | 299.13 | 298.97 / 300.05 | >300 |
| 6-Bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine (18)[1] | C₁₃H₁₀BrN₃ | 288.14 | 287.98 / 289.98 | 214–215 |
| 6-Bromo-2-(4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)-1H-imidazo[4,5-b]pyridine HCl (14)[1] | C₁₅H₁₂BrN₅·HCl | 378.65 | 342.05 / 344.10 | >300 |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound and its analogs are provided below.
General Synthesis of 2-Aryl-6-bromo-1H-imidazo[4,5-b]pyridines
This protocol is adapted from the synthesis of 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine[1][3].
-
Reaction Setup: To a solution of 5-bromo-2,3-diaminopyridine (1.0 eq) in a suitable solvent such as ethanol or dimethyl sulfoxide, add the corresponding benzaldehyde derivative (1.0-1.2 eq)[3][4].
-
Addition of Oxidizing Agent: Add an oxidizing agent such as p-benzoquinone or sodium metabisulfite (Na₂S₂O₅) to the reaction mixture[5].
-
Reaction Conditions: Heat the mixture to reflux for a period of 2-24 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC)[4].
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration and washed with a suitable solvent like diethyl ether[5]. Alternatively, if the reaction is performed in a solvent like DMSO, the product may be precipitated by the addition of water.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield the desired 2-aryl-6-bromo-1H-imidazo[4,5-b]pyridine[4].
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 600 MHz spectrometer.
-
Data Analysis: Process the spectra to determine chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and multiplicity of the signals.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the parent ion and compare it with the calculated molecular weight.
Visualizations
The following diagrams illustrate the general synthetic workflow for substituted imidazo[4,5-b]pyridines and a conceptual representation of their potential biological mechanism of action.
References
- 1. mdpi.com [mdpi.com]
- 2. 6-Bromo-2-methyl-1H-imidazo 4,5-b pyridine 97 42869-47-6 [sigmaaldrich.com]
- 3. Exploring Antimicrobial Features for New Imidazo[4,5-b]pyridine Derivatives Based on Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling | MDPI [mdpi.com]
Unveiling the In Vivo Potential: A Comparative Guide to 6-Bromo-4H-imidazo[4,5-b]pyridine Based Compounds in Oncology
For Immediate Release
In the dynamic landscape of oncology drug discovery, the 6-Bromo-4H-imidazo[4,5-b]pyridine scaffold has emerged as a promising framework for the development of potent kinase inhibitors. This guide provides a comprehensive comparison of the in vivo efficacy of key compounds derived from this scaffold, juxtaposed with established standard-of-care agents. Detailed experimental protocols and signaling pathway visualizations are presented to offer researchers, scientists, and drug development professionals a thorough resource for evaluating the therapeutic potential of this chemical series.
I. Comparative In Vivo Efficacy
The following tables summarize the in vivo anti-tumor activity of notable this compound-based compounds against relevant cancer models, alongside data for comparable standard-of-care therapies.
A. Colon Carcinoma: SW620 Xenograft Model
| Compound/Drug | Dosing Schedule | Tumor Growth Inhibition (TGI) | Survival Benefit | Reference |
| CCT137690 | 100 mg/kg, twice daily, oral | Significant tumor growth inhibition | Not explicitly stated | [1] |
| 5-Fluorouracil (5-FU) | Varies by study | Standard chemotherapeutic agent | Established clinical benchmark | [2] |
| Irinotecan | Varies by study | Significant growth inhibition in some CRC xenografts | Established clinical benchmark | [3] |
B. Acute Myeloid Leukemia (AML): MV4-11 (FLT3-ITD+) Xenograft Model
| Compound/Drug | Dosing Schedule | Tumor Growth Inhibition (TGI) / Response | Survival Benefit | Reference |
| Compound 27e (Dual FLT3/Aurora Kinase Inhibitor) | Oral administration (dose not specified) | Strong inhibition of tumor growth | Not explicitly stated | [5] |
| Quizartinib (AC220) | 2.5 or 5 mg/kg, once daily, oral | Dose-dependent tumor growth inhibition | Prolonged survival | [6] |
| Sorafenib | 20 nM (in vitro), 8 mg/kg daily (in vivo) | Reduction in leukemic cells | Improved survival in combination | [7] |
| Venetoclax + Quizartinib | 100 mg/kg + 2.5 or 5 mg/kg, once daily, oral | Superior long-term survival and disease-free state | Significant survival benefit | [6] |
Note: Compound 27e is a 6-chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine, a derivative of the core scaffold.
II. Signaling Pathways and Mechanisms of Action
The primary molecular targets for the highlighted this compound-based compounds are Aurora kinases and FMS-like tyrosine kinase 3 (FLT3).
A. Aurora Kinase Signaling Pathway
Aurora kinases are crucial regulators of mitosis, and their inhibition by compounds like CCT137690 leads to mitotic arrest and subsequent apoptosis in cancer cells.[8][9]
Caption: Inhibition of Aurora Kinases by CCT137690 disrupts mitosis, leading to apoptosis.
B. FLT3 Signaling Pathway in AML
Mutations in FLT3, particularly internal tandem duplications (FLT3-ITD), lead to constitutive activation of downstream pro-survival and proliferation pathways in AML.[10] Dual inhibitors, such as compound 27e, block these aberrant signals.
Caption: Compound 27e inhibits the constitutively active FLT3-ITD receptor in AML.
III. Experimental Protocols
Standardized and detailed experimental protocols are crucial for the accurate assessment and comparison of in vivo efficacy.
A. General Xenograft Tumor Model Protocol
This protocol provides a general framework for establishing and evaluating subcutaneous xenograft models, such as the SW620 and MV4-11 models.
Caption: Standard workflow for in vivo efficacy studies using xenograft models.
1. Cell Culture and Implantation:
-
Human cancer cell lines (e.g., SW620 colorectal adenocarcinoma, MV4-11 AML) are cultured under standard conditions.[11][12]
-
A specific number of cells (typically 1 x 10^6 to 10 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of immunocompromised mice (e.g., BALB/c nude or NOD/SCID).[6][11]
2. Tumor Growth and Treatment Initiation:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[13]
-
Tumor volume is measured regularly using calipers (Volume = (length x width²)/2).
-
Once tumors reach the desired size, mice are randomized into treatment and control groups.
3. Compound Administration and Monitoring:
-
The investigational compound (e.g., CCT137690, Compound 27e) or standard-of-care drug is administered according to the specified dosing schedule (e.g., orally, intraperitoneally).
-
The vehicle used for the control group should be identical to that used for the treatment groups.
-
Tumor volumes and body weights are monitored throughout the study to assess efficacy and toxicity.
4. Endpoint Analysis:
-
The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
The primary efficacy endpoint is typically Tumor Growth Inhibition (TGI), calculated as: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
-
Survival analysis may also be performed as a primary or secondary endpoint.
IV. Conclusion
The this compound scaffold has yielded potent kinase inhibitors with significant in vivo anti-tumor activity in preclinical models of colon cancer and acute myeloid leukemia. Compounds such as CCT137690 and the dual FLT3/Aurora kinase inhibitor 27e demonstrate promising efficacy, warranting further investigation and optimization. This guide provides a foundational comparison to aid researchers in the continued development of this promising class of anti-cancer agents. The provided experimental frameworks and pathway diagrams offer a starting point for the design and interpretation of future in vivo studies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Inhibition of Aurora B by CCT137690 sensitizes colorectal cells to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Utilization of Quantitative In Vivo Pharmacology Approaches to Assess Combination Effects of Everolimus and Irinotecan in Mouse Xenograft Models of Colorectal Cancer | PLOS One [journals.plos.org]
- 4. Frontiers | FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies [frontiersin.org]
- 5. Quizartinib-resistant FLT3-ITD acute myeloid leukemia cells are sensitive to the FLT3-Aurora kinase inhibitor CCT241736 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Venetoclax combines synergistically with FLT3 inhibition to effectively target leukemic cells in FLT3-ITD+ acute myeloid leukemia models | Haematologica [haematologica.org]
- 7. All-trans retinoic acid synergizes with FLT3 inhibition to eliminate FLT3/ITD+ leukemia stem cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. apexbt.com [apexbt.com]
- 10. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. LT-171-861, a novel FLT3 inhibitor, shows excellent preclinical efficacy for the treatment of FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular subtypes of colorectal cancer in pre-clinical models show differential response to targeted therapies: Treatment implications beyond KRAS mutations - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Imidazo[4,5-b]pyridine Derivatives as Kinase Inhibitors
A comprehensive guide for researchers and drug development professionals on the binding affinities and interaction patterns of imidazo[4,5-b]pyridine derivatives with key protein kinase targets. This guide synthesizes data from multiple studies to provide a comparative overview of their potential as therapeutic agents.
The imidazo[4,5-b]pyridine scaffold, a bioisostere of purine, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] Derivatives of this heterocyclic system have shown promise as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[1][2] Molecular docking studies play a pivotal role in understanding the binding modes and predicting the affinity of these derivatives for their target kinases, thereby guiding the design of more effective and selective inhibitors. This guide provides a comparative summary of docking studies on imidazo[4,5-b]pyridine derivatives against prominent kinase targets, including Aurora Kinase A, Cyclin-Dependent Kinase 9 (CDK9), and the c-Met receptor tyrosine kinase.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the inhibitory activities (IC50 values) and, where available, the docking scores of various imidazo[4,5-b]pyridine derivatives against their respective kinase targets. This data allows for a direct comparison of the potency of different structural modifications.
| Derivative/Compound | Target Kinase | IC50 (µM) | Docking Score (kcal/mol) | Reference |
| Compound 31 | Aurora-A | 0.042 | Not Reported | [3] |
| Aurora-B | 0.198 | Not Reported | [3] | |
| Aurora-C | 0.227 | Not Reported | [3] | |
| Compound 28c | Aurora-A | 0.067 | Not Reported | [4] |
| Aurora-B | 12.71 | Not Reported | [4] | |
| Compound 51 (CCT137690) | Aurora-A | 0.015 | Not Reported | [5] |
| Aurora-B | 0.025 | Not Reported | [5] | |
| Aurora-C | 0.019 | Not Reported | [5] | |
| Imidazo[4,5-b]pyridine I | CDK9 | 0.63 - 1.32 (range for multiple active compounds) | Not Reported | [6] |
| Imidazo[1,2-a]pyridine LB-1 | CDK9 | 0.00922 | Not Reported | [7][8] |
| Imidazo[1,2-a]pyridine LB-8 | CDK9 | 0.00525 | Not Reported | [7] |
| Imidazo[1,2-a]pyridine LB-10 | CDK9 | 0.00356 | Not Reported | [7] |
| Imidazo[4,5-b]pyrazine derivative | c-Met | Not specified, but potent inhibition reported | Not Reported | [9] |
| 3H-imidazo[4,5-b]pyridine derivative | c-Met | Potent inhibition reported | Not Reported | [10] |
| Imidazo[1,2-a]pyridine 15g | c-Met | 0.0078 | Not Reported | [11] |
| Imidazo[1,2-a]pyridine 22e | c-Met | 0.0039 | Not Reported | [11] |
| Imidazo[1,2-a]pyridine HB7 | LTA4H | Not Reported | -11.237 | [12] |
| Imidazo[1,2-a]pyridine Compound C | Oxidoreductase | Not Reported | -9.207 | [13] |
Experimental Protocols for Molecular Docking
The following provides a generalized methodology for the molecular docking studies cited in this guide. Specific parameters may vary between studies.
1. Protein Preparation:
-
The three-dimensional crystal structure of the target kinase (e.g., Aurora A, CDK9, c-Met) is obtained from the Protein Data Bank (PDB).
-
Water molecules, co-factors, and existing ligands are typically removed from the protein structure.
-
Hydrogen atoms are added to the protein, and charges are assigned using a force field such as CHARMm or AMBER.
-
The protein structure is then minimized to relieve any steric clashes.
2. Ligand Preparation:
-
The 2D structures of the imidazo[4,5-b]pyridine derivatives are drawn using chemical drawing software and converted to 3D structures.
-
The ligands are energetically minimized using a suitable force field (e.g., MMFF94).
-
Gasteiger charges are calculated for the ligand atoms.
3. Grid Generation and Docking:
-
A grid box is defined around the active site of the kinase, typically centered on the co-crystallized ligand or identified through binding site prediction algorithms. The size of the grid box is set to encompass the entire active site.
-
Molecular docking is performed using software such as AutoDock, Glide, or GOLD. These programs explore various conformations and orientations of the ligand within the active site.[14][15]
-
The interactions between the ligand and the protein are evaluated using a scoring function, which provides an estimate of the binding affinity (docking score).[14][15]
4. Analysis of Docking Results:
-
The docked poses of the ligands are analyzed to identify the most favorable binding mode.
-
Key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the active site are visualized and examined.
-
The docking results are often correlated with the experimental biological activity (e.g., IC50 values) to develop structure-activity relationships (SAR).
Visualizing Molecular Docking Workflow and a Key Signaling Pathway
To better illustrate the processes involved, the following diagrams were generated using Graphviz.
Caption: A generalized workflow for comparative molecular docking studies.
References
- 1. sites.ualberta.ca [sites.ualberta.ca]
- 2. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 3. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of new imidazole[1,2-a] pyridine derivatives as CDK9 inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Discovery of 3H-imidazo[4,5-b]pyridines as potent c-Met kinase inhibitors: design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemmethod.com [chemmethod.com]
- 13. researchgate.net [researchgate.net]
- 14. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinome: A Comparative Guide to the Selectivity of 6-Bromo-4H-imidazo[4,5-b]pyridine Derivatives
For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge in the development of targeted therapies. The 6-Bromo-4H-imidazo[4,5-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with potent inhibitory activity against various protein kinases implicated in cancer and other diseases. This guide provides an objective comparison of the selectivity profiles of key this compound derivatives, supported by experimental data and detailed methodologies to aid in the assessment and selection of compounds for further investigation.
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window, minimizing off-target effects and associated toxicities. Derivatives of the this compound core have been extensively explored as inhibitors of several important kinase families, including Aurora kinases, FMS-like tyrosine kinase 3 (FLT3), Cyclin-Dependent Kinase 9 (CDK9), and p21-activated kinase 4 (PAK4). Understanding the nuanced differences in their selectivity is crucial for advancing the most promising candidates.
Comparative Selectivity Profiles
The following tables summarize the in vitro inhibitory activities of representative this compound derivatives against a panel of kinases. The data, presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, have been collated from various preclinical studies. It is important to note that direct comparisons between studies should be made with caution due to potential variations in assay conditions.
Aurora and FLT3 Kinase Inhibitors
A notable derivative, Compound 1 (CCT137690) , has been identified as a potent inhibitor of Aurora kinases.[1] Further optimization led to the development of dual FLT3/Aurora kinase inhibitors. For instance, a 6-chloro analog, Compound 2 (27e) , demonstrates potent inhibition of both Aurora A and FLT3, including clinically relevant mutants.[2]
| Compound | Target Kinase | IC50 (µM)[1] | Kd (nM)[2] |
| Compound 1 (CCT137690) | Aurora A | 0.015 | - |
| Aurora B | 0.025 | - | |
| Aurora C | 0.019 | - | |
| Compound 2 (27e) | Aurora A | - | 7.5 |
| Aurora B | - | 48 | |
| FLT3 (wild-type) | - | 6.2 | |
| FLT3-ITD | - | 38 | |
| FLT3 (D835Y) | - | 14 |
Note: Compound 1 is a 6-bromo derivative, while Compound 2 is a 6-chloro analog, included for its significant comparative value within the broader imidazo[4,5-b]pyridine class.
A broader kinase screen of Compound 2 (27e) at a concentration of 1 µM revealed a high degree of selectivity, with significant inhibition observed for only a few off-target kinases such as FLT1, JAK2, RET, and PDGFRB.[2]
CDK9 and PAK4 Kinase Inhibitors
The versatility of the this compound scaffold is further demonstrated by its application in developing inhibitors for other kinase families. Several derivatives have shown potent and selective inhibition of CDK9, a key regulator of transcription.[3] Additionally, the derivative KY-04045 has been identified as an inhibitor of PAK4, a kinase involved in cell motility and oncogenic transformation.[4]
| Compound | Target Kinase | IC50 (µM)[3] |
| Derivative VIII | CDK9 | 0.92 |
| Derivative IX | CDK9 | 0.85 |
| Sorafenib (Ref.) | CDK9 | 0.76 |
| Compound | Target Kinase | Binding Affinity |
| KY-04045 | PAK4 | Validated[4] |
Note: Specific IC50 or Kd values for KY-04045 against PAK4 were not detailed in the provided search results, but its inhibitory activity was confirmed through an inhibition assay and co-crystallization.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the assessment of this compound derivative selectivity.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed), while a strong luminescent signal suggests inhibition of the kinase by the test compound.
Materials:
-
Kinase of interest (e.g., Aurora A, FLT3, CDK9)
-
Kinase-specific substrate
-
ATP
-
Assay buffer (typically containing MgCl2, DTT, and a buffering agent like HEPES)
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes and a luminescence plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO and add them to the assay plate. Include a DMSO-only control (vehicle) and a no-kinase control.
-
Kinase Reaction: Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the assay buffer.
-
Initiation: Add the kinase reaction mixture to the wells of the assay plate containing the compounds.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Measurement: After a brief incubation to stabilize the signal, measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by fitting the data to a dose-response curve.
Cell-Based Kinase Inhibition Assay (Western Blotting)
This method assesses the ability of a compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation of a downstream substrate.
Materials:
-
Cancer cell line expressing the target kinase (e.g., Hela, MOLM-13)
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies specific for the phosphorylated and total forms of the target kinase or its substrate
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 2 hours).
-
Cell Lysis: Wash the cells with PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with the primary antibody against the phosphorylated protein. Subsequently, incubate with the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels or a loading control (e.g., β-actin). Determine the cellular IC50 values by plotting the percent inhibition of phosphorylation against the compound concentration.
Visualizing Key Pathways and Processes
To further elucidate the context of kinase inhibition and the experimental approaches, the following diagrams are provided.
Caption: Simplified signaling pathway of a receptor tyrosine kinase like FLT3.
Caption: Workflow for a biochemical kinase inhibition assay.
Caption: Logical workflow for identifying selective kinase inhibitors.
References
- 1. Imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases: lead optimization studies toward the identification of an orally bioavailable preclinical development candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The discovery and the structural basis of an imidazo[4,5-b]pyridine-based p21-activated kinase 4 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 6-Bromo-4H-imidazo[4,5-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 6-Bromo-4H-imidazo[4,5-b]pyridine. Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Safety Summary
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, the primary concerns are:
-
Harmful if swallowed (H302) [1]
-
Causes skin irritation (H315) [1]
-
Causes serious eye irritation (H319) [1]
-
May cause respiratory irritation (H335) [1]
Signal Word: Warning[1]
Hazard Pictograms:
| Hazard Class | GHS Code | Description |
| Acute toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Skin irritation | H315 | Causes skin irritation.[1] |
| Eye irritation | H319 | Causes serious eye irritation.[1] |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against exposure. The following PPE is mandatory when handling this compound.
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.[2][3] |
| Eyes | Safety goggles | Must be worn to protect against dust particles and splashes.[4] |
| Face | Face shield | Required when there is a significant risk of splashing or dust generation. To be worn in conjunction with safety goggles. |
| Body | Laboratory coat | A full-sleeved lab coat is necessary to protect the skin and clothing from contamination. |
| Respiratory | Fume hood or respirator | All handling of solid this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter is required.[4] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
1. Preparation:
- Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
- Assemble all necessary equipment (spatulas, weighing paper, glassware) and the required PPE.
- Locate the nearest emergency eyewash station and safety shower before beginning work.
2. Weighing and Transfer:
- Perform all weighing and transfer operations within the fume hood to minimize dust exposure.
- Use a micro-spatula to handle the solid compound. Avoid creating dust clouds.
- If transferring to a reaction vessel, do so carefully to prevent spillage.
3. Dissolution:
- When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
- If the dissolution is exothermic, ensure the vessel is appropriately cooled.
4. Post-Handling:
- Decontaminate all surfaces and equipment that may have come into contact with the chemical.
- Carefully remove and dispose of gloves as contaminated waste.
- Wash hands thoroughly with soap and water after handling is complete.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect any unused solid this compound in a clearly labeled, sealed container designated for halogenated organic waste.
-
Contaminated materials such as weighing paper, gloves, and pipette tips should also be placed in this container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, labeled waste container for halogenated organic solvents.
-
Do not mix with other non-halogenated solvent waste streams.
-
-
Empty Containers:
-
Rinse empty containers with a suitable solvent (e.g., acetone, ethanol) three times.
-
Collect the rinsate as halogenated liquid waste.
-
Deface the label on the empty container before disposal in accordance with institutional guidelines.
-
-
Waste Disposal:
-
All waste must be disposed of through the institution's hazardous waste management program. Do not pour any waste down the drain.[2]
-
Experimental Workflow and Safety Decision Making
The following diagrams illustrate the standard workflow for handling this compound and the decision-making process for selecting appropriate PPE.
Caption: Workflow for Safe Handling of this compound.
Caption: PPE Selection Decision Tree for Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
